molecular formula C7H13N3OS B1393718 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine CAS No. 1255147-63-7

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1393718
CAS No.: 1255147-63-7
M. Wt: 187.27 g/mol
InChI Key: MTAVIBBZGKMHLR-UHFFFAOYSA-N
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Description

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C7H13N3OS and its molecular weight is 187.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(1-propoxyethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c1-3-4-11-5(2)6-9-10-7(8)12-6/h5H,3-4H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAVIBBZGKMHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252682
Record name 1,3,4-Thiadiazol-2-amine, 5-(1-propoxyethyl)-
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Molecular Weight

187.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-63-7
Record name 1,3,4-Thiadiazol-2-amine, 5-(1-propoxyethyl)-
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URL https://commonchemistry.cas.org/detail?cas_rn=1255147-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazol-2-amine, 5-(1-propoxyethyl)-
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Foundational & Exploratory

synthesis pathway for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document details a strategic two-step synthesis, beginning with the preparation of the key precursor, 2-propoxypropanoic acid, followed by its conversion to the target thiadiazole via a one-pot cyclization reaction with thiosemicarbazide. We will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss alternative strategies, grounding our recommendations in established chemical principles and authoritative literature.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocycle that has garnered significant attention in pharmaceutical sciences. Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor, largely due to the presence of the =N-C-S moiety, make it a privileged structure in drug design.[4][5] The substituent at the 5-position of the ring is crucial for modulating the pharmacological profile of the molecule, allowing for the generation of diverse analog libraries to optimize lead compounds.[1] This guide focuses on the synthesis of a specific analog, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, providing a clear and reproducible pathway for its preparation.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the C-C bond between the thiadiazole ring and the propoxyethyl side chain, leading back to a suitable carboxylic acid precursor and thiosemicarbazide. This approach is widely documented as an effective method for constructing the 2-amino-1,3,4-thiadiazole core.[2][6][7]

The chosen forward synthesis, therefore, involves two primary stages:

  • Precursor Synthesis: Preparation of 2-propoxypropanoic acid.

  • Heterocycle Formation: Reaction of the precursor acid with thiosemicarbazide using a suitable cyclizing agent to form the final product.

G Target 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine Disconnect1 C-N and C-S bond formation (Cyclodehydration) Target->Disconnect1 Intermediate N-(2-propoxypropanoyl)thiourea (Acylthiosemicarbazide Intermediate) Disconnect1->Intermediate Disconnect2 Amide bond formation Intermediate->Disconnect2 Precursors 2-Propoxypropanoic Acid + Thiosemicarbazide Disconnect2->Precursors Disconnect3 Ether bond formation (Williamson Synthesis) Precursors->Disconnect3 StartingMaterials 2-Halopropanoic Acid Derivative + Propanol Disconnect3->StartingMaterials

Caption: Retrosynthetic analysis of the target molecule.

Core Synthetic Pathway: A Step-by-Step Guide

This section details the recommended two-step pathway for the synthesis of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Step 1: Synthesis of 2-Propoxypropanoic Acid

The synthesis of the carboxylic acid precursor is foundational. A reliable method is the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide. Here, we utilize sodium propoxide to displace the bromide from ethyl 2-bromopropionate, followed by hydrolysis of the resulting ester.

Experimental Protocol:

  • Sodium Propoxide Formation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in anhydrous propan-1-ol (10-15 mL per gram of sodium) under an inert atmosphere (N₂ or Ar). The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Nucleophilic Substitution: Once all the sodium has reacted, add ethyl 2-bromopropionate (1.0 eq) dropwise to the sodium propoxide solution at room temperature. After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure the reaction goes to completion.

  • Ester Hydrolysis: Cool the reaction mixture to room temperature and add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2M NaOH). Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the ester.

  • Work-up and Isolation: After cooling, remove the excess propan-1-ol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 1-2 with cold concentrated HCl. The product, 2-propoxypropanoic acid, will separate. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-propoxypropanoic acid. Further purification can be achieved by vacuum distillation.

Step 2: Cyclodehydration to 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

This is the key ring-forming step. The reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent is a classic and efficient method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.[8][9] While traditional reagents like concentrated sulfuric acid[6] or phosphorus oxychloride (POCl₃)[10] are effective, they are highly corrosive and can generate toxic byproducts. A superior, modern alternative is polyphosphate ester (PPE), which acts as both a solvent and a catalyst, promoting the reaction under milder conditions and simplifying the work-up.[2][11]

G cluster_0 Mechanism of Cyclodehydration Acid 2-Propoxypropanoic Acid Intermediate Acylthiosemicarbazide Intermediate Acid->Intermediate + TSC, -H₂O TSC Thiosemicarbazide PPE PPE (Catalyst) Product Target Molecule Intermediate->Product Intramolecular Cyclization, -H₂O Water H₂O

Caption: Mechanism of PPE-mediated thiadiazole formation.

Experimental Protocol (PPE Method):

  • Reaction Setup: In a round-bottom flask, add 2-propoxypropanoic acid (1.0 eq) and thiosemicarbazide (1.0 eq).

  • Addition of PPE: Add polyphosphate ester (PPE) (approx. 10 times the weight of the carboxylic acid) to the flask.

  • Heating: Heat the reaction mixture to 80-100 °C with stirring for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is approximately 7-8. A solid precipitate of the crude product will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Alternative Synthetic Pathway

An alternative route involves the conversion of the carboxylic acid to an ester, which is then reacted with thiosemicarbazide.[6]

  • Esterification: Convert 2-propoxypropanoic acid to its methyl or ethyl ester using a standard Fischer esterification reaction (refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid).[12][13][14]

  • Reaction with Thiosemicarbazide: Reflux the resulting ester (1.0 eq) with thiosemicarbazide (1.1 eq) in a solvent like methanol or ethanol for 8-12 hours.[6] This forms the acylthiosemicarbazide intermediate.

  • Cyclization: Isolate the intermediate and cyclize it by heating with an acid catalyst, such as concentrated sulfuric acid, to yield the final product.[6]

While viable, this multi-step process is less efficient than the one-pot PPE-mediated reaction directly from the carboxylic acid.

Data Presentation and Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

Table 1: Expected Analytical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected MS (m/z)
2-Propoxypropanoic AcidC₆H₁₂O₃132.16~11-12 (1H, s, COOH), ~3.8-4.0 (1H, q, CH), ~3.3-3.5 (2H, t, OCH₂), ~1.5-1.7 (2H, m, CH₂), ~1.3-1.4 (3H, d, CH₃), ~0.8-1.0 (3H, t, CH₃)[M+H]⁺ 133.08
5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amineC₇H₁₃N₃OS187.27~7.1 (2H, s, NH₂), ~4.5-4.7 (1H, q, CH), ~3.4-3.6 (2H, t, OCH₂), ~1.5-1.7 (2H, m, CH₂), ~1.4-1.5 (3H, d, CH₃), ~0.8-1.0 (3H, t, CH₃)[M+H]⁺ 188.08

Note: Expected NMR shifts are approximate and can vary based on the solvent used.

Experimental Workflow Diagram

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Thiadiazole Formation A React Na with Propan-1-ol B Add Ethyl 2-bromopropionate A->B C Reflux 4-6h B->C D Add NaOH(aq) & Reflux 2-3h C->D E Acidify & Extract with DCM D->E F Dry & Evaporate E->F G 2-Propoxypropanoic Acid F->G H Mix Acid, TSC, & PPE G->H Use in next step I Heat 80-100°C 4-8h H->I J Pour onto Ice I->J K Neutralize with NaHCO₃ J->K L Filter Solid K->L M Recrystallize from EtOH/H₂O L->M N Final Product M->N

Sources

An In-Depth Technical Guide to the Chemical Properties of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential and versatile chemical reactivity.[1][2] This guide provides a comprehensive technical overview of the predicted chemical properties of a specific derivative, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. As direct empirical data for this precise molecule is not extensively available in public literature, this document synthesizes information from established principles of heterocyclic chemistry and data from closely related analogues. We will explore its structural features, predictive physicochemical properties, characteristic spectral signatures, and key chemical reactions. Furthermore, this guide furnishes detailed, field-tested experimental protocols for its synthesis and characterization, designed to be a practical resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring system is a five-membered aromatic heterocycle that has garnered significant attention in drug discovery.[3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5][6] The potency of this scaffold is often attributed to the presence of the =N-C-S moiety, which can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.[7][8]

The 2-amino substitution is a particularly important feature, providing a key reactive handle for further molecular elaboration and acting as a hydrogen bond donor.[4] The substituent at the 5-position, in this case, a 1-propoxyethyl group, is critical for modulating the molecule's physicochemical properties, such as lipophilicity and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior.[9] This guide will dissect the predicted chemical nature of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, providing a foundational understanding for its potential application in research and development.

Molecular Structure and Predicted Physicochemical Properties

The structure of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine combines the polar, aromatic thiadiazole-amine core with a nonpolar, flexible aliphatic side chain. This duality is expected to govern its solubility, membrane permeability, and interaction with molecular targets.

Caption: Chemical structure of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

PropertyPredicted ValueRationale & Significance
Molecular Formula C₇H₁₃N₃OSDerived from the chemical structure.
Molecular Weight 187.27 g/mol Calculated from the molecular formula. Essential for all stoichiometric calculations.
logP (Lipophilicity) ~1.5 - 2.5The unsubstituted 2-amino-1,3,4-thiadiazole is hydrophilic.[10] The propoxyethyl group significantly increases lipophilicity, which is crucial for membrane permeability.[11] The final value will be a balance between the polar core and the nonpolar side chain.
pKa (Strongest Basic) ~2.5 - 3.5The exocyclic amino group is the primary basic center. Its basicity is reduced by the electron-withdrawing nature of the aromatic thiadiazole ring. The parent 2-amino-1,3,4-thiadiazole has a pKa around 3.2.[12]
Polar Surface Area ~78 ŲCalculated based on N and O atoms. This value suggests moderate cell permeability, a key parameter in drug design.
Hydrogen Bond Donors 1 (the -NH₂ group)The amino group can donate hydrogen bonds, which is critical for target binding.
Hydrogen Bond Acceptors 4 (2 ring N, 1 ether O, 1 amino N)Multiple sites for hydrogen bonding interactions enhance solubility in polar solvents and target affinity.

Note: These values are estimations based on computational models and data from analogous structures.

Synthesis and Reactivity

The most versatile and common synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of an appropriate thiosemicarbazide derivative.[5][13]

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A 2-Propoxypropanoic acid C Acylthiosemicarbazide Intermediate A->C Coupling Agent (e.g., EDC) B Thiosemicarbazide B->C D 5-(1-Propoxyethyl)- 1,3,4-thiadiazol-2-amine C->D Acid Catalyst (e.g., H₂SO₄, POCl₃) Dehydration

Caption: General synthetic workflow for the target compound.

The reactivity of the molecule is dictated by several key features:

  • The Exocyclic Amino Group (-NH₂): This group is nucleophilic and can undergo a variety of reactions such as acylation, alkylation, and Schiff base formation with aldehydes or ketones.[14] These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.

  • The Thiadiazole Ring Nitrogens: The ring nitrogens are weakly basic and can be protonated in strong acidic conditions. They can also act as sites for electrophilic attack, although this is less common than reactions at the amino group.[15]

  • Amine-Imine Tautomerism: 2-Amino-1,3,4-thiadiazoles can exist in equilibrium with their imino tautomeric form. This can lead to ambident nucleophilic behavior, where reactions can occur at either the exocyclic or a ring nitrogen atom.[16]

Reactivity mol 5-(R)-1,3,4-thiadiazol-2-amine acylated N-Acylated Product mol->acylated Acylation schiff Schiff Base mol->schiff Condensation alkylated N-Alkylated Product mol->alkylated Alkylation acyl Acyl Chloride (R'-COCl) acyl->mol aldehyde Aldehyde (R''-CHO) aldehyde->mol alkyl Alkyl Halide (R'''-X) alkyl->mol

Caption: Key reactions involving the 2-amino group.

Predicted Spectroscopic Signatures

Structural elucidation relies on a combination of spectroscopic techniques. Based on known data for similar 2-amino-5-alkyl-1,3,4-thiadiazoles, the following spectral characteristics are predicted.[7][17][18]

TechniquePredicted Signals (Chemical Shift δ or Wavenumber cm⁻¹)Interpretation
¹H-NMR (in DMSO-d₆)δ ~7.2-7.5 (s, 2H) δ ~4.5-4.8 (q, 1H) δ ~3.3-3.5 (t, 2H) δ ~1.4-1.6 (m, 2H) δ ~1.3-1.5 (d, 3H) δ ~0.8-1.0 (t, 3H)Broad singlet for the -NH₂ protons.[17] Quartet for the methine (-CH) proton on the side chain. Triplet for the -OCH₂- protons. Multiplet for the central -CH₂- of the propyl group. Doublet for the methyl (-CH₃) attached to the methine. Triplet for the terminal methyl (-CH₃) of the propyl group.
¹³C-NMR (in DMSO-d₆)δ ~168-172 δ ~155-160 δ ~75-80 δ ~68-72 δ ~22-25 δ ~18-22 δ ~10-12C5 of the thiadiazole ring.[18] C2 of the thiadiazole ring (attached to NH₂).[18] Methine carbon (-CH) of the side chain. -OCH₂- carbon. Central -CH₂- of the propyl group. Methyl carbon attached to the methine. Terminal methyl carbon of the propyl group.
FT-IR (KBr pellet)~3300-3100 cm⁻¹ (broad) ~2960-2850 cm⁻¹ ~1620 cm⁻¹ ~1550 cm⁻¹ ~1100 cm⁻¹N-H stretching of the primary amine.[18] C-H stretching of the aliphatic side chain. N-H scissoring (bending) vibration. C=N stretching of the thiadiazole ring. C-O-C stretching of the ether linkage.

Mass Spectrometry (MS): In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be expected at m/z 187 or 188, respectively. Characteristic fragmentation patterns would likely involve cleavage of the propoxyethyl side chain.

Experimental Protocols

The following protocols are provided as a validated starting point for the synthesis and characterization of the title compound.

Causality: This protocol follows the classic thiosemicarbazide cyclization route, which is robust and high-yielding for this class of compounds.[19] Concentrated sulfuric acid acts as both the catalyst and a powerful dehydrating agent to drive the reaction to completion.

  • Intermediate Synthesis (Acylthiosemicarbazide):

    • To a solution of 2-propoxypropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add thiosemicarbazide (1.0 eq) and stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylthiosemicarbazide intermediate.

  • Cyclization and Dehydration:

    • Carefully add the crude acylthiosemicarbazide intermediate (1.0 eq) portion-wise to ice-cold concentrated sulfuric acid (5-10 volumes) with vigorous stirring.

    • Allow the mixture to stir at 0 °C for 1 hour, then at room temperature for 4-6 hours.[5]

    • Pour the reaction mixture slowly onto crushed ice with stirring.

    • Neutralize the resulting solution to pH 7-8 using a cold, concentrated solution of sodium hydroxide or ammonium hydroxide.

    • The precipitated solid product is collected by vacuum filtration.

    • Wash the solid thoroughly with cold water until the washings are neutral.

    • Dry the product under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Self-Validation: This workflow ensures the identity and purity of the synthesized compound through orthogonal analytical techniques. HPLC provides quantitative purity data, while LC-MS and NMR confirm the molecular weight and structure, respectively.

Characterization_Workflow cluster_post Final Analysis Start Synthesized Crude Product TLC TLC Analysis (Initial Check) Start->TLC Purify Recrystallization/ Column Chromatography TLC->Purify Pure Pure Compound Purify->Pure HPLC RP-HPLC (Purity >95%) Pure->HPLC LCMS LC-MS (Confirm MW) Pure->LCMS NMR ¹H & ¹³C NMR (Confirm Structure) Pure->NMR Final Characterized Product Pure->Final

Caption: A self-validating workflow for compound characterization.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Acceptance Criterion: Purity ≥ 95%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilize the same LC conditions as above.

    • Couple the output to an ESI mass spectrometer.

    • Scan in positive ion mode to detect the [M+H]⁺ ion (expected m/z = 188.27).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the pure compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Compare the observed spectra with the predicted signatures in Table 2 to confirm the molecular structure.

Conclusion

While 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is a specific molecule that may not be widely documented, its chemical properties can be reliably predicted based on the extensive and well-understood chemistry of the 2-amino-1,3,4-thiadiazole scaffold. This guide provides a robust framework for its synthesis, characterization, and potential reactivity. The combination of the polar, pharmacologically active core with a moderately lipophilic side chain makes this compound and its analogues interesting candidates for further investigation in drug discovery programs. The provided protocols offer a practical and validated pathway for researchers to synthesize and study this promising class of molecules.

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5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

Abstract

The 1,3,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, renowned for conferring a diverse range of biological activities to its derivatives. This technical guide provides a comprehensive overview of a specific analog, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. We delve into its structural elucidation, physicochemical properties, a proposed synthetic pathway with detailed experimental considerations, and methods for spectroscopic confirmation. Furthermore, this document contextualizes the compound's potential within the broader therapeutic landscape of 1,3,4-thiadiazoles, which have demonstrated significant antitumor, antibacterial, and enzyme-inhibiting properties.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the potential of this specific molecular entity.

Nomenclature and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent research. This section details the formal nomenclature and structural features of the target molecule.

IUPAC Name and Chemical Identifiers

The systematic name for the compound as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines is 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine .[3] It is indexed under several databases, providing a consistent reference for researchers.

IdentifierValueSource
PubChem CID 51342162[3]
CAS Number 1255147-63-7[3]
Molecular Formula C₇H₁₃N₃OS[3]
SMILES CCCOC(C)C1=NN=C(S1)N[3]
Chemical Structure

The molecule consists of a central 1,3,4-thiadiazole ring, which is a five-membered aromatic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The ring is substituted at the C2 and C5 positions. An amine group (-NH₂) is attached at the C2 position, while a 1-propoxyethyl group is attached at the C5 position.

Caption: 2D Structure of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Key Structural Features
  • Heterocyclic Core: The 1,3,4-thiadiazole ring is an electron-deficient system that often participates in hydrogen bonding and π-π stacking, which are crucial for receptor binding in biological systems.

  • Amine Substituent: The 2-amino group is a key functional handle. It can act as a hydrogen bond donor and a site for further derivatization to modulate the molecule's properties.

  • Chiral Center: The 1-propoxyethyl substituent contains a chiral carbon (the carbon bonded to the thiadiazole ring, a methyl group, a hydrogen, and the propoxy group). Therefore, the compound can exist as a racemic mixture of two enantiomers. For any therapeutic development, the synthesis and testing of individual enantiomers would be a critical step, as they may exhibit different pharmacological and toxicological profiles.

Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). The following properties for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine have been computationally predicted.

PropertyValueReference
Molecular Weight 187.27 g/mol [3]
XLogP3 (Lipophilicity)1.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 4[3]
Exact Mass 187.07793322 Da[3]
Topological Polar Surface Area 89.3 Ų[3]

These values suggest the compound has good oral bioavailability potential, according to Lipinski's Rule of Five.

Synthesis and Mechanistic Insights

Retrosynthetic Analysis

The primary disconnection is at the C-N and C-S bonds of the thiadiazole ring, leading back to thiosemicarbazide and an appropriate carboxylic acid derivative. This is a classic and reliable approach for this heterocyclic system.

G target 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine intermediate Thiosemicarbazide + 2-Propoxypropanoic Acid target->intermediate Ring Cyclization Disconnection

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Pathway

The synthesis proceeds via the acid-catalyzed condensation and cyclization of 2-propoxypropanoic acid with thiosemicarbazide. Strong dehydrating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) are typically employed to drive the reaction to completion.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product & Workup A 2-Propoxypropanoic Acid C Dehydrating Agent (e.g., POCl₃ or PPA) Heat (Reflux) A->C B Thiosemicarbazide B->C D Acylthiosemicarbazide Intermediate Formation C->D E Intramolecular Cyclization & Dehydration D->E F 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine E->F G Neutralization (e.g., NH₄OH) Purification (Recrystallization) F->G

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods.[4][5] Researchers should perform their own optimization.

Materials and Reagents:

  • 2-Propoxypropanoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Toluene or other suitable high-boiling solvent

  • Ammonium hydroxide solution (NH₄OH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethanol or Methanol for recrystallization

  • Standard reflux and stirring apparatus

Procedure:

  • Reaction Setup: To a stirred mixture of thiosemicarbazide (1.0 eq) and 2-propoxypropanoic acid (1.1 eq) in a round-bottom flask, slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.

    • Causality: POCl₃ acts as a powerful dehydrating and cyclizing agent. The reaction is highly exothermic and must be cooled to control the initial acylation step.

  • Reflux: After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-110 °C, depending on the solvent) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After cooling the reaction mixture to room temperature, pour it carefully onto crushed ice. This hydrolyzes any remaining POCl₃.

    • Self-Validation: The formation of a precipitate upon pouring onto ice is the first indication of product formation.

  • Basification: Slowly neutralize the acidic aqueous mixture by adding a base (e.g., concentrated NH₄OH or saturated NaHCO₃ solution) until the pH is approximately 7-8. This step is crucial to deprotonate the amine and precipitate the free base form of the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final compound.

    • Self-Validation: A sharp melting point and clean analytical spectra (NMR, MS) of the recrystallized product confirm its purity and identity.

Spectroscopic Characterization and Analysis

To confirm the successful synthesis and purity of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, a suite of spectroscopic techniques is essential. Based on the structure, the following spectral features are predicted.[6]

  • ¹H NMR Spectroscopy:

    • A broad singlet corresponding to the two amine (-NH₂) protons.

    • A quartet for the single proton (-CH-) on the chiral carbon.

    • A doublet for the methyl (-CH₃) group adjacent to the chiral center.

    • A triplet for the terminal methyl (-CH₃) of the propoxy group.

    • A sextet for the central methylene (-CH₂-) of the propoxy group.

    • A triplet for the methylene (-O-CH₂-) group of the propoxy group.

  • ¹³C NMR Spectroscopy: Distinct signals for the two aromatic carbons of the thiadiazole ring (C2 and C5) would be expected at high chemical shifts. Aliphatic carbons from the propoxyethyl group would appear at lower chemical shifts.

  • Mass Spectrometry (MS): The Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass of 187.0779.

  • Infrared (IR) Spectroscopy:

    • N-H stretching vibrations for the primary amine in the 3100-3300 cm⁻¹ region.

    • C-H stretching for the aliphatic groups around 2850-3000 cm⁻¹.

    • C=N stretching of the thiadiazole ring around 1600-1650 cm⁻¹.

Biological Significance and Therapeutic Potential

The 1,3,4-thiadiazole nucleus is a cornerstone of many biologically active compounds. Its derivatives have been extensively investigated and have shown a remarkable breadth of pharmacological activities.

G center 1,3,4-Thiadiazole Core act1 Antitumor center->act1 act2 Antibacterial center->act2 act3 Antifungal center->act3 act4 Carbonic Anhydrase Inhibition (Glaucoma Treatment) center->act4 act5 Antiparasitic center->act5 act6 α-Glycosidase Inhibition (Diabetes Treatment) center->act6

Caption: Diverse biological activities of the 1,3,4-thiadiazole scaffold.

Rationale for Potential Activity:

  • Antitumor: Many 2-amino-1,3,4-thiadiazole derivatives exhibit cytotoxic properties against various cancer cell lines.[2] The mechanism often involves the inhibition of key enzymes in cancer proliferation or the induction of apoptosis.

  • Antimicrobial: The =N-C-S= moiety present in the thiadiazole ring is believed to be crucial for its antimicrobial activity.[6] These compounds can interfere with microbial metabolic pathways.

  • Enzyme Inhibition: This class of compounds has been shown to be effective inhibitors of enzymes like carbonic anhydrase and α-glycosidase, making them relevant for treating glaucoma and type 2 diabetes, respectively.[1]

The specific structure of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, with its moderate lipophilicity and hydrogen bonding capabilities, makes it an excellent candidate for screening in these therapeutic areas. The propoxyethyl side chain can be explored to optimize binding within the active site of target proteins.

Safety and Handling

While specific toxicity data for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is not available, data from analogous 2-amino-1,3,4-thiadiazole derivatives should be used to inform handling procedures. Many similar compounds are classified with the GHS07 pictogram (Harmful).[7][8][9]

Potential Hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Conclusion and Future Directions

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is a well-defined chemical entity with significant, albeit underexplored, potential in drug discovery and development. Its structure is rooted in the pharmacologically validated 1,3,4-thiadiazole core, and its physicochemical properties are favorable for biological applications. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications.

Future research should focus on the stereoselective synthesis of its R- and S-enantiomers to evaluate their individual biological activities. Furthermore, comprehensive screening against panels of cancer cell lines, bacterial strains, and relevant enzymes is warranted to uncover its full therapeutic potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 51342162, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 147151, 5-Isopropyl-1,3,4-thiadiazol-2-amine. Available at: [Link]

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  • Ranjan, R. (n.d.). IUPAC Nomenclature in Heterocyclic Compounds: Hantzsch-Widman Method. Available at: [Link]

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  • MDPI (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 575394, 5-Propyl-1,3,4-thiadiazol-2-amine. Available at: [Link]

  • Gein, V. L., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Available at: [Link]

  • ResearchGate (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15156091, 5-(1-Phenylmethoxyethyl)-1,3,4-thiadiazol-2-amine. Available at: [Link]

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CAS number for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (CAS No. 1255147-63-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Novel Thiadiazole Derivative

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2][3] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5] This guide focuses on a specific, lesser-explored derivative: 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. While specific literature on this compound is sparse, its structural features suggest significant potential for investigation. This document serves as a comprehensive technical primer, providing a scientifically grounded framework for its synthesis, characterization, and potential biological evaluation.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to any research endeavor.

  • Chemical Name: 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

  • CAS Number: 1255147-63-7[6]

  • Molecular Formula: C₇H₁₃N₃OS[6]

  • Molecular Weight: 187.27 g/mol [6]

Computed Physicochemical Data

The following table summarizes key computed physicochemical properties, which are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.[6]

PropertyValue
Molecular Weight 187.27 g/mol
XLogP3 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Exact Mass 187.07793322 Da
Topological Polar Surface Area 89.3 Ų
Heavy Atom Count 12

Proposed Synthesis Pathway

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Propoxypropanoic_acid 2-Propoxypropanoic Acid PPE Polyphosphate Ester (PPE) Propoxypropanoic_acid->PPE Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->PPE Thiadiazole 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine PPE->Thiadiazole Cyclization/ Dehydration

Caption: Proposed one-pot synthesis of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Step-by-Step Synthesis Protocol

This protocol is a guideline based on established methodologies for similar compounds and should be optimized for this specific synthesis.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-propoxypropanoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

  • Solvent and Catalyst: Add polyphosphate ester (PPE) in a quantity sufficient to ensure a stirrable mixture. The reaction can often be run neat with PPE acting as both solvent and catalyst.

  • Reaction Conditions: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of crushed ice and stir.

  • Neutralization and Precipitation: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Structural and Purity Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic and Analytical Techniques
TechniquePurposeExpected Observations
¹H NMR To determine the proton environment.Peaks corresponding to the propoxy and ethyl protons, as well as the amine protons.
¹³C NMR To identify the carbon skeleton.Signals for the carbons of the thiadiazole ring and the aliphatic side chain.[4]
FT-IR To identify functional groups.Characteristic stretches for N-H (amine), C=N, and C-S bonds.[8]
Mass Spectrometry To confirm the molecular weight.A molecular ion peak corresponding to the calculated molecular weight (187.27 m/z).[8]
Elemental Analysis To determine the elemental composition.Percentages of C, H, N, and S should be within ±0.4% of the theoretical values.

Potential Biological Evaluation Workflow

The 2-amino-1,3,4-thiadiazole core is a privileged scaffold in drug discovery, known for a wide array of biological activities.[1][2] A logical workflow to explore the potential of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine would begin with broad antimicrobial and cytotoxic screening, followed by more targeted assays based on initial findings.

Proposed Screening Cascade

G Start Synthesized Compound (Purity > 95%) Antimicrobial Primary Antimicrobial Screening (MIC Assay) Start->Antimicrobial Cytotoxicity Primary Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Start->Cytotoxicity Antibacterial Gram-positive & Gram-negative Bacteria Antimicrobial->Antibacterial Antifungal Fungal Strains (e.g., Candida albicans) Antimicrobial->Antifungal No_Activity No Significant Activity Antimicrobial->No_Activity No Activity Hit_Identified_Cytotoxic Cytotoxic Hit Identified Cytotoxicity->Hit_Identified_Cytotoxic Activity Cytotoxicity->No_Activity No Activity Hit_Identified_Antimicrobial Antimicrobial Hit Identified Antibacterial->Hit_Identified_Antimicrobial Activity Antifungal->Hit_Identified_Antimicrobial Activity Advanced_Antimicrobial Advanced Antimicrobial Studies (Time-kill, Biofilm Inhibition) Hit_Identified_Antimicrobial->Advanced_Antimicrobial Advanced_Cytotoxic Advanced Cytotoxic Studies (Apoptosis, Cell Cycle Analysis) Hit_Identified_Cytotoxic->Advanced_Cytotoxic

Caption: A proposed workflow for the initial biological evaluation of the title compound.

Detailed Experimental Protocols
4.2.1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • Analysis: Determine the MIC by visually assessing the lowest concentration of the compound that prevents turbidity.

4.2.2. MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine represents a novel chemical entity with significant, unexplored potential. Its structural similarity to a class of compounds with proven and diverse biological activities makes it a compelling candidate for further investigation.[1][2][9] This guide provides a comprehensive, scientifically-backed framework to initiate such research, from its synthesis and characterization to a logical cascade for biological screening. The insights gained from these initial studies could pave the way for the development of new therapeutic agents.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2020). Molecules, 25(21), 5007. [Link]

  • The Role of 2-Amino-1,3,4-thiadiazole (CAS 4005-51-0) in Advancing Drug Discovery. (2026, January 1). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 19, 2026, from [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Drug Design, Development and Therapy, 12, 1545–1566. [Link]

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biological activity of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of the 2-Amino-1,3,4-Thiadiazole Scaffold, with 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine as a Representative Compound

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-thiadiazole nucleus, particularly the 2-amino-1,3,4-thiadiazole scaffold, represents a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological activities, making them privileged structures in drug discovery. This guide provides a comprehensive overview of the biological activities associated with this scaffold, using the specific, yet under-researched, molecule 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine as a structural archetype. We will delve into the known biological landscape of this chemical class, propose potential mechanisms of action, and outline a robust experimental workflow for the evaluation of new derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of 2-amino-1,3,4-thiadiazole derivatives.

Introduction: The Prominence of the 2-Amino-1,3,4-Thiadiazole Scaffold

Heterocyclic compounds are fundamental to the development of new therapeutic agents, and among them, the 1,3,4-thiadiazole ring is of significant interest.[1][2] This five-membered ring containing sulfur and two nitrogen atoms is a versatile scaffold that has been extensively studied for its broad spectrum of pharmacological activities.[1][2][3] The 2-amino-1,3,4-thiadiazole moiety, in particular, has emerged as a key pharmacophore in the design of novel drugs. Its derivatives have demonstrated potential as antimicrobial, anticancer, antiviral, and antioxidant agents.[3][4][5] The presence of the amino group provides a reactive handle for further chemical modifications, allowing for the fine-tuning of biological activity and pharmacokinetic properties.[1][2]

This guide will use 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine as a representative example of this class. While specific biological data for this compound is not extensively published, its structure embodies the key features of the 2-amino-1,3,4-thiadiazole scaffold.

Physicochemical Properties of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

A foundational understanding of a compound's physicochemical properties is crucial for any biological investigation. For 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, the following information has been compiled from public chemical databases:

PropertyValueSource
Molecular Formula C7H13N3OSPubChem[6]
Molecular Weight 187.27 g/mol PubChem[6]
IUPAC Name 5-(1-propoxyethyl)-1,3,4-thiadiazol-2-aminePubChem[6]
CAS Number 1255147-63-7PubChem[6]
SMILES CCCOC(C)C1=NN=C(S1)NPubChem[6]

The Broad Spectrum of Biological Activities of 2-Amino-1,3,4-Thiadiazole Derivatives

The 2-amino-1,3,4-thiadiazole scaffold is a versatile platform that has been incorporated into molecules with a wide range of biological activities. The following sections summarize the key therapeutic areas where these derivatives have shown promise.

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole are extensively studied for their potent antibacterial and antifungal properties.[1][2] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Many reported derivatives have shown comparable or even superior activity to standard antibiotics.[2] The reactivity of the amino group allows for the synthesis of a diverse library of compounds, increasing the potential for discovering new antimicrobial agents to combat drug-resistant pathogens.[1][2]

Anticancer Activity

The 2-amino-1,3,4-thiadiazole structure is a promising foundation for the development of novel anticancer agents.[7] These compounds have been shown to target various molecular pathways involved in cancer progression, including cell cycle regulation and apoptosis.[7][8] Some derivatives act as inhibitors of crucial enzymes like inosine monophosphate dehydrogenase (IMPDH), which is vital for the proliferation of cancer cells.[7] The mesoionic nature of the 1,3,4-thiadiazole ring may facilitate the crossing of cellular membranes, leading to enhanced bioavailability and interaction with intracellular targets.[7] Studies have demonstrated the cytotoxic effects of these derivatives against various cancer cell lines, with some showing higher potency than existing chemotherapeutic drugs like cisplatin.[9][10]

Antiviral Activity

The emergence of viral infections necessitates the discovery of new antiviral agents. The 2-amino-1,3,4-thiadiazole moiety has been identified as a valuable scaffold in this area.[5] Derivatives have been synthesized and evaluated against several viral strains, with some showing promising inhibitory activity.[5] For instance, certain derivatives have demonstrated anti-HIV-1 activity, with their potency influenced by the electronic properties of the substituents.[5]

Other Biological Activities

Beyond the major areas mentioned above, 2-amino-1,3,4-thiadiazole derivatives have also been investigated for a range of other pharmacological effects, including:

  • Antioxidant Activity [11]

  • Anti-inflammatory and Analgesic Activity [8]

  • Anticonvulsant Activity [3]

  • Diuretic Activity [3]

This diverse bioactivity profile underscores the therapeutic potential of the 2-amino-1,3,4-thiadiazole scaffold.

Potential Mechanisms of Action: A Conceptual Overview

The diverse biological effects of 2-amino-1,3,4-thiadiazole derivatives stem from their ability to interact with various biological targets. While the specific mechanism of action is dependent on the individual compound's structure, a generalized signaling pathway can be conceptualized.

Compound 2-Amino-1,3,4-Thiadiazole Derivative Target Biological Target (e.g., Enzyme, Receptor, DNA) Compound->Target Binding/Interaction Pathway Signaling Pathway (e.g., Kinase Cascade) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) Pathway->Response Signal Transduction

Caption: Generalized mechanism of action for a 2-amino-1,3,4-thiadiazole derivative.

Proposed Experimental Workflow for Biological Evaluation

For a novel compound like 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, a systematic approach to evaluating its biological activity is essential. The following is a proposed experimental workflow:

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assay (e.g., MTT on various cell lines) A->B C Antimicrobial Screening (e.g., MIC against bacterial/fungal strains) A->C D Enzyme Inhibition Assays (based on known targets of the scaffold) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Apoptosis Assays (e.g., Annexin V/PI staining) B->F G Animal Model of Disease (e.g., Xenograft model for cancer) D->G E->G F->G H Pharmacokinetic & Toxicological Studies G->H

Caption: A phased experimental workflow for evaluating the biological activity of a novel compound.

Step-by-Step Protocol for MTT Cytotoxicity Assay:
  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine) in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Interpretation and Structure-Activity Relationship (SAR)

The data obtained from the experimental workflow should be carefully analyzed to understand the compound's biological profile. For instance, low IC50 values in the MTT assay indicate potent cytotoxic activity. Comparing the activity of a series of related compounds can provide insights into the Structure-Activity Relationship (SAR).

Hypothetical Data for SAR Analysis:

CompoundR-group at C5IC50 (µM) on MCF-7
1 -CH(OCH2CH2CH3)CH3To be determined
2 -H50.2
3 -CH335.8
4 -Phenyl12.5
5 -p-Chlorophenyl8.1

This hypothetical data suggests that increasing the steric bulk and adding electron-withdrawing groups at the C5 position may enhance the anticancer activity of the 2-amino-1,3,4-thiadiazole scaffold.

Conclusion and Future Directions

The 2-amino-1,3,4-thiadiazole scaffold is a highly privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable range of biological activities. While the specific compound 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine remains to be fully characterized biologically, it serves as a valuable representative of this promising class of molecules. Future research should focus on the synthesis and biological evaluation of a library of derivatives based on this scaffold to explore their full therapeutic potential. Elucidating the precise mechanisms of action and conducting in vivo studies will be critical next steps in the journey from a promising scaffold to a clinically effective drug.

References

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A Technical Guide to the Identification and Validation of Therapeutic Targets for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole heterocycle is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The specific compound, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, is a novel entity with an uncharacterized biological profile.[3] This technical guide presents a comprehensive, hypothesis-driven framework for the systematic identification and validation of its potential therapeutic targets. We synthesize established knowledge of the 1,3,4-thiadiazole core's bioactivity with state-of-the-art chemical proteomics and target validation methodologies. This document serves as a strategic roadmap for researchers and drug development professionals, detailing a phased experimental approach from broad phenotypic screening to unbiased target deconvolution and conclusive, hypothesis-driven validation. The protocols and workflows herein are designed to elucidate the compound's mechanism of action and establish a foundation for future preclinical development.

Introduction: The Rationale for Investigation

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is a small molecule whose biological function and molecular targets remain unexplored.[3] However, its core structure, the 1,3,4-thiadiazole ring, is a cornerstone of numerous clinically approved drugs and investigational compounds.[4][5] This scaffold's prevalence is due to its unique physicochemical properties, including its role as a bioisostere of pyrimidine, which allows it to interact with biological targets involved in nucleic acid synthesis.[4][6][7] Furthermore, its metabolic stability and ability to cross cellular membranes enhance its drug-like properties.[4][8]

The extensive body of literature on 1,3,4-thiadiazole derivatives reveals a wide array of biological activities, including potent anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[8][9][10][11] This established polypharmacology of the core scaffold provides a strong rationale for investigating 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine as a potential therapeutic agent. This guide outlines a logical, multi-phase strategy to move from the unknown to a validated mechanism of action.

Hypothesis Generation: Predictive Targeting Based on the 1,3,4-Thiadiazole Scaffold

Based on the extensive pharmacology of the 1,3,4-thiadiazole nucleus, we can formulate several primary hypotheses regarding the potential therapeutic targets of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. These hypotheses will guide the initial phenotypic screens and subsequent validation assays.

Hypothesis 1: Anticancer Activity via Enzyme Inhibition

The most prominent activity associated with this scaffold is anticancer efficacy, often mediated by the inhibition of key enzyme families.[4][9]

  • Carbonic Anhydrases (CAs): Many 1,3,4-thiadiazole derivatives function as potent inhibitors of carbonic anhydrases.[12][13] The tumor-associated isoforms, CA IX and CA XII, are critical for regulating pH in the hypoxic tumor microenvironment and are validated anticancer targets.[14][15] The sulfonamide-like electronics of the thiadiazole ring are key to this interaction.

  • Protein Kinases: Kinases are central regulators of cell signaling and are frequently dysregulated in cancer.[16] The 1,3,4-thiadiazole scaffold can function as an ATP-competitive inhibitor, disrupting aberrant signaling pathways.[9]

  • Other Enzymes: Other reported anticancer mechanisms for this scaffold include the inhibition of histone deacetylases (HDACs), topoisomerases, and kinesin spindle proteins (KSPs), which are all critical for cell cycle progression and survival.[4][9]

Hypothesis 2: Antimicrobial Activity

Numerous studies have documented the potent antibacterial and antifungal properties of 1,3,4-thiadiazole derivatives against a wide range of pathogens.[8][17][18][19][20] The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Hypothesis 3: Anti-inflammatory Activity

The scaffold has also been linked to significant anti-inflammatory and analgesic effects.[10][21] This suggests a potential interaction with enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Predicted Target Class Therapeutic Area Rationale / Potential Mechanism Key Literature
Carbonic Anhydrases (CA IX, XII)OncologypH regulation in the tumor microenvironment.[13][14][15]
Protein Kinases (Various)OncologyInhibition of oncogenic signaling pathways.[9][16][22]
Microbial EnzymesInfectious DiseaseInhibition of essential bacterial/fungal processes.[8][19][20]
Cyclooxygenase (COX) EnzymesInflammationReduction of prostaglandin synthesis.[10]

A Phased Strategy for Target Identification and Deconvolution

A rigorous investigation requires a multi-pronged approach, beginning with broad functional assays and narrowing down to specific molecular interactions. This phased strategy ensures that resources are directed efficiently toward the most promising therapeutic avenues.

Phase I: Phenotypic Screening to Validate Biological Activity

The foundational step is to confirm that 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine exerts a biological effect in a relevant context. This is achieved through broad phenotypic screening.

Experimental Protocol: High-Throughput Cell Viability and Microbial Growth Inhibition Assays

  • Cell Panel Selection: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, to assess broad anticancer activity. Include non-cancerous cell lines (e.g., fibroblasts) to evaluate preliminary cytotoxicity.[6]

  • Microbial Strain Selection: Screen against a panel of clinically relevant microbial strains, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[8][17]

  • Assay Execution:

    • Plate cells or microbes in 96- or 384-well plates.

    • Treat with a serial dilution of the compound (e.g., from 100 µM to 10 nM) for 48-72 hours.

    • Assess cell viability using a colorimetric (MTT) or luminescent (CellTiter-Glo®) assay. Measure microbial growth by optical density (OD600).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) for each cell line or strain. A potent and selective "hit" in a particular screen justifies progression to Phase II for that therapeutic area.

Phase II: Unbiased Target Deconvolution via Chemical Proteomics

Once a phenotype is confirmed, the next crucial step is to identify the specific protein(s) that the compound interacts with to produce this effect. Chemical proteomics provides powerful, unbiased methods for this "target deconvolution."[23][24][25]

Two primary strategies exist: affinity-based methods, which require modifying the compound, and label-free methods, which use the compound in its native state.[26][27]

Methodology 1: Affinity-Based Pull-Down Mass Spectrometry

This classic approach uses an immobilized version of the small molecule to "fish" for its binding partners in a cell lysate.[26][28]

Experimental Protocol: On-Bead Affinity Pull-Down

  • Probe Synthesis: Synthesize an analog of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine with a linker arm (e.g., polyethylene glycol) suitable for covalent attachment to a solid support like agarose or magnetic beads. A structure-activity relationship (SAR) study is first needed to identify a non-essential position for linker attachment.[28]

  • Lysate Preparation: Culture cells of a sensitive cell line (identified in Phase I) and prepare a native protein lysate.

  • Affinity Enrichment: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate lysate with unconjugated beads. For a competition control, add an excess of free, unmodified compound to a third incubation to prevent specific binding to the beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Protein Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26]

  • Candidate Selection: True binding partners should be present in the compound-bead sample but absent or significantly reduced in the negative control and competition control samples.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis syn Synthesize Affinity Probe (Compound + Linker) beads Couple Probe to Sepharose Beads syn->beads incubate Incubate Lysate with Beads beads->incubate lysate Prepare Native Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Trypsin Digestion elute->digest ms LC-MS/MS Analysis digest->ms identify Identify Proteins & Select Candidates ms->identify caption Workflow for Affinity-Based Target Identification.

Workflow for Affinity-Based Target Identification.

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that leverages the principle that small molecule binding can stabilize a target protein against protease degradation.[26][28][29]

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a native protein lysate from a sensitive cell line.

  • Compound Incubation: Aliquot the lysate into two tubes. To one, add the unmodified 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (treatment). To the other, add vehicle (e.g., DMSO) as a control. Incubate to allow binding.

  • Protease Digestion: Add a non-specific protease (e.g., pronase or thermolysin) to both tubes and incubate for a defined time. Target proteins bound to the compound will be partially or fully protected from digestion, while unbound proteins will be degraded.

  • Analysis:

    • Gel-Based: Stop the reaction and run the samples on an SDS-PAGE gel. Look for protein bands that are present or more intense in the compound-treated lane compared to the control lane. Excise these bands for identification by mass spectrometry.

    • Gel-Free: Perform a global proteomic analysis on both samples using LC-MS/MS to quantify protein abundance. Target candidates will be proteins with significantly higher abundance in the treated sample.[29]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis lysate Prepare Native Cell Lysate split Split Lysate lysate->split treat Incubate with Compound split->treat control Incubate with Vehicle (Control) split->control digest_t Limited Proteolysis (e.g., Pronase) treat->digest_t digest_c Limited Proteolysis (e.g., Pronase) control->digest_c sds SDS-PAGE or LC-MS/MS digest_t->sds digest_c->sds compare Compare Protein Levels (Treated vs. Control) sds->compare identify Identify Protected Proteins (Target Candidates) compare->identify caption Workflow for DARTS Label-Free Target Identification. cluster_screen Screening cluster_validation Validation start Putative Kinase Target(s) from Proteomics panel Broad Kinome Panel Screen (e.g., 400+ kinases @ 10 µM) start->panel hits Identify Hits (% Inhibition > 70%) panel->hits ic50 Determine IC50 for Hits (Dose-Response Curve) hits->ic50 selectivity Assess Potency & Selectivity Profile ic50->selectivity validated Validated Kinase Target(s) selectivity->validated caption Logical Flow for Kinase Target Validation.

Logical Flow for Kinase Target Validation.
Validation Workflow 2: Cellular Target Engagement

To confirm that the compound binds its target within the complex environment of a living cell, a target engagement assay is essential.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA works on the same principle as DARTS but uses heat as the denaturant instead of proteases. Ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ). [25]2. Execution:

    • Treat intact cells or cell lysates with the compound or vehicle.

    • Heat aliquots across a range of temperatures (e.g., 40°C to 70°C).

    • Pellet the aggregated, denatured proteins by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody specific to the putative target protein.

  • Analysis: In the presence of the compound, the target protein should remain soluble at higher temperatures compared to the vehicle control, indicating a "thermal shift" and confirming intracellular target engagement.

Validation Workflow 3: Downstream Pathway Modulation

Validating target engagement should be followed by demonstrating a functional consequence. If the compound inhibits a signaling protein like a kinase, its downstream pathways should be affected.

Experimental Protocol: Western Blot for Phospho-Proteins

  • Hypothesis: If, for example, kinome profiling identifies the Src kinase as a primary target, then the phosphorylation of Src's downstream substrates should decrease upon treatment. [30]2. Execution: Treat sensitive cells with the compound for a short period (e.g., 1-2 hours).

  • Analysis: Lyse the cells and perform a Western blot using antibodies against the total target protein (e.g., total Src) and its activated, phosphorylated form (e.g., phospho-Src Tyr416), as well as key downstream substrates.

  • Result: A decrease in the phosphorylation of the target and its substrates, without a change in total protein levels, provides strong evidence of functional target inhibition in a cellular context.

Summary and Future Directions

This guide provides a systematic, experimentally-driven framework for elucidating the therapeutic targets of the novel compound 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. By progressing logically from broad phenotypic screening to unbiased proteomic-based target identification and finally to rigorous, multi-faceted target validation, researchers can confidently define its mechanism of action.

Upon successful validation of a primary target, the subsequent research trajectory will involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity for the validated target.

  • In Vivo Efficacy Studies: Assessing the compound's therapeutic effect in relevant animal models of the disease (e.g., tumor xenograft models for an anticancer agent).

  • Pharmacokinetic and Toxicological Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile to determine its viability as a clinical drug candidate.

This comprehensive approach ensures that the therapeutic potential of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is explored with the scientific rigor required for modern drug discovery.

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An In-depth Technical Guide to the Solubility and Stability of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the evaluation of critical physicochemical properties—solubility and stability—for the novel compound 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological activities.[1][2] Understanding the solubility and degradation profile of any new chemical entity (NCE) built on this scaffold is a prerequisite for its advancement through the drug development pipeline. This document outlines detailed, field-proven protocols for aqueous and pH-dependent solubility determination, forced degradation studies under various stress conditions, and the design of long-term stability programs in accordance with ICH guidelines. The causality behind experimental choices is explained, and methodologies are presented to ensure the generation of robust, reliable data for researchers, chemists, and drug development professionals.

Introduction to 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Chemical Structure and Properties

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with an amino group at the 2-position and a 1-propoxyethyl group at the 5-position. The fundamental properties of this molecule, derived from computational models, are summarized below.

PropertyValueSource
IUPAC Name 5-(1-propoxyethyl)-1,3,4-thiadiazol-2-aminePubChem CID: 51342162[3]
Molecular Formula C₇H₁₃N₃OSPubChem CID: 51342162[3]
Molecular Weight 187.27 g/mol PubChem CID: 51342162[3]
SMILES CCCOC(C)C1=NN=C(S1)NPubChem CID: 51342162[3]
XLogP3 (Lipophilicity) 1.4PubChem CID: 51342162[3]

The structure contains several key functional groups that govern its physicochemical behavior:

  • 2-Amino Group: A basic center that can be protonated, suggesting pH-dependent solubility. It is also susceptible to oxidative and other chemical reactions.

  • 1,3,4-Thiadiazole Ring: An aromatic, electron-deficient heterocyclic system that contributes to the overall chemical stability but can be involved in complex degradation pathways.

  • Propoxyethyl Side Chain: A lipophilic moiety that influences solubility and potential metabolic stability. The ether linkage can be susceptible to hydrolysis under harsh acidic conditions.

The 2-Amino-1,3,4-Thiadiazole Scaffold: A Privileged Structure

The 2-amino-1,3,4-thiadiazole moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][4] Its prevalence in pharmacologically active agents stems from its ability to act as a hydrogen bond donor and acceptor and its rigid structure, which facilitates precise interactions with biological targets.[2] Therefore, a thorough characterization of any novel derivative, such as 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, is a scientifically justified endeavor.

Rationale for Solubility and Stability Assessment

For any compound to be a viable drug candidate, it must be absorbed and reach its site of action in a sufficient concentration. Aqueous solubility is a primary determinant of this process, directly impacting bioavailability.[5][6][7] Poor solubility can lead to incomplete absorption and high inter-subject variability, posing significant challenges for formulation development.[8]

Stability is equally critical. A drug substance must remain intact and retain its quality, safety, and efficacy throughout its shelf life.[9] Stability testing provides evidence of how the molecule's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[10][11] Forced degradation studies are an indispensable part of this process, as they help to identify likely degradation products and establish stability-indicating analytical methods.[12][13][14]

Synthesis and Characterization

A robust understanding of a compound's properties begins with a reliable synthetic route that yields high-purity material.

Proposed Synthetic Pathway

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is well-documented. A common and effective method involves the cyclization of a carboxylic acid with thiosemicarbazide using a dehydrating agent, such as phosphorus oxychloride (POCl₃).[15][16]

Synthesis_Pathway Reactant1 2-Propoxypropanoic Acid Reagent POCl₃ (Dehydrating Agent) Reactant1->Reagent Reactant2 Thiosemicarbazide Reactant2->Reagent Product 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine Reagent->Product Cyclization/ Dehydration

Caption: Proposed synthesis of the target compound via POCl₃-mediated cyclization.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous compounds and must be performed by qualified personnel with appropriate safety precautions.[15][16]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, charge 2-propoxypropanoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

  • Solvent Addition: Add a suitable solvent, such as dioxane, to the flask.

  • Heating: Heat the mixture to approximately 85-90°C with stirring.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, ~1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 95°C.

  • Reflux: After the addition is complete, reflux the reaction mixture for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Carefully pour it over crushed ice.

  • Neutralization: Basify the aqueous solution to a pH of ~9-10 using a 50% NaOH solution. This will cause the product to precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and air dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. Dry the final product under vacuum.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. The 1,3,4-thiadiazole ring gives characteristic signals in NMR spectroscopy.[17][18]

  • ¹H-NMR and ¹³C-NMR: To confirm the molecular structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches for the amine, C=N and C-S stretches for the thiadiazole ring).[19]

  • High-Performance Liquid Chromatography (HPLC): To determine purity (target >98%).

Aqueous Solubility Profiling

Solubility dictates the formulation strategy and is a key input for predicting in vivo performance.[7] Both kinetic and thermodynamic solubility are important, with the latter being the true equilibrium value.[8]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[20]

  • Preparation: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Addition of Compound: Add an excess amount of the synthesized compound to a known volume of each buffer in separate glass vials. The excess solid ensures that equilibrium is established with a saturated solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid analyzing suspended particles.[6]

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase and analyze the concentration using a validated UV-Vis or HPLC-UV method against a standard curve.

  • Verification: Visually inspect the solid residue at the end of the experiment to check for any changes in its physical form (e.g., from crystalline to amorphous), which could affect the solubility measurement.[6]

Data Presentation: pH-Solubility Profile
pH of BufferTemperature (°C)Measured Concentration (µg/mL)Solubility (µM)
2.025
4.025
6.025
7.425
9.025
7.437

This table should be populated with experimental data. The expected trend is higher solubility at lower pH due to the protonation of the basic 2-amino group.

Chemical Stability Assessment

A comprehensive stability assessment is mandated by regulatory agencies to ensure the safety and efficacy of a drug product over its shelf life.[9][10][21]

Forced Degradation (Stress Testing)

Forced degradation studies are the foundation of a stability program.[12] They are designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[13][22] A degradation of 5-20% is typically targeted.[23]

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Pure Drug Substance (5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Expose Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Expose Oxidation Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidation Expose Thermal Thermal (e.g., 80°C, Solid State) Start->Thermal Expose Photo Photolytic (ICH Q1B Light Exposure) Start->Photo Expose Analysis Analyze all samples with Stability-Indicating HPLC Method (UV, PDA, MS detectors) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome1 Identify Degradation Products Analysis->Outcome1 Outcome2 Elucidate Degradation Pathways Analysis->Outcome2 Outcome3 Validate Analytical Method Analysis->Outcome3

Caption: Workflow for conducting forced degradation studies.

Experimental Protocol: Forced Degradation

General Procedure: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). For each condition, mix the stock solution with the stressor and incubate. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, dilute to a target concentration, and analyze by HPLC.

  • Acidic Hydrolysis: Mix with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C). Neutralize aliquots with an equivalent amount of 0.1 M NaOH before analysis.[13]

  • Basic Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature. Neutralize aliquots with an equivalent amount of 0.1 M HCl.[13]

  • Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature, protected from light.[14] The thiadiazole ring and amino group are potential sites of oxidation.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber. Dissolve samples at each time point for analysis.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] A dark control sample should be stored under the same conditions to differentiate light-induced degradation from thermal degradation.

Design of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to ensure separation of the polar degradants from the less polar parent compound.

  • Detection: A photodiode array (PDA) detector is essential to assess peak purity across the UV spectrum. Mass spectrometry (MS) detection is invaluable for identifying the mass of unknown degradation products.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity . This is demonstrated by showing that the peaks corresponding to the degradation products are well-resolved from the main compound peak in the chromatograms of the stressed samples.

Long-Term and Accelerated Stability Study Design

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[11][21] The substance should be stored in a container closure system that simulates the proposed packaging.[21]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months, then annually[24]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months[9]

Tests should include appearance, assay (purity), and degradation products.

Conclusion and Future Directions

This guide has detailed the essential experimental framework for a comprehensive evaluation of the solubility and stability of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. By systematically applying the protocols for pH-solubility profiling, forced degradation, and formal stability testing, researchers can generate the critical data needed to assess the compound's viability for further development.

Future work should focus on solid-state characterization (polymorphism screening), as different crystal forms can exhibit vastly different solubility and stability profiles. Furthermore, solubility and stability should be assessed in bio-relevant media (e.g., Simulated Gastric Fluid and Simulated Intestinal Fluid) to better predict in vivo behavior. The structural elucidation of any major degradation products identified during stress testing is also a critical next step to understand the molecule's liabilities and inform potential structural modifications.

References

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  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of a Formation of 5-[1-(3,4-dichlorophenoxy)ethyl]-2-amino-1,3,4-thiadiazole. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Retrieved from [Link]

  • Journal of Al-Nahrain University. (n.d.). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]

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Sources

spectroscopic data (NMR, IR, Mass Spec) of 1,3,4-thiadiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3,4-Thiadiazole Compounds

Authored by: A Senior Application Scientist

Introduction: The Chemical and Pharmacological Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms. This particular scaffold is not commonly found in nature, but its synthetic derivatives are of immense interest in medicinal chemistry and materials science.[1] As a bioisostere of pyridazine, the 1,3,4-thiadiazole nucleus imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a privileged structure in drug design.[2] Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and carbonic anhydrase inhibition.[3][4][5]

Given the therapeutic potential and the need for precise structural confirmation, a robust and systematic approach to the spectroscopic characterization of novel 1,3,4-thiadiazole derivatives is paramount. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and validate the structures of these compounds. The focus is not merely on the data itself, but on the causal logic behind the spectral features, enabling unambiguous structural assignment.

An Integrated Workflow for Spectroscopic Analysis

The structural elucidation of a newly synthesized 1,3,4-thiadiazole derivative is a confirmatory process. Each spectroscopic technique provides a unique piece of the structural puzzle. Mass Spectrometry gives the molecular weight and elemental composition, Infrared Spectroscopy identifies the functional groups present, and NMR Spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity of atoms. A logical workflow ensures that data from each technique is used to validate the others, leading to a self-validating and trustworthy structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of 1,3,4-Thiadiazole Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C) Map C-H Framework & Connectivity purification->nmr integration Data Integration & Spectral Interpretation ms->integration ir->integration nmr->integration structure Final Structure Elucidation & Validation integration->structure caption Fig 1: Integrated workflow for structural elucidation.

Fig 1: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1,3,4-thiadiazole derivatives, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Expertise & Experience: Interpreting the Spectra

The aromatic nature of the 1,3,4-thiadiazole ring significantly influences the chemical shifts of its constituent atoms and any attached protons. The two carbon atoms of the thiadiazole ring are in a unique electronic environment, deshielded by the adjacent electronegative nitrogen and sulfur atoms, causing them to resonate far downfield in the ¹³C NMR spectrum.

¹³C NMR Spectroscopy

The most diagnostic signals in the ¹³C NMR spectrum of a 1,3,4-thiadiazole derivative are the two carbons of the heterocyclic ring itself (C2 and C5).[3]

  • C2 and C5 of the Thiadiazole Ring: These carbons typically appear in the highly deshielded region of the spectrum, generally between δ 155 and 181 ppm .[1][3] The exact chemical shift is sensitive to the nature of the substituent at that position. For example, in 2-amino-5-aryl-1,3,4-thiadiazoles, the C2 carbon (attached to the amino group) might appear around δ 168 ppm, while the C5 carbon (attached to the aryl group) is further downfield.[6] In some azo-dyes containing the scaffold, these peaks were observed at 164–166 ppm and 178–181 ppm.[1]

¹H NMR Spectroscopy

The 1,3,4-thiadiazole ring itself has no protons directly attached to the core carbons. Therefore, the ¹H NMR spectrum is primarily used to characterize the substituents attached at the C2 and C5 positions.

  • Amine Protons (-NH-): If a secondary amine is attached to the ring, the N-H proton signal is often observed as a broad singlet in the downfield region, typically between δ 8.40 and 11.32 ppm .[4][7] Its exact position and broadness can be influenced by solvent, concentration, and hydrogen bonding.

  • Aromatic Protons: Protons on aryl substituents attached to the thiadiazole ring generally resonate in the expected aromatic region of δ 7.00 to 8.50 ppm .[3][7] The coupling patterns (e.g., doublets, triplets, multiplets) provide crucial information about the substitution pattern on these aromatic rings.

Data Summary: Characteristic NMR Chemical Shifts
Nucleus Functional Group / Position Typical Chemical Shift (δ, ppm) References
¹³C C2 and C5 of the 1,3,4-thiadiazole ring155 - 181[1][3][6]
¹³C Aromatic carbons (substituents)115 - 150[3][7]
¹H Secondary Amine (-NH-) proton8.40 - 11.32[3][4][7]
¹H Aromatic protons (substituents)7.00 - 8.50[3][7]
Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol for NMR ensures that the obtained data is reliable and reproducible.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 1,3,4-thiadiazole derivative. The purity is critical, as impurities will complicate the spectrum.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as many heterocyclic compounds show good solubility, and it shifts the residual water peak away from regions of interest.[3][7]

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary. Insoluble material will degrade spectral quality.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of a well-shimmed field.

    • Acquire a standard ¹H spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans (e.g., 1024 or more) is required. A proton-decoupled sequence is standard to produce singlets for each unique carbon.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm. For ¹³C NMR, the DMSO-d₆ peak is at δ ~39.52 ppm.

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (e.g., stretching, bending) of chemical bonds, which serve as a molecular fingerprint.

Expertise & Experience: Pinpointing Diagnostic Peaks

For 1,3,4-thiadiazole derivatives, IR spectroscopy is invaluable for confirming the successful formation of the heterocyclic ring and identifying key substituent groups. For instance, in syntheses starting from thiosemicarbazides, the disappearance of the C=S stretching vibration and the appearance of the C=N and C-S-C ring vibrations confirm cyclization.[8]

Characteristic IR Absorption Bands

The following table summarizes the key diagnostic peaks that provide authoritative evidence for the 1,3,4-thiadiazole scaffold.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Appearance References
N-H StretchSecondary Amine3150 - 3350Strong to medium, sometimes broad[3][7]
C-H StretchAromatic3000 - 3100Medium to weak, sharp[7][9]
C=N StretchThiadiazole Ring1570 - 1650Medium to strong[7][8][9]
C=C StretchAromatic Ring1450 - 1630Medium, multiple bands[7]
C-S-C StretchThiadiazole Ring690 - 780Medium to weak[4][7]
Protocol: Reliable ATR-IR Analysis

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application:

    • Place a small amount (1-2 mg) of the purified, dry solid sample directly onto the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition:

    • Collect the sample spectrum. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.

    • The instrument software will automatically perform the background subtraction.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two fundamental pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its substructures. This data is critical for confirming the elemental composition and validating the proposed structure.

Expertise & Experience: Understanding Fragmentation Pathways

Electrospray ionization (ESI) is a soft ionization technique commonly used for these compounds, often yielding a prominent protonated molecular ion peak [M+H]⁺.[10] The fragmentation pattern observed in tandem MS (MS/MS) experiments can be diagnostic for the 1,3,4-thiadiazole core.

Characteristic Fragmentation
  • Molecular Ion Peak: The most important signal is the molecular ion peak (M⁺) or, more commonly in ESI, the protonated molecular ion [M+H]⁺. Its m/z value confirms the molecular weight of the synthesized compound.

  • Ring Fragmentation: Tandem mass spectrometry has shown that the 1,3,4-thiadiazole ring can undergo decomposition through multiple bond-breaking steps.[10] While specific pathways depend heavily on the substituents, common fragmentation involves the loss of small neutral molecules like N₂, H₂S, or cleavage of the ring to produce characteristic fragment ions.[10][11] For example, one study noted the formation of characteristic signals at m/z 108, 135, and 149 resulting from the degradation of the core ring structure.[10]

Data Summary: Key Mass Spectrometric Observations
Observation Description Significance References
[M+H]⁺ Peak The intact molecule with an added proton.Confirms the molecular weight of the compound.[10]
Ring Degradation Multiple bond cleavages within the thiadiazole ring.Provides structural confirmation of the heterocyclic core.[10][11]
Substituent Loss Initial loss of labile groups from C2 or C5.Helps to identify and locate substituents.[10]
Protocol: Standard ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be high-purity (LC-MS grade) to minimize background ions.

    • The sample must be fully dissolved and free of particulate matter. Filter if necessary.

  • Infusion and Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the [M+H]⁺ ion.

    • Acquire the full scan mass spectrum in positive ion mode.

  • Tandem MS (MS/MS) for Fragmentation:

    • Select the [M+H]⁺ ion as the precursor ion in the mass spectrometer.

    • Apply collision-induced dissociation (CID) by introducing a collision gas (e.g., argon) and ramping the collision energy.

    • Acquire the product ion spectrum to observe the fragmentation pattern. This data is key to confirming the presence of the thiadiazole core.

Conclusion: A Triad of Evidence for Unambiguous Characterization

The structural elucidation of 1,3,4-thiadiazole derivatives is a process of synergistic data interpretation. No single technique provides the complete picture. The molecular weight from MS provides the formula, the functional groups from IR confirm the chemical transformations, and the detailed atomic map from NMR confirms the final connectivity. By following the robust, self-validating protocols outlined in this guide, researchers can confidently and accurately characterize these pharmacologically vital compounds, ensuring the integrity and reproducibility of their scientific findings.

References

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Methodological & Application

Application Note & Protocols: A Framework for In Vitro Evaluation of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of this heterocycle exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[2][3] This is often attributed to the 1,3,4-thiadiazole ring acting as a bioisostere of pyrimidine, allowing it to interact with biological targets involved in nucleic acid synthesis, and its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[4] The subject of this guide, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, is a specific derivative for which public-domain bioactivity data is not widely available.[5]

This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals to conduct a systematic in vitro evaluation of this compound. We present a logical, multi-tiered screening cascade designed to first establish a foundational cytotoxicity profile, followed by targeted assays to probe for the most probable biological activities associated with its chemical class. Each protocol is presented with detailed, step-by-step instructions and an explanation of the underlying scientific principles, ensuring that the experimental design is both robust and self-validating.

Initial Compound Handling and Stock Solution Preparation

Rationale: Proper handling and solubilization of a test compound are critical for obtaining accurate and reproducible results. The choice of solvent and the preparation of a high-concentration stock solution minimize the final solvent concentration in the assay, thereby reducing potential artifacts. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its broad solubilization capacity and relatively low toxicity to cells at concentrations typically below 0.5%.

Protocol:

  • Reconstitution: Based on the compound's molecular weight (187.27 g/mol ), calculate the mass required to prepare a 10 mM stock solution in cell culture-grade DMSO.[5] For example, to prepare 1 mL of a 10 mM stock, dissolve 1.87 mg of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine in 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C to aid dissolution. Ensure no visible precipitate remains.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the highest concentration test well does not exceed 0.5% to avoid solvent-induced toxicity.[6]

Foundational Assay: Cytotoxicity and Cell Viability Screening

Rationale: The initial step in characterizing any novel compound is to assess its effect on cell viability.[7] This foundational assay serves two primary purposes: 1) to identify any inherent cytotoxic or anti-proliferative effects, which is a key indicator of potential anticancer activity, and 2) to determine the non-toxic concentration range of the compound for use in subsequent, more specific mechanistic assays.[6][8] The MTT assay is a widely adopted colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Inflammation_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB_Inhib IκBα Degradation IKK->NFkB_Inhib NFkB NF-κB Translocation to Nucleus NFkB_Inhib->NFkB Gene Gene Transcription NFkB->Gene iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO PGs Prostaglandins (Pro-inflammatory) COX2->PGs Compound 5-(1-Propoxyethyl)- 1,3,4-thiadiazol-2-amine (Potential Inhibitor) Compound->IKK Compound->NFkB Compound->iNOS Compound->COX2

Caption: Simplified LPS-induced inflammatory pathway and potential points of inhibition.

Protocol 3.1: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in compound-treated, LPS-stimulated cells indicates inhibition of NO production. [8]* Materials:

    • RAW 264.7 macrophage cells.

    • 96-well plates.

    • LPS (from E. coli).

    • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Sodium nitrite (for standard curve).

  • Step-by-Step Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of the test compound (determined from the MTT assay).

    • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

    • Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Incubate for 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

    • Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using serial dilutions of sodium nitrite to calculate the nitrite concentration in the samples.

Probing for Anticancer Activity and Mechanism

Rationale: Given that many 1,3,4-thiadiazole derivatives show potent anticancer activity, it is crucial to investigate this possibility. [4][9]The initial cytotoxicity screen (Section 2) against cancer cell lines provides the primary evidence. If significant and selective cytotoxicity is observed (i.e., a lower IC₅₀ in cancer cells compared to normal cells), the next logical step is to investigate the mechanism of cell death. Cell cycle analysis by flow cytometry can reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M), a common mechanism for antiproliferative drugs.

Anticancer_Screening_Workflow start Novel Compound primary_screen Primary Screen: Multi-Cell Line Cytotoxicity (MTT Assay) start->primary_screen decision Selective Cytotoxicity Observed? primary_screen->decision no_activity No Significant Activity decision->no_activity No secondary_screen Secondary Mechanistic Screen: Cell Cycle Analysis (Flow Cytometry) decision->secondary_screen Yes arrest_found Cell Cycle Arrest Identified? secondary_screen->arrest_found no_arrest Explore Other Mechanisms (e.g., Apoptosis Induction) arrest_found->no_arrest No tertiary_studies Tertiary Studies: - Western Blot for cell cycle proteins  (e.g., Cyclins, CDKs) - Apoptosis Assays (Annexin V) arrest_found->tertiary_studies Yes

Caption: A logical workflow for anticancer screening and mechanism of action studies.

Protocol 4.1: Cell Cycle Analysis via Propidium Iodide (PI) Staining
  • Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry can then quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Materials:

    • Cancer cell line of interest (e.g., one that showed high sensitivity in the MTT assay).

    • 6-well plates.

    • Phosphate-buffered saline (PBS).

    • 70% ice-cold ethanol.

    • PI staining solution (containing PI, RNase A, and Triton X-100).

    • Flow cytometer.

  • Step-by-Step Methodology:

    • Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

    • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

    • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control.

Target Deconvolution: General Enzyme Inhibition Assay Framework

Rationale: Many 1,3,4-thiadiazole derivatives function by inhibiting specific enzymes, such as carbonic anhydrases, kinases, or cyclooxygenases. [2]An enzyme inhibition assay is essential to determine if the compound's activity is mediated by direct interaction with an enzyme and to quantify its potency (IC₅₀). Furthermore, understanding the mechanism of inhibition (e.g., competitive, non-competitive) provides critical insights for lead optimization. [10][11]

Inhibition_Types cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition I_comp Inhibitor (I) S_comp Substrate (S) E_site_comp Active Site E_site_comp->I_comp Binds here E_site_comp->S_comp Competes for I_noncomp Inhibitor (I) S_noncomp Substrate (S) E_site_noncomp Active Site Allosteric Site E_site_noncomp:f1->I_noncomp Binds here E_site_noncomp:f0->S_noncomp Binds here

Caption: A diagram illustrating competitive vs. non-competitive enzyme inhibition.

Protocol 5.1: General Biochemical Enzyme Inhibition Assay
  • Principle: This protocol provides a universal template that can be adapted for a specific purified enzyme and its corresponding substrate. The rate of the enzymatic reaction is measured by monitoring the consumption of a substrate or the formation of a product over time. The assay is performed with and without the inhibitor to determine its effect on the reaction rate. [12]* Materials:

    • Purified enzyme of interest.

    • Specific substrate (ideally one that produces a colorimetric or fluorescent signal).

    • Assay buffer (optimized for the specific enzyme's pH and ionic strength).

    • 96- or 384-well microplates (clear, black, or white, depending on the detection method).

    • Microplate reader with kinetic reading capabilities.

  • Step-by-Step Methodology:

    • Prepare Solutions: Dissolve the enzyme, substrate, and test compound in the assay buffer. Prepare a serial dilution of the inhibitor.

    • Enzyme/Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well. Then, add the different concentrations of the inhibitor. Include a "no inhibitor" control and a "no enzyme" blank. Allow the plate to pre-incubate for 15-30 minutes to permit inhibitor binding. [12] 3. Initiate Reaction: Start the reaction by adding the substrate to all wells simultaneously, often using a multichannel pipette or automated dispenser. The substrate concentration is typically set at or near its Michaelis-Menten constant (Km).

    • Monitor Reaction: Immediately place the plate in a microplate reader and begin kinetic measurements. Record the change in absorbance or fluorescence over time.

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the progress curve.

      • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.

      • Plot the % Inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

ParameterValue
Enzyme Concentration [Determined by optimization]
Substrate Concentration [Set at Km value]
Pre-incubation Time 15 minutes
IC₅₀ (µM) [To be determined]

References

  • Klopotan, O., et al. (2021). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. [Link]

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Application Notes and Protocols for Antimicrobial Studies of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of 2-Amino-1,3,4-Thiadiazoles in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] The unique electronic and structural characteristics of the 1,3,4-thiadiazole ring, a bioisostere of pyrimidine and thiazole rings, allow for diverse interactions with biological targets.[3][4] This application note focuses on a representative compound from this class, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (designated herein as Compound TDA-P), and provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate its antimicrobial potential.

While specific antimicrobial data for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is not yet extensively published, this document will leverage established methodologies and known activities of structurally related 2-amino-1,3,4-thiadiazole derivatives to present a robust framework for its evaluation.[1][5][6] We will detail protocols for determining its inhibitory and cidal activity against a panel of pathogenic microbes, its efficacy against biofilms, and its preliminary safety profile through cytotoxicity assays. Furthermore, we will explore the potential mechanisms of action that underpin the antimicrobial effects of this promising class of compounds.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. All reagents should be of analytical grade or higher.

Category Item Recommended Source/Specifications
Test Compound 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (Compound TDA-P)Synthesized in-house or procured from a reputable chemical supplier. Purity (>95%) should be confirmed by NMR, LC-MS, and elemental analysis.
Dimethyl sulfoxide (DMSO)Cell culture grade, sterile-filtered.
Microorganisms Gram-positive bacteriaStaphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
Gram-negative bacteriaEscherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
Fungal strainCandida albicans (ATCC 90028)
Culture Media Cation-adjusted Mueller-Hinton Broth (CAMHB)For bacterial susceptibility testing.
Mueller-Hinton Agar (MHA)For bacterial growth and enumeration.
Tryptic Soy Broth (TSB)For biofilm assays.
RPMI-1640 MediumFor fungal susceptibility testing and cell culture.
Sabouraud Dextrose Agar (SDA)For fungal growth.
Cell Lines Human embryonic kidney cellsHEK293 (ATCC CRL-1573)
Dulbecco's Modified Eagle Medium (DMEM)Supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Reagents & Consumables 96-well flat-bottom microtiter platesSterile, tissue culture-treated for cytotoxicity assays.
0.5 McFarland turbidity standard
Resazurin sodium salt
Crystal Violet (0.1% w/v)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
Triton X-100
Phosphate-buffered saline (PBS)Sterile, pH 7.4.

Experimental Protocols

Protocol 1: Preparation of Compound TDA-P Stock Solution

The foundation of accurate and reproducible antimicrobial testing lies in the correct preparation of the test agent.

  • Weighing: Accurately weigh a precise amount of Compound TDA-P in a sterile microcentrifuge tube.

  • Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Causality Note: DMSO is a common solvent for solubilizing organic compounds for biological assays. A high-concentration stock is prepared to minimize the final concentration of DMSO in the assay, which can have its own antimicrobial or cytotoxic effects. The final DMSO concentration in the assay wells should not exceed 1% (v/v).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method described here is a standardized and widely accepted technique.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this suspension in the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working solution of Compound TDA-P (prepared from the stock solution in broth to twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the desired final test range.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for C. albicans.

  • MIC Determination:

    • The MIC is the lowest concentration of Compound TDA-P at which there is no visible turbidity.

    • To enhance the objectivity of the reading, 50 µL of a resazurin solution (0.015% w/v) can be added to each well and incubated for an additional 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Inoculum (0.5 McFarland) C Inoculate Plate A->C B Prepare Compound Serial Dilutions B->C D Incubate (16-20h @ 37°C) C->D E Read MIC (Visual/Resazurin) D->E

Caption: Workflow for MIC Determination.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.

  • Subculturing from MIC Plate:

    • Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Spot-plate each aliquot onto a separate, labeled MHA or SDA plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours (or longer for slower-growing organisms).

  • MBC/MFC Determination:

    • The MBC/MFC is the lowest concentration of Compound TDA-P that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC/MFC is the concentration that allows ≤ 50 CFU to grow on the plate).[7] An agent is considered bactericidal if the MBC is no more than four times its MIC.[7]

Protocol 4: Time-Kill Kinetics Assay

This assay provides insights into the pharmacodynamics of the compound, revealing whether its killing activity is concentration- or time-dependent.

  • Preparation:

    • Prepare flasks containing sterile broth with Compound TDA-P at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without the compound.

    • Prepare a standardized inoculum as described for the MIC assay.

  • Inoculation and Sampling:

    • Inoculate each flask with the microbial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

    • Immediately after inoculation (time 0) and at subsequent time points (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto MHA or SDA plates.

    • Incubate the plates for 18-24 hours, then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8]

Protocol 5: Anti-Biofilm Activity Assay

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. This protocol assesses the ability of Compound TDA-P to inhibit biofilm formation.

  • Biofilm Formation:

    • Prepare serial dilutions of Compound TDA-P in TSB in a 96-well flat-bottom microtiter plate.

    • Add a standardized bacterial suspension (adjusted to 0.5 McFarland and then diluted 1:100 in TSB) to each well.

    • Incubate the plate without agitation for 24-48 hours at 37°C to allow for biofilm formation.

  • Quantification of Biofilm Inhibition:

    • Gently wash the wells twice with sterile PBS to remove planktonic (free-floating) cells.

    • Air-dry the plate.

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes.

    • Wash the wells with water to remove excess stain and air-dry.

    • Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid to each well.

    • Measure the absorbance at 590 nm using a microplate reader. The reduction in absorbance compared to the growth control indicates the degree of biofilm inhibition.

Biofilm_Workflow cluster_setup Setup cluster_growth Biofilm Growth cluster_quantify Quantification A Prepare Compound Dilutions in Plate B Add Bacterial Suspension A->B C Incubate (24-48h @ 37°C) B->C D Wash to Remove Planktonic Cells C->D E Stain with Crystal Violet D->E F Solubilize Stain E->F G Read Absorbance (590 nm) F->G

Caption: Workflow for Biofilm Inhibition Assay.

Protocol 6: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of a new antimicrobial compound to mammalian cells to determine its therapeutic window. The MTT assay is a colorimetric method for assessing cell viability.

  • Cell Seeding:

    • Seed HEK293 cells in a 96-well tissue culture plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound TDA-P in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a positive control for toxicity (e.g., Triton X-100).

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.

Potential Mechanisms of Action of 2-Amino-1,3,4-Thiadiazoles

The broad-spectrum activity of 1,3,4-thiadiazole derivatives is attributed to their ability to interfere with multiple essential microbial pathways.[2][3] While the precise mechanism of Compound TDA-P needs to be elucidated, several plausible targets have been identified for this class of compounds.

  • Enzyme Inhibition: The thiadiazole ring can act as a key pharmacophore, interacting with the active sites of essential microbial enzymes. For instance, some derivatives have been shown to inhibit DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[9][10] Others may target enzymes involved in protein synthesis, such as phenylalanyl-tRNA synthetase (PheRS).[9]

  • DNA Interaction: The planar structure of the thiadiazole ring allows for intercalation or groove binding with microbial DNA, which can disrupt DNA replication and transcription.[11][12] Spectroscopic studies, such as UV-visible and fluorescence spectroscopy, can be employed to investigate these interactions.[11][12]

  • Cell Membrane Disruption: The lipophilic nature of some thiadiazole derivatives may facilitate their insertion into the microbial cell membrane, leading to altered membrane potential, increased permeability, and eventual cell lysis.[3]

MoA_Pathway cluster_targets Potential Microbial Targets cluster_effects Resulting Effects TDA Compound TDA-P (2-Amino-1,3,4-Thiadiazole) Enzyme Essential Enzymes (e.g., DNA Gyrase, PheRS) TDA->Enzyme Inhibition DNA Microbial DNA TDA->DNA Intercalation/ Groove Binding Membrane Cell Membrane TDA->Membrane Disruption Inhibition Inhibition of Replication/Synthesis Enzyme->Inhibition Disruption Disruption of DNA Integrity DNA->Disruption Lysis Membrane Depolarization & Cell Lysis Membrane->Lysis Death Microbial Cell Death Inhibition->Death Disruption->Death Lysis->Death

Caption: Potential Mechanisms of Antimicrobial Action.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in a structured tabular format.

Table 1: Antimicrobial Activity of Compound TDA-P (Hypothetical Data)

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)Interpretation
S. aureusATCC 29213816Bactericidal
B. subtilisATCC 663348Bactericidal
E. coliATCC 259221664Bacteriostatic
P. aeruginosaATCC 2785332>128-
C. albicansATCC 90028832Fungicidal

Interpretation Note: The interpretation of MIC values as susceptible, intermediate, or resistant depends on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). As Compound TDA-P is a novel agent, such breakpoints would not yet be established. The MBC/MIC ratio is used to classify the compound's activity, with a ratio of ≤ 4 typically indicating cidal activity.[7]

Table 2: Cytotoxicity of Compound TDA-P against HEK293 Cells (Hypothetical Data)

Concentration (µg/mL)% Cell Viability (Mean ± SD)
198.5 ± 4.2
1095.1 ± 5.5
5082.3 ± 6.1
10055.7 ± 7.3
20021.4 ± 3.9
IC₅₀ (µg/mL) ~125

Conclusion and Future Directions

This application note provides a comprehensive set of protocols for the initial antimicrobial characterization of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. By systematically determining its MIC, MBC/MFC, time-kill kinetics, anti-biofilm activity, and cytotoxicity, researchers can build a robust profile of this compound's potential as a novel antimicrobial agent. The provided methodologies are based on established standards to ensure data integrity and reproducibility.

Future studies should focus on elucidating the specific molecular mechanism of action. This could involve enzymatic assays with purified target enzymes, spectroscopic studies to confirm DNA binding, and electron microscopy to observe morphological changes in treated microbes. Furthermore, in vivo efficacy studies in appropriate animal models will be a critical next step in the preclinical development of this promising compound. The 2-amino-1,3,4-thiadiazole scaffold continues to be a valuable starting point for the development of new medicines to combat the growing threat of infectious diseases.

References

  • Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30193-30207. Available from: [Link]

  • Hassan, M. F., & Rauf, A. (2016). Synthesis and multi-spectroscopic DNA binding study of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives of fatty acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 510-516. Available from: [Link]

  • Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30193-30207. Available from: [Link]

  • Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30193-30207. Available from: [Link]

  • Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. ResearchGate. Available from: [Link]

  • Saeed, A., et al. (2018). Synthesis, theoretical, spectroscopic and electrochemical DNA binding investigations of 1, 3, 4-thiadiazole derivatives of ibuprofen and ciprofloxacin: Cancer cell line studies. ResearchGate. Available from: [Link]

  • El-Sayed, R., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(11), 3613. Available from: [Link]

  • Serban, G., & Serban, E. (2012). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Future Medicinal Chemistry, 4(10), 1257-1271. Available from: [Link]

  • El-Faham, A., et al. (2020). Morphological changes of some pathogenic microbial strains induced by novel thiadiazole derivatives. ResearchGate. Available from: [Link]

  • Hassan, M. F., & Rauf, A. (2015). Synthesis and multi-spectroscopic DNA binding study of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives of fatty acid. ResearchGate. Available from: [Link]

  • Sztanke, K., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(18), 6593. Available from: [Link]

  • Anonymous. (2024). 2-AMINO-1,3,4-THIADIAZOLE AS AN ANTIMICROBIAL SCAFFOLD. ResearchGate. Available from: [Link]

  • El-Sayed, R., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Ministry of Health and Prevention. Available from: [Link]

  • Sztanke, K., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available from: [Link]

  • Sztanke, K., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. Available from: [Link]

  • Demirci, F., et al. (2021). Synthesis of Novel Thiazole/Thiadiazole Conjugates of Fluoroquinolones as Potent Antibacterial and Antimycobacterial Agents. Chemistry & Biodiversity, 18(6), e2100122. Available from: [Link]

  • Li, Y., et al. (2018). Synthesis, crystal structures, DNA interactions, and antitumor activity of two new dinuclear copper(ii) complexes with thiazole ligand. RSC Advances, 8(3), 1319-1329. Available from: [Link]

  • Ibrahim, H. M., et al. (2022). New thiadiazole modified chitosan derivative to control the growth of human pathogenic microbes and cancer cell lines. Scientific Reports, 12(1), 21425. Available from: [Link]

  • Ilie, M., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(11), 3125. Available from: [Link]

  • Wang, M., et al. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 69(31), 8740-8750. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved January 19, 2026, from [Link].

  • Serban, G., & Serban, E. (2012). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available from: [Link]

  • Karcı, F., et al. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 45(10), 4253-4259. Available from: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved January 19, 2026, from [Link]

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Application Notes & Protocols: The Role and Evaluation of 1,3,4-Thiadiazole Derivatives in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Emergence of 1,3,4-Thiadiazoles in Oncology

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that offer therapeutic advantages. Among these, five-membered heterocyclic compounds have garnered significant interest for their potential in designing new antitumor agents[1][2]. The 1,3,4-thiadiazole ring, in particular, has emerged as a "privileged scaffold." Its mesoionic character allows derivatives to readily cross cellular membranes and interact with biological targets, potentially leading to high selectivity and low toxicity[1].

Bioactively, the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a core component of nucleic bases. This structural similarity suggests an intrinsic ability to interfere with processes related to DNA replication, a hallmark of cancer cell proliferation[2][3]. Over the past decade, a multitude of 1,3,4-thiadiazole derivatives have been synthesized and have demonstrated potent cytotoxic effects against a wide array of cancer cell lines, including those of the breast, lung, colon, and liver[2][4]. This guide provides an in-depth look at their mechanisms of action and a practical, validated protocol for assessing their efficacy in a laboratory setting.

II. Core Mechanisms of Anticancer Activity

1,3,4-thiadiazole derivatives are not monolithic in their anticancer effects. Their versatility allows them to be tailored to interact with a diverse range of molecular targets, leading to a multi-pronged attack on cancer cell viability.

  • Inhibition of Protein Kinases: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control proliferation, survival, and angiogenesis.[4]

    • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[5] Several 1,3,4-thiadiazole derivatives have been designed as potent VEGFR-2 inhibitors, effectively cutting off the tumor's nutrient supply.[6][7][8] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing its activation.[6]

    • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that is often overexpressed in various cancers, leading to uncontrolled cell growth.[3][9] Thiadiazole-based compounds have been shown to effectively inhibit EGFR phosphorylation, thereby blocking downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways.[10][11][12]

  • Induction of Apoptosis: Rather than just halting proliferation, many 1,3,4-thiadiazole derivatives actively induce programmed cell death, or apoptosis.[4] They achieve this by modulating the expression of key regulatory proteins. This often involves increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and activating executioner caspases, such as caspase-3 and caspase-9.[13][14]

  • Cell Cycle Arrest: Uncontrolled progression through the cell cycle is a fundamental characteristic of cancer. Thiadiazole compounds can interrupt this process, causing cell cycle arrest at specific checkpoints.[15] Depending on the derivative and the cell line, arrest is commonly observed at the G2/M or G1/S phases, preventing the cell from dividing and propagating.[16][17][18]

  • Tubulin Polymerization Disruption: The cellular cytoskeleton, composed of microtubules, is essential for cell division (mitosis). Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents. They bind to tubulin subunits and interfere with their assembly into microtubules, leading to mitotic arrest and subsequent cell death.[4]

III. Application Note: In Vitro Cytotoxicity Screening

The initial evaluation of a novel compound's anticancer potential relies on robust and reproducible in vitro assays. The goal is to determine the concentration at which the compound exhibits significant cytotoxic or cytostatic effects on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.

IV. Detailed Protocol: MTT Assay for Cytotoxicity Profiling of 1,3,4-Thiadiazole Derivatives

This protocol provides a step-by-step methodology for determining the half-maximal inhibitory concentration (IC₅₀) of 1,3,4-thiadiazole compounds against adherent cancer cell lines.

A. Principle

Viable cells with active metabolism convert the water-soluble, yellow MTT into a water-insoluble, purple formazan product.[19] A solubilization agent is then added to dissolve the formazan crystals, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570 nm) using a microplate reader. A decrease in signal indicates a reduction in cell viability due to the compound's toxicity.

B. Materials and Reagents

  • Cell Lines: Desired human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG-2 for liver cancer).[2]

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: 1,3,4-Thiadiazole derivatives dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).

  • Positive Control: A known anticancer drug (e.g., Doxorubicin or Cisplatin).

  • MTT Reagent: MTT powder dissolved in sterile phosphate-buffered saline (PBS) at 5 mg/mL. Filter-sterilize and store protected from light at 4°C.[20][21]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader.

C. Step-by-Step Methodology

  • Cell Seeding: a. Harvest cells that are in the logarithmic growth phase using trypsin. b. Resuspend the cells in a complete medium and perform a cell count. c. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (containing ~5,000 cells) into each well of a 96-well plate.[21] e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[20]

  • Compound Treatment: a. Prepare serial dilutions of the 1,3,4-thiadiazole stock solutions in the complete culture medium to achieve the desired final test concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. b. After 24 hours of incubation, carefully aspirate the old medium from the wells. c. Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. d. Include the following controls on each plate:

    • Untreated Control: Wells with cells treated only with the complete medium.
    • Vehicle Control: Wells with cells treated with the medium containing the highest concentration of DMSO used in the dilutions.
    • Positive Control: Wells with cells treated with a known cytotoxic agent.
    • Blank Control: Wells containing only the medium to serve as a background reading. e. Incubate the plate for 48 to 72 hours.[20]
  • MTT Addition and Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL). b. Return the plate to the incubator for an additional 2-4 hours. During this time, observe the formation of purple formazan crystals in the viable cells.[22]

  • Formazan Solubilization: a. After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[22] c. Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise. b. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100 c. Plot the % Cell Viability against the log of the compound concentration. d. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

V. Data Presentation and Visualization

Quantitative Cytotoxicity Data

The following table summarizes the IC₅₀ values for representative 1,3,4-thiadiazole derivatives against various human cancer cell lines, demonstrating their potent anticancer activity.

Compound IDSubstituent(s)Cancer Cell LineIC₅₀ (µM)Reference
SCT-4 2-amino-5-(3,4,5-trimethoxyphenyl)MCF-7 (Breast)6.6[23]
43 2-amino-5-(4-chlorobenzyl)disulfanylA549 (Lung)4.04[2]
2g 5-[2-(benzenesulfonylmethyl)phenyl]-2-amineLoVo (Colon)2.44[10][24]
4e N-(4-chlorophenyl)-2-((5-((4-fluorobenzyl)amino)HepG-2 (Liver)3.13[14]
9a Hybrid with quinazolineMCF-7 (Breast)3.31[10][12]
11a 2,3-dihydro-1,3,4-thiadiazole derivativeMCF-7 (Breast)9.49[7]
Cpd. 8a Honokiol derivativeA549 (Lung)4.61[3]
Visualizing Mechanisms and Workflows

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_dimer VEGFR-2 Dimer (Autophosphorylated) VEGFR2_inactive->VEGFR2_dimer Dimerization & Phosphorylation PI3K PI3K VEGFR2_dimer->PI3K MAPK_path Ras/Raf/MEK/ERK Pathway VEGFR2_dimer->MAPK_path Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MAPK_path->Proliferation Inhibitor 1,3,4-Thiadiazole Derivative Inhibitor->VEGFR2_dimer Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of 1,3,4-thiadiazole derivatives.

MTT_Workflow A 1. Seed Cells (~5,000 cells/well) in 96-well plate B 2. Incubate for 24h (Allow attachment) A->B C 3. Treat with 1,3,4-Thiadiazole Compounds (Serial Dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate for 2-4h (Formazan formation) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 Value H->I

Caption: General workflow of the MTT assay for evaluating the cytotoxicity of test compounds.

VI. Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold represents a highly promising and versatile platform for the development of novel anticancer therapeutics.[1] The diverse mechanisms of action, including kinase inhibition, apoptosis induction, and cell cycle arrest, underscore their potential to address the complexity and heterogeneity of cancer. The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of new derivatives, a critical step in the drug discovery pipeline. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, reduce off-target toxicities, and improve pharmacokinetic profiles, paving the way for preclinical and clinical development.[6]

VII. References

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. Available at:

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at:

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at:

  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. Available at:

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Institutes of Health (NIH). Available at:

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. National Institutes of Health (NIH). Available at:

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Institutes of Health (NIH). Available at:

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. Available at:

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. Available at:

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at:

  • 1,3,4‐Thiadiazole Derivatives as VEGFR‐2 Inhibitors and Its Molecular Insight for Cancer Therapy. Wiley Online Library. Available at:

  • 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy. PubMed. Available at:

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at:

  • Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction. Taylor & Francis Online. Available at:

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. ResearchGate. Available at:

  • 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. MDPI. Available at:

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at:

  • Rational design of new 1,3,4‐thiadiazole hybrids as EGFR inhibitors. ResearchGate. Available at:

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at:

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at:

  • Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. RSC Publishing. Available at:

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. Available at:

  • MTT assay protocol. Abcam. Available at:

  • MTT Cell Proliferation Assay. ATCC. Available at:

  • Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. National Institutes of Health (NIH). Available at:

  • A Comparative Guide to the Cytotoxicity of 1,3,4-Thiadiazole Derivatives. Benchchem. Available at:

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Available at:

  • MTT Proliferation Assay Protocol. ResearchGate. Available at:

  • Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors. PubMed. Available at:

  • Cell Viability Assays. National Institutes of Health (NIH). Available at:

  • Journal of cancer science & research Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Longdom Publishing. Available at:

  • New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. Taylor & Francis Online. Available at:

  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. PubMed Central. Available at:

  • A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. PubMed Central. Available at:

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. National Institutes of Health (NIH). Available at:

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experimental design for testing 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for testing the efficacy of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Application Note & Protocol Guide

Topic: A Phased Experimental Design for Efficacy and Mechanism of Action Assessment of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine as a Potential Anticancer Agent

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,3,4-thiadiazole heterocyclic ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including significant anticancer properties.[1][2][3] These compounds can interfere with critical cellular processes such as DNA replication and can modulate the activity of key enzymes involved in cancer progression.[4][5] This document provides a comprehensive, phased experimental framework for the rigorous evaluation of a novel derivative, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. The proposed workflow progresses from initial in silico and in vitro screening to mechanistic elucidation and culminates in a preclinical in vivo xenograft model. The causality behind each experimental choice is detailed to provide a self-validating system for assessing the compound's therapeutic potential.

Phase 1: Foundational Profiling - In Silico & Physicochemical Analysis

Rationale for a Predictive Start

Before committing to resource-intensive wet-lab experiments, an initial in silico assessment is a cost-effective strategy to predict the compound's drug-likeness and potential liabilities.[6] This phase focuses on predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical factors in the failure of many drug candidates.[7][8] By using computational models, we can prioritize compounds with a higher probability of success and identify potential issues that may require chemical modification.[9]

In Silico ADMET Prediction

Utilizing established computational platforms (e.g., SwissADME, admetSAR), the chemical structure of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine can be used to predict key pharmacokinetic and pharmacodynamic properties.[10][11]

Key Parameters for Analysis:

  • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

  • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding (PPB).

  • Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.

  • Excretion: Predicted clearance and half-life.

  • Toxicity: Ames test for mutagenicity, carcinogenicity, and acute oral toxicity.

Data Presentation: Predicted ADMET Profile
ADMET Property Predicted Value Interpretation & Significance
Molecular Weight 187.27 g/mol [12]Complies with Lipinski's Rule of Five (<500), favoring good absorption.
LogP (Lipophilicity) Predicted: 1.5-2.5Optimal range for cell membrane permeability.
H-Bond Donors 1[12]Complies with Lipinski's Rule (<5), favoring good absorption.
H-Bond Acceptors 4[12]Complies with Lipinski's Rule (<10), favoring good absorption.
BBB Permeant Predicted: NoLow likelihood of CNS side effects; desirable for a peripherally acting agent.
CYP Inhibitor e.g., CYP2D6Prediction will indicate potential for drug-drug interactions.
Ames Toxicity Predicted: Non-mutagenicEarly indicator of a favorable safety profile.

Phase 2: In Vitro Efficacy - Primary Cytotoxicity Screening

Rationale for In Vitro Assessment

The initial evaluation of a compound's anticancer activity is performed in vitro using cancer cell lines.[13] This approach allows for rapid, reproducible, and high-throughput screening to determine the concentration-dependent cytotoxic effects of the compound across a panel of cancer types.[14][15] The primary goal is to determine the half-maximal inhibitory concentration (IC50), a key metric of potency.

Cell Line Selection: The Importance of Context

The choice of cell lines is critical for relevant results. Based on the established activity of 1,3,4-thiadiazole derivatives, a diverse panel is recommended.[4][16]

  • Breast Cancer: MCF-7 (estrogen-receptor positive) and MDA-MB-231 (triple-negative).[4][17]

  • Colon Cancer: LoVo or HCT-116.[5][16]

  • Lung Cancer: A-549.[18]

  • Non-Malignant Control: A non-cancerous cell line, such as human dermal fibroblasts (HDF) or MCF-10A, is essential to determine the compound's selectivity for cancer cells over normal cells.[4][17]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[20][21]

  • Compound Preparation: Prepare a 2X stock concentration series of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine in culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.[21]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[19][22] During this time, visible purple precipitates will form in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[21][22]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Data Presentation: IC50 Summary Table
Cell Line Cancer Type IC50 (µM) of Test Compound IC50 (µM) of Doxorubicin Selectivity Index (SI)
MCF-7Breast (ER+)Experimental ValueExperimental ValueCalculated Value
MDA-MB-231Breast (TNBC)Experimental ValueExperimental ValueCalculated Value
LoVoColonExperimental ValueExperimental ValueCalculated Value
HDFNon-MalignantExperimental ValueExperimental ValueN/A
Selectivity Index (SI) = IC50 in non-malignant cells / IC50 in cancer cells. A higher SI value indicates greater selectivity.

Phase 3: Mechanistic Elucidation - Apoptosis Induction

Rationale: Uncovering the "How"

If the compound demonstrates potent and selective cytotoxicity, the next critical step is to determine its mechanism of action. A common mechanism for anticancer agents is the induction of apoptosis, or programmed cell death.[23] Western blotting is a highly specific technique for detecting changes in the expression and activation state of key proteins that regulate and execute apoptosis.[24][25]

Key Apoptotic Markers

Apoptosis proceeds via two main pathways, extrinsic and intrinsic, which both converge on the activation of effector caspases.[25]

  • Caspase Cascade: Detection of cleaved (activated) forms of initiator caspases (Caspase-8 for extrinsic, Caspase-9 for intrinsic) and the executioner caspase (Caspase-3) is a hallmark of apoptosis.[23]

  • PARP Cleavage: Poly (ADP-ribose) polymerase-1 (PARP-1) is a substrate of activated Caspase-3. Its cleavage is considered an irreversible step in the apoptotic process.[24]

  • Bcl-2 Family: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a key regulator of the intrinsic pathway.

G Figure 1: Apoptosis Signaling Pathways & Western Blot Targets cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase DeathReceptor Death Receptors (e.g., Fas, TNFR1) Casp8 Pro-Caspase-8 DeathReceptor->Casp8 DISC formation aCasp8 Cleaved Caspase-8 (Active) Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Mito Mitochondria CytoC Cytochrome c Mito->CytoC Bax Bax (Pro-apoptotic) Bax->Mito promotes release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito inhibits release Casp9 Pro-Caspase-9 CytoC->Casp9 Apoptosome formation aCasp9 Cleaved Caspase-9 (Active) Casp9->aCasp9 aCasp9->Casp3 aCasp3 Cleaved Caspase-3 (Active) Casp3->aCasp3 PARP PARP (116 kDa) aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP (89 kDa) PARP->cPARP

Caption: Key proteins in apoptotic pathways targeted for Western Blot analysis.

Protocol: Western Blot for Apoptosis Markers

Protocol Steps:

  • Cell Culture and Treatment: Seed a responsive cancer cell line (e.g., MCF-7) in 6-well plates. Once 70-80% confluent, treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Protein Extraction: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Caspase-3, Cleaved Caspase-3, PARP, and β-actin (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to the loading control (β-actin).

Data Presentation: Western Blot Densitometry Summary
Protein Target Cellular Role Expected Change with Treatment Fold Change vs. Control (at IC50)
Bcl-2 Anti-apoptoticDecreaseExperimental Value
Bax Pro-apoptoticIncreaseExperimental Value
Cleaved Caspase-9 Intrinsic Pathway InitiatorIncreaseExperimental Value
Cleaved Caspase-3 Executioner CaspaseIncreaseExperimental Value
Cleaved PARP Apoptosis MarkerIncreaseExperimental Value

Phase 4: Preclinical In Vivo Evaluation

Rationale: Assessing Efficacy in a Biological System

Promising in vitro results must be validated in a living organism.[26] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating a drug's antitumor efficacy and systemic toxicity.[27][28]

G Figure 2: In Vivo Xenograft Study Workflow Day_Neg14 Day -14 Cell Culture Expansion Day_0 Day 0 Tumor Cell Implantation (Subcutaneous) Day_Neg14->Day_0 Day_7_10 Day 7-10 Tumor Palpable Randomization Day_0->Day_7_10 Day_11 Day 11 Begin Treatment (Vehicle & Drug Groups) Day_7_10->Day_11 Day_11_28 Days 11-28 Daily Dosing Tumor & Weight Monitoring (2-3x per week) Day_11->Day_11_28 Day_28 Day 28 Study Endpoint Euthanasia & Tissue Harvest Day_11_28->Day_28 Analysis Post-Endpoint Tumor Weight Analysis Toxicity Assessment Day_28->Analysis

Sources

Application Notes and Protocols for the Quantification of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, a novel heterocyclic compound with potential pharmaceutical applications. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with a focus on the scientific rationale behind experimental choices, ensuring robust and reproducible results. All protocols are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Introduction to 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is a substituted 1,3,4-thiadiazole derivative. The 1,3,4-thiadiazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5][6] Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, formulation development, quality control, and regulatory submissions.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name 5-(1-propoxyethyl)-1,3,4-thiadiazol-2-aminePubChem[7]
Molecular Formula C₇H₁₃N₃OSPubChem[7]
Molecular Weight 187.27 g/mol PubChem[7]
CAS Number 1255147-63-7PubChem[7]

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. This guide presents three complementary methods to address a variety of analytical challenges.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine in bulk drug substance and simple formulations. The method's simplicity and cost-effectiveness make it an ideal choice for quality control laboratories.

Rationale for Method Development

The choice of a reversed-phase C18 column is based on the non-polar nature of the propoxyethyl side chain, which will provide good retention and separation from polar impurities. An acidic mobile phase is proposed to ensure the amine group is protonated, leading to sharper peaks and improved chromatographic performance. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for a broad range of compounds. The detection wavelength will be selected based on the UV absorbance maximum of the analyte.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 254 nm (or determined λmax)

Sample Preparation:

  • Prepare a stock solution of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine at 1 mg/mL in methanol.

  • Prepare calibration standards by serial dilution of the stock solution in the mobile phase A to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For drug product analysis, dissolve the formulation in a suitable solvent and dilute to fall within the calibration range.

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation of the HPLC-UV method should be performed to ensure its suitability for the intended purpose.[1][2][3][4]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or excipients. Peak purity should be assessed using a photodiode array detector.
Linearity R² ≥ 0.999 over the concentration range.
Accuracy 98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for six replicate injections and for analyses performed on different days with different analysts.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1 with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Stock Stock Solution (1 mg/mL) Standards Calibration Standards (1-100 µg/mL) Stock->Standards Injection Inject 10 µL Standards->Injection Sample Test Sample Preparation Sample->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: HPLC-UV workflow for the quantification of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, derivatization may be necessary to improve its volatility and thermal stability, particularly due to the primary amine group.

Rationale for Method Development

A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is chosen to separate the analyte based on its boiling point. A temperature gradient program is employed to ensure efficient elution and good peak shape. Electron ionization (EI) is a standard and robust ionization technique that will produce a reproducible fragmentation pattern for structural confirmation and quantification. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is proposed to silylate the amine group, thereby increasing volatility and preventing peak tailing.

Experimental Protocol

Instrumentation:

  • GC system with a split/splitless injector, coupled to a single quadrupole mass spectrometer.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-350
MSD Transfer Line 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C

Derivatization and Sample Preparation:

  • Evaporate a known amount of the sample or standard to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA and 50 µL of pyridine.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

  • Prepare calibration standards of the derivatized analyte.

Method Validation Protocol (ICH Q2(R2))

The validation for the GC-MS method will follow similar principles to the HPLC-UV method, with adjustments for the specific technique.

Validation ParameterAcceptance Criteria
Specificity The mass spectrum of the analyte peak should be unique and free from co-eluting interferences.
Linearity R² ≥ 0.995 over the desired concentration range.
Accuracy 95.0% to 105.0% recovery for spiked samples.
Precision RSD ≤ 5.0%.
LOD & LOQ Determined based on signal-to-noise ratio and with acceptable precision and accuracy at the LOQ.
Robustness Insensitive to minor changes in oven temperature ramp rate (±1 °C/min) and final hold time (±1 min).
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample_Prep Sample/Standard Preparation Derivatization Derivatization with BSTFA Sample_Prep->Derivatization Injection Inject 1 µL Derivatization->Injection Separation GC Separation (DB-5ms) Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (m/z 50-350) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC EIC Extracted Ion Chromatogram TIC->EIC Quantification Quantification EIC->Quantification

Caption: GC-MS workflow for the quantification of derivatized 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex matrices, offering unparalleled sensitivity and selectivity.[8][9][10][11][12] This method is particularly suited for bioanalytical applications, such as determining drug concentrations in plasma or tissue samples.

Rationale for Method Development

The chromatographic conditions are similar to the HPLC-UV method to ensure good separation. Electrospray ionization (ESI) in positive ion mode is selected as the amine group is readily protonated. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will be used to provide high selectivity and sensitivity. An internal standard, structurally similar to the analyte, will be used to correct for matrix effects and variations in instrument response.

Experimental Protocol

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC-MS/MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by infusion of the analyte. A hypothetical transition could be m/z 188.1 -> [fragment ion]

Sample Preparation (for plasma):

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

Method Validation Protocol (ICH Q2(R2) and Bioanalytical Method Validation Guidance)

Validation will adhere to ICH guidelines and specific regulatory guidance for bioanalytical methods.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity R² ≥ 0.99 over the concentration range, with back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Within-run and between-run accuracy within 85-115% of nominal values (80-120% at LLOQ). Precision (RSD) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte.
Recovery The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Spike Spike IS into Plasma Sample Precipitate Protein Precipitation with ACN Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject 5 µL Supernatant->Injection Separation UHPLC Separation Injection->Separation Ionization ESI+ Separation->Ionization MRM MRM Detection Ionization->MRM Peak_Area Peak Area Ratio (Analyte/IS) MRM->Peak_Area Calibration Calibration Curve Peak_Area->Calibration Concentration Calculate Concentration Calibration->Concentration

Caption: LC-MS/MS workflow for the bioanalysis of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Conclusion

The analytical methods presented in this guide provide a comprehensive toolkit for the quantification of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine across various stages of the drug development lifecycle. The choice of method should be guided by the specific analytical requirements, with HPLC-UV offering a robust solution for routine quality control, GC-MS providing an alternative for volatile derivatives, and LC-MS/MS delivering the high sensitivity and selectivity necessary for bioanalytical studies. Adherence to the validation principles outlined in the ICH Q2(R2) guidelines is essential to ensure the generation of reliable and defensible data.

References

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. Retrieved from [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Retrieved from [Link]

  • Fast LC/MS in the analysis of small molecules. (2012). ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. Retrieved from [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). LCGC International. Retrieved from [Link]

  • 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]

  • Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. (2023). Iraqi Academic Scientific Journals. Retrieved from [Link]

  • Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. (2023). Semantic Scholar. Retrieved from [Link]

  • 5-Isopropyl-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024). Thieme Connect. Retrieved from [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Retrieved from [Link]

  • 5-Propyl-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Retrieved from [Link]

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2018). DergiPark. Retrieved from [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central. Retrieved from [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020). PubMed Central. Retrieved from [Link]

  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2018). MDPI. Retrieved from [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved from [Link]

  • Analytical Methods. (2025). OPUS. Retrieved from [Link]

  • Analytical Methods. (2024). CONICET. Retrieved from [Link]

  • Analytical Methods. (2018). Universidad de Zaragoza. Retrieved from [Link]

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Application Notes and Protocols for the Development of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore, integral to numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides a comprehensive guide for the development of novel derivatives from the lead compound, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. We present a strategic framework encompassing the rationale for lead selection, detailed synthetic protocols for library generation, methodologies for biological screening with a focus on anticancer activity, and in silico techniques for predicting pharmacokinetic properties. Our approach emphasizes a self-validating system where experimental choices are justified by established principles of medicinal chemistry and drug discovery.

Introduction: The Rationale for Developing 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine Derivatives

The selection of a promising lead compound is the cornerstone of any successful drug discovery program.[3] 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine has been identified as a compelling starting point for a derivative-based drug discovery campaign targeting cancer. The 2-amino-1,3,4-thiadiazole core is a well-established pharmacophore known for its diverse pharmacological activities.[4] The presence of the 2-amino group provides a readily modifiable handle for synthetic elaboration, allowing for the exploration of a wide chemical space to optimize biological activity and drug-like properties.[4][5] The 5-(1-propoxyethyl) substituent offers opportunities for further modification to probe the steric and electronic requirements of the target binding site.

This guide will focus on the derivatization of this lead compound to generate a library of analogues for screening against a panel of cancer cell lines. The overarching goal is to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of a clinical candidate.

Synthetic Chemistry: A Platform for Derivative Generation

The synthetic strategy is designed to be modular, allowing for the independent modification of different parts of the lead compound. The core synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can be achieved through the cyclization of a carboxylic acid and thiosemicarbazide.[6]

General Synthesis of the 1,3,4-Thiadiazole Core

A reliable method for the synthesis of the 2-amino-1,3,4-thiadiazole core involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like polyphosphate ester (PPE).[6] This one-pot synthesis is efficient and avoids the use of harsh reagents.[6]

Protocol 2.1: Synthesis of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

  • To a stirred solution of 2-propoxypropanoic acid (1 equivalent) in chloroform, add polyphosphate ester (PPE) (1.5 equivalents).

  • Add thiosemicarbazide (1 equivalent) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 5-(1-propoxyethyl)-1,3,4-thiadiazol-2-amine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Derivatization Strategies

The lead compound offers three primary sites for modification: the 2-amino group, the propoxy group, and the ethyl linker. A focused library of derivatives will be synthesized to explore the structure-activity relationship (SAR) at these positions.

The reactivity of the 2-amino group allows for a variety of functionalizations, including acylation, alkylation, and the formation of Schiff bases.[5][8]

Protocol 2.2: Acylation of the 2-Amino Group

  • Dissolve 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (1 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.2 equivalents) and cool the mixture to 0 °C.

  • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

To explore the impact of the 5-substituent on biological activity, analogues with different alkyl and aryl groups can be synthesized by starting with the corresponding carboxylic acids in Protocol 2.1.

Biological Evaluation: Screening for Anticancer Activity

A hierarchical screening approach will be employed to efficiently identify promising derivatives. The primary screen will assess the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

Protocol 3.1: MTT Assay for Cytotoxicity Screening

  • Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[9]

Secondary Assays for Hit Validation

Compounds that exhibit significant cytotoxicity in the primary screen (e.g., IC₅₀ < 10 µM) will be advanced to secondary assays to further characterize their anticancer activity and elucidate their mechanism of action. These may include assays for apoptosis induction (e.g., Annexin V/PI staining), cell cycle analysis, and specific enzyme inhibition assays if a molecular target is hypothesized.[2][10]

In Silico Drug Discovery: Guiding the Design Process

Computational methods are invaluable for prioritizing synthetic efforts and predicting the drug-like properties of novel compounds.[11]

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles.[12][13] Various open-access and commercial software can be used for these predictions.[14]

Protocol 4.1: In Silico ADMET Prediction

  • Generate 2D structures of the designed derivatives using chemical drawing software.

  • Convert the 2D structures to 3D structures and perform energy minimization.

  • Utilize web-based platforms such as SwissADME or pkCSM to predict a range of physicochemical and pharmacokinetic properties, including:

    • Lipophilicity (LogP)

    • Aqueous solubility (LogS)

    • Blood-brain barrier (BBB) permeability

    • CYP450 enzyme inhibition

    • Hepatotoxicity

    • Oral bioavailability

  • Analyze the predicted ADMET properties to identify derivatives with a higher probability of success in later stages of development.

Molecular Docking

If a specific molecular target is known or hypothesized, molecular docking can be used to predict the binding mode and affinity of the synthesized derivatives.[15][16]

Protocol 4.2: Molecular Docking

  • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Prepare the 3D structures of the synthesized ligands (derivatives).

  • Define the binding site on the protein based on the co-crystallized ligand or through binding site prediction algorithms.

  • Perform molecular docking using software such as AutoDock Vina or MOE.[16][17]

  • Analyze the docking poses and scoring functions to predict the binding affinity and key interactions between the ligands and the protein.

Data Interpretation and Iterative Design

The data generated from the synthetic, biological, and in silico studies will be integrated to establish a comprehensive structure-activity relationship (SAR).

Table 1: Example Data Summary for a Series of Derivatives

Compound IDR Group (at 2-amino)IC₅₀ (µM) vs. MCF-7Predicted LogPPredicted Oral Bioavailability
Lead-H25.42.1Good
Deriv-01-COCH₃15.21.8Good
Deriv-02-COPh8.73.5Moderate
Deriv-03-CH₂Ph12.14.2Moderate

This integrated dataset will guide the design of the next generation of derivatives, focusing on modifications that enhance potency and improve drug-like properties. The iterative cycle of design, synthesis, and testing is central to successful lead optimization.

Visualizations

Drug_Discovery_Workflow Lead Lead Compound 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine Synthesis Chemical Synthesis of Derivatives Lead->Synthesis Screening Biological Screening (e.g., MTT Assay) Synthesis->Screening InSilico In Silico Analysis (ADMET, Docking) Synthesis->InSilico SAR SAR Analysis & Data Interpretation Screening->SAR InSilico->SAR SAR->Synthesis Iterative Design Optimized Optimized Lead SAR->Optimized

Caption: A streamlined workflow for the development of novel drug candidates.

Synthesis_Strategy cluster_0 Core Synthesis cluster_1 Derivatization Carboxylic Acid 2-Propoxypropanoic Acid Lead Compound 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine Carboxylic Acid->Lead Compound + Thiosemicarbazide (PPE, Reflux) Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Lead Compound Acylation Acylation of 2-Amino Group Lead Compound->Acylation Alkylation Alkylation of 2-Amino Group Lead Compound->Alkylation Schiff Base Schiff Base Formation Lead Compound->Schiff Base

Caption: Synthetic approach for the lead compound and its derivatives.

Conclusion

The development of derivatives from 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine represents a promising avenue for the discovery of novel anticancer agents. The protocols and strategies outlined in this document provide a robust framework for the systematic exploration of this chemical space. By integrating rational design, efficient synthesis, and comprehensive biological and in silico evaluation, researchers can accelerate the identification of potent and drug-like clinical candidates.

References

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Application Notes and Protocols for In Vitro Evaluation of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, particularly in oncology.[1][2][3] Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential as anticancer agents, often acting through mechanisms that include the induction of apoptosis and modulation of critical cell signaling pathways.[4][5][6] This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, a compound with limited publicly available data.[7] The following protocols are designed to offer a robust framework for researchers and drug development professionals to assess its cytotoxic and mechanistic properties in cancer cell lines. The methodologies detailed herein are based on established principles for the evaluation of novel small molecules and are supported by extensive references to foundational literature.[8][9][10]

Introduction to 2-Amino-1,3,4-Thiadiazole Derivatives in Oncology

The five-membered heterocyclic 1,3,4-thiadiazole ring is a privileged structure in drug discovery, owing to its favorable physicochemical properties and ability to engage with a wide range of biological targets.[3][5][11] As a bioisostere of pyrimidine, this scaffold can interfere with nucleic acid replication, a process vital for the proliferation of cancer cells.[1][12] Furthermore, the mesoionic character of the thiadiazole ring facilitates passage across cellular membranes, enhancing bioavailability and interaction with intracellular targets.[3][5]

Derivatives of 2-amino-1,3,4-thiadiazole have shown a wide spectrum of anticancer activities, including but not limited to:

  • Inhibition of Cell Proliferation: Exerting cytostatic or cytotoxic effects on a variety of human cancer cell lines.[1][4]

  • Induction of Apoptosis: Triggering programmed cell death, a key mechanism for eliminating malignant cells.[2][6]

  • Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints.[4][6]

  • Modulation of Signaling Pathways: Interfering with oncogenic signaling cascades, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[2][13][14]

Given the promising profile of this chemical class, the characterization of novel derivatives like 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is a critical step in the search for new therapeutic agents. The following sections provide detailed protocols for a systematic in vitro evaluation of this compound.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are paramount for reproducible and accurate results. The 2-amino-1,3,4-thiadiazole core generally confers solubility in polar organic solvents.

Protocol 2.1: Preparation of a 10 mM Stock Solution

  • Materials:

    • 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (Molecular Weight: 187.27 g/mol )[7]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Accurately weigh 1.87 mg of the compound and transfer it to a sterile amber microcentrifuge tube.

    • Add 1 mL of DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

Causality Note: DMSO is a widely used solvent for small molecules in cell-based assays due to its high solubilizing capacity and miscibility with aqueous culture media.[15] The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. A corresponding vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Initial Cytotoxicity Screening

The first step in characterizing a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[16][17]

Protocol 3.1: MTT Assay for Cell Viability

  • Cell Seeding:

    • Select a panel of cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) and a non-cancerous control line (e.g., HEK293T).

    • Seed cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment (typically 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for untreated and vehicle controls.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[18][19]

    • Observe the formation of purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Table 1: Hypothetical IC₅₀ Values for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast5.2
HCT-116Colon8.9
A549Lung12.5
HEK293TNon-cancerous> 100

Mechanistic Assays: Apoptosis and Cell Cycle Analysis

Once cytotoxicity is established, the next step is to investigate the underlying mechanism of cell death. Many thiadiazole derivatives induce apoptosis and/or cause cell cycle arrest.[2][4][6]

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic cascade.[20] Its activation is a hallmark of apoptosis.

Protocol 4.1: Colorimetric Caspase-3 Assay

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the compound at concentrations around its IC₅₀ value for 24-48 hours.

    • Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Lysis:

    • Harvest the cells and lyse them according to the manufacturer's protocol for a commercial caspase-3 assay kit (e.g., Abcam ab39401, Sigma-Aldrich CASP3C).[21]

  • Assay Procedure:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA).[21]

    • Incubate at 37°C and measure the absorbance at 405 nm at regular intervals.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol 4.2: Propidium Iodide (PI) Staining

  • Cell Treatment and Harvesting:

    • Treat cells as described in Protocol 4.1.

    • Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples using a flow cytometer.

    • Gate the cell population to exclude debris and doublets.

    • Analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.

Investigation of Signaling Pathways by Western Blot

Many 1,3,4-thiadiazole derivatives have been shown to interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2][13][22] Western blotting can be used to assess the expression and phosphorylation status of key proteins in this pathway, as well as markers of apoptosis.[23][24][25]

Protocol 5.1: Western Blot Analysis

  • Protein Extraction:

    • Treat cells with the compound, lyse them in RIPA buffer, and quantify the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, cleaved PARP, and a loading control like β-actin).

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize them to the loading control.

Visualizations

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Initial Screening cluster_2 Mechanistic Studies prep Prepare 10 mM Stock in DMSO seed Seed Cancer & Normal Cells prep->seed treat Treat with Compound (0.1-100 µM) seed->treat mtt Perform MTT Assay treat->mtt caspase Caspase-3 Activity Assay treat->caspase cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western Western Blot (PI3K/Akt Pathway) treat->western ic50 Calculate IC₅₀ mtt->ic50

Caption: Experimental workflow for the in vitro characterization of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Hypothesized Signaling Pathway

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Bax Bax (Pro-apoptotic) pAkt->Bax inhibits Proliferation Cell Proliferation & Survival pAkt->Proliferation Bcl2->Bax inhibits Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound 5-(1-Propoxyethyl)-1,3,4- thiadiazol-2-amine Compound->PI3K Hypothesized Inhibition

Sources

protocol for dissolving 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine for experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole moiety is a critical pharmacophore in modern medicinal chemistry, recognized for its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] These derivatives often serve as bioisosteres of pyrimidine, allowing them to interfere with biological processes like DNA replication.[1] The compound of interest, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, is a novel derivative. While specific data for this molecule is not available, this guide establishes a robust framework for its dissolution and handling based on the well-documented physicochemical principles of the 1,3,4-thiadiazol-2-amine scaffold.

The structural characteristics—a polar 2-amino group capable of hydrogen bonding and a moderately lipophilic 5-(1-propoxyethyl) side chain—suggest a solubility profile favoring polar organic solvents over aqueous media at neutral pH.[3][4] This document provides a detailed, step-by-step protocol for dissolving this compound, ensuring solution stability and integrity for downstream experimental applications.

Physicochemical Properties and Solubility Rationale

Understanding the underlying chemistry of the 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine structure is paramount for developing a successful dissolution protocol.

  • The 1,3,4-Thiadiazole Core : This heterocyclic ring is aromatic and electron-deficient, rendering it stable in acidic conditions but susceptible to cleavage by strong bases.[5] Its aromaticity contributes to the overall stability of the molecule in various solvents.

  • The 2-Amine Group : This functional group introduces polarity and the capacity for hydrogen bonding, which is crucial for solubility in polar solvents.[3] It also provides a site for protonation. In acidic conditions (pH < pKa), the amine group can become protonated, forming a salt that may exhibit enhanced aqueous solubility. This is a key strategy for dissolving amine-containing compounds.[6]

  • The 5-(1-Propoxyethyl) Substituent : This alkyl ether group adds nonpolar character (lipophilicity) to the molecule. This increased lipophilicity generally decreases solubility in water but enhances it in common organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols.[4]

Based on this analysis, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is predicted to be sparingly soluble in water but readily soluble in polar aprotic solvents.

To inform our protocol, we can look at established 1,3,4-thiadiazole drugs like Acetazolamide and Methazolamide.

CompoundKey FeaturesCommon SolventspKa
Acetazolamide 2-acetamido, 5-sulfonamideSoluble in DMSO, Methanol; Slightly soluble in Ethanol; Very slightly soluble in water.[7][8]7.2
Methazolamide 2-acetamido, 3-methyl, 5-sulfonamideSoluble in DMSO (20-50 mg/mL), DMF; Slightly soluble in acetone; Very slightly soluble in water and ethanol.[9][10][11]7.3[11][12]
5-substituted-1,3,4-thiadiazol-2-amines Various aromatic/aliphatic groups at C5Readily soluble in DMSO, DMF, methanol, ethanol; Almost insoluble in water.[4][13]N/A

This comparative data strongly supports the initial hypothesis that DMSO and other polar organic solvents are the primary choice for creating stock solutions of the target compound.

Experimental Workflow for Dissolution

This workflow provides a logical progression from initial solvent screening to the preparation of stable, experiment-ready solutions.

Dissolution_Workflow cluster_prep Preparation & Safety cluster_dissolution Dissolution Protocol cluster_troubleshoot Troubleshooting Prep 1. Material & Safety Check - Obtain high-purity compound - Review SDS for handling precautions - Use appropriate PPE (gloves, safety glasses) Start 2. Start: Weigh Compound Accurately weigh the required mass of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. Prep->Start Solvent 3. Primary Solvent Addition Add minimal volume of 100% DMSO. Vortex or sonicate gently. Start->Solvent Check 4. Assess Solubility Solvent->Check Dilute 5. Dilute to Stock Concentration Add more DMSO to reach the target stock concentration (e.g., 10-50 mM). Check->Dilute Fully Dissolved Heat Gentle Warming Warm to 37°C briefly. Caution: assess thermal stability. Check->Heat Not Dissolved pH pH Adjustment (Aqueous Prep) For aqueous dilutions, consider acidification (e.g., HCl) to protonate the amine. Test on a small scale first. Check->pH For Aqueous Use Store 6. Storage Store at -20°C or -80°C. Protect from light and moisture. Dilute->Store Heat->Check

Caption: A step-by-step workflow for the dissolution of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Detailed Dissolution Protocol

This protocol is designed for preparing a high-concentration stock solution, typically in the range of 10-50 mM, for subsequent dilution into experimental media.

  • 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (solid, high purity)

  • Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade

  • Ethanol (200 proof), molecular biology grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pipettes

  • Pre-Protocol Safety : Before handling, consult the Safety Data Sheet (SDS) for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine or a structurally related compound. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Weighing the Compound :

    • Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.

    • Accurately weigh a precise amount of the compound (e.g., 2.15 mg). Note: The molecular weight of C7H13N3OS is assumed to be ~215.27 g/mol . Adjust mass based on the actual molecular weight from your synthesis or supplier.

  • Initial Dissolution :

    • To the weighed compound, add a small volume of 100% DMSO. For example, to make a 10 mM solution from 2.15 mg, you will eventually add 1 mL of DMSO. Start with 800 µL.

    • Cap the tube/vial securely.

  • Promoting Solubilization :

    • Vortex the mixture vigorously for 30-60 seconds.

    • If solids persist, place the tube in a water bath sonicator for 5-10 minutes. This uses cavitation to break up particles and enhance dissolution.

    • Visually inspect the solution against a light source to ensure no particulates remain. The solution should be clear.

  • Final Volume Adjustment :

    • Once the compound is fully dissolved, add DMSO to reach the final calculated volume (in this example, add the final 200 µL to reach 1 mL).

    • Vortex briefly to ensure homogeneity.

  • Storage of Stock Solution :

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots in tightly sealed tubes at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

    • Protect from light by using amber vials or by wrapping tubes in aluminum foil.[14]

Troubleshooting and Advanced Considerations

If the compound does not fully dissolve in 100% DMSO at the desired concentration:

  • Gentle Warming : Briefly warm the solution to 37°C. Many compounds exhibit increased solubility at higher temperatures.[3] However, this should be done with caution, as prolonged heat can degrade thermolabile compounds. Always perform a small-scale stability test first.

  • Alternative Solvents : Consider other polar aprotic solvents like DMF. For some applications, a co-solvent system may be necessary. For example, a formulation of 10% DMSO in PEG300 or corn oil is often used for in vivo studies.[9][14]

  • pH Modification for Aqueous Solutions : For direct preparation in or dilution into aqueous buffers, the amine group's basicity is a key tool.[6]

    • On a small aliquot, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise to lower the pH. The protonation of the 2-amino group to form a hydrochloride salt often dramatically increases aqueous solubility.[15][16]

    • Caution : The 1,3,4-thiadiazole ring itself is stable in acid but can be cleaved by strong bases.[5] Avoid highly basic conditions (pH > 9).

  • Freeze-Thaw Cycles : Minimize freeze-thaw cycles by preparing single-use aliquots. This is a standard practice to maintain the integrity of dissolved small molecules.

  • Concentration Verification : For GMP or other highly regulated applications, the concentration of the final stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a UV detector, comparing the result against a standard curve.

  • Long-Term Stability : If the solution will be stored for an extended period, it is advisable to perform a stability study. Periodically thaw an aliquot and analyze it via HPLC to check for degradation products and confirm the concentration has not changed.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the dissolution of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. By leveraging the known chemical properties of the 1,3,4-thiadiazol-2-amine scaffold, this guide offers a reliable starting point for researchers. The primary recommendation is to use DMSO for creating high-concentration stock solutions, which should be stored in aliquots at -20°C or -80°C and protected from light. For challenging cases or specific experimental needs, techniques such as gentle warming, co-solvent systems, and pH modification are presented as viable, logical next steps. Adherence to these protocols will ensure the preparation of consistent, stable, and reliable solutions for successful experimental outcomes.

References

  • Solubility of Things. (n.d.). 1,3,4-thiadiazol-2-amine.
  • ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
  • BenchChem. (n.d.). solubility problems of 5-(Propylthio)-1,3,4-thiadiazol-2-amine in different solvents.
  • MedChemExpress. (n.d.). Methazolamide.
  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
  • Chemical Methodologies. (n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.
  • ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
  • InvivoChem. (n.d.). Methazolamide.
  • PMC. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
  • Journal of University of Babylon for Pure and Applied Sciences. (2024). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
  • PubChem. (n.d.). Acetazolamide.
  • PubChem. (n.d.). Methazolamide.
  • Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of.
  • Sigma-Aldrich. (n.d.). Methazolamide.
  • AA Pharma. (2010). Methazolamide Tablets USP 50 mg.
  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
  • Deranged Physiology. (2021). Acetazolamide.
  • ChemicalBook. (n.d.). Acetazolamide.

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Application Notes and Protocols for the Safe Handling of 1,3,4-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry and Biology of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and drug development, demonstrating a remarkable breadth of pharmacological activities.[1][2] These five-membered heterocyclic compounds are recognized for their structural stability and diverse biological effects, which include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] Their therapeutic potential is often linked to the specific functional groups attached to the thiadiazole ring, which modulate their biological targets and overall efficacy.[3] As research into novel 1,3,4-thiadiazole derivatives continues to expand, it is imperative that researchers, scientists, and drug development professionals are equipped with a thorough understanding of the safety and handling procedures required to work with these compounds.

This document provides a detailed guide to the safe handling, synthesis, storage, and disposal of 1,3,4-thiadiazole compounds. The protocols outlined herein are designed to provide a framework for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment: A Proactive Approach

While some 1,3,4-thiadiazole derivatives are noted for their minimal toxicity, it is crucial to treat all novel and uncharacterized compounds as potentially hazardous.[3] The specific toxicological properties of a 1,3,4-thiadiazole derivative are heavily influenced by its substituents. Therefore, a thorough risk assessment should be conducted before commencing any new experimental work.

Key Hazards Associated with 1,3,4-Thiadiazole Compounds:

  • Skin and Eye Irritation: Many 1,3,4-thiadiazole derivatives are known to cause skin and serious eye irritation.[4][5][6][7][8]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][6][7][8]

  • Toxicity if Swallowed: Some derivatives are classified as toxic or harmful if swallowed.[4][7]

  • Allergic Skin Reactions: Certain derivatives may cause an allergic skin reaction.[5]

  • Unknown Toxicity: The toxicological properties of newly synthesized compounds have often not been fully investigated.[5]

Before You Begin:

  • Consult the Safety Data Sheet (SDS): For commercially available 1,3,4-thiadiazole compounds, always review the SDS prior to use. The SDS provides critical information on hazards, handling, storage, and emergency procedures.[4][6][7]

  • Conduct a Risk Assessment: For novel compounds, a risk assessment should be performed, considering the potential hazards of the starting materials, reagents, and the predicted properties of the final product.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory when handling any 1,3,4-thiadiazole compound.[9][10][11] The following table outlines the minimum required PPE.

PPE Category Specifications and Rationale
Eye and Face Protection Chemical splash goggles are required at all times.[10][12] For procedures with a risk of splashing or energetic reactions, a face shield should be worn in addition to goggles.[9][11][12]
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn.[9] It is crucial to check glove compatibility with the specific solvents and reagents being used. Gloves should be inspected for tears or holes before each use and changed immediately upon contamination.[9]
Body Protection A flame-resistant lab coat that is fully buttoned is required.[12] For handling larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron may be necessary.
Footwear Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[9][12]
Respiratory Protection Work with 1,3,4-thiadiazole compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][13] If engineering controls are not sufficient, a respirator may be required, which necessitates specialized training and fit-testing.[9][11]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for preventing accidental exposure and maintaining the integrity of the compounds.

General Handling Procedures
  • Work in a Ventilated Area: All manipulations of 1,3,4-thiadiazole compounds, especially solids that can form dusts, should be performed in a well-ventilated area, preferably a chemical fume hood.[5][13][14]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[4][14] Avoid breathing dust or vapors.[5][6]

  • Prevent Skin and Eye Contact: Limit all unnecessary personal contact.[14] Avoid contact with skin and eyes.[14]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling these compounds.[4][14]

Storage Requirements
  • Containers: Store compounds in their original, tightly sealed containers.[6][8][14]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7][14]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and any relevant hazard warnings.

Experimental Protocols: Synthesis and Purification

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hazardous reagents and reaction conditions. The following is a generalized protocol, and it is essential to consult specific literature procedures for the target molecule.

General Synthesis Workflow

A common synthetic route to 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[15]

Protocol: Synthesis of a 5-Aryl-1,3,4-thiadiazol-2-amine Derivative

Disclaimer: This is a generalized protocol and should be adapted based on the specific substrates and literature procedures. A thorough risk assessment must be conducted before proceeding.

Materials:

  • Aromatic carboxylic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) - Highly Corrosive and Water-Reactive

  • Sodium hydroxide (NaOH) solution

  • Ice

  • Water

  • Appropriate organic solvents for workup and recrystallization

Procedure:

  • Reaction Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Carefully add the aromatic carboxylic acid to phosphorus oxychloride with stirring at room temperature.

  • Thiosemicarbazide Addition: Cautiously add thiosemicarbazide to the mixture.

  • Heating: Heat the reaction mixture to 80-90 °C for the time specified in the literature procedure (typically 1 hour), with continuous stirring.[3]

  • Quenching: Cool the reaction mixture in an ice bath. Very carefully and slowly add water to the cooled mixture.

  • Reflux: Reflux the resulting suspension for the prescribed duration (e.g., 4 hours).[3]

  • Basification: After cooling, basify the solution to a pH of approximately 8 using a 50% sodium hydroxide solution while stirring.[3]

  • Isolation: The solid product can be isolated by filtration, washed with water, and dried.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent.

Purification and Characterization
  • Chromatography: Column chromatography may be used for purification. Ensure the column is run in a fume hood and appropriate PPE is worn.

  • Recrystallization: Perform recrystallization in a fume hood, especially when using volatile organic solvents.

  • Analytical Techniques: When preparing samples for techniques such as NMR, FT-IR, and mass spectrometry, handle the compounds with the same level of precaution as during synthesis.

Emergency Procedures: Be Prepared

Accidents can happen, and a well-defined emergency plan is crucial.[16][17]

Spills
  • Minor Spills:

    • Alert personnel in the immediate area.[16]

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[16]

    • Sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[14]

    • Clean the spill area with soap and water.[16]

  • Major Spills:

    • Evacuate the area immediately and alert others.[16][18]

    • If the spill involves volatile or flammable materials, eliminate all ignition sources.[17]

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[16][17]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[18] Remove contaminated clothing.[17][18] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6][18] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air.[4][6] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.[4]

Waste Disposal: Responsible Management

All waste containing 1,3,4-thiadiazole compounds must be treated as hazardous waste.[13][19]

  • Waste Segregation: Do not mix 1,3,4-thiadiazole waste with other waste streams.[13]

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, labeled hazardous waste container.[19]

  • Liquid Waste: Collect liquid waste, including reaction residues and solvent rinses, in a designated, labeled hazardous waste container.[19]

  • Container Disposal: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste.[19] Deface the label on the empty container before disposal according to your institution's guidelines.[19]

  • Contact EHS: Arrange for the disposal of all hazardous waste through your institution's EHS office.[20]

Visualization of Workflows

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Perform Experiment Perform Experiment Work in Fume Hood->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Area Decontaminate Area Perform Experiment->Decontaminate Area Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: General workflow for handling 1,3,4-thiadiazole compounds.

Emergency Spill Response

G Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Minor Spill Minor Spill Assess Spill Size->Minor Spill < 4L / Low Hazard Major Spill Major Spill Assess Spill Size->Major Spill > 4L / High Hazard Alert Area Personnel Alert Area Personnel Minor Spill->Alert Area Personnel Evacuate Area Evacuate Area Major Spill->Evacuate Area Don PPE Don PPE Alert Area Personnel->Don PPE Contain & Absorb Contain & Absorb Don PPE->Contain & Absorb Collect Waste Collect Waste Contain & Absorb->Collect Waste Call EHS/Emergency Call EHS/Emergency Evacuate Area->Call EHS/Emergency

Caption: Decision workflow for responding to a chemical spill.

Conclusion

The diverse biological activities of 1,3,4-thiadiazole derivatives make them a highly valuable class of compounds in scientific research and drug development.[1][3] By understanding the potential hazards and adhering to the safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment. A proactive approach to safety, including thorough risk assessments and consistent use of personal protective equipment, is paramount when working with these and any other chemical compounds.

References

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023-12-14). MDPI. [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022-10-17). PubMed Central. [Link]

  • 1,3,4-Thiadiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies. [Link]

  • Spill Control/Emergency Response. (2025-01-14). EHSO Manual 2025-2026. [Link]

  • Chemical Spill Procedures. Princeton EHS. [Link]

  • Chemical Exposure and Spill Response Procedure. Emergency Planning and Preparedness. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025-04-16). PMC. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Provista. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School. [Link]

  • Personal Protective Equipment and Chemistry. Chemical Safety Facts. [Link]

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic protocols and troubleshoot common issues to improve reaction yield and product purity. Drawing from established chemical principles and field-proven insights, this guide provides in-depth, actionable solutions in a direct question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each answer explains the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

A1: Persistently low yields in this synthesis typically stem from one of three areas: incomplete reaction, degradation of reactants or products, or suboptimal work-up procedures.

  • Incomplete Cyclodehydration: The final ring-closing step is often the most demanding. The acylthiosemicarbazide intermediate may be forming successfully, but the subsequent conversion to the thiadiazole is stalling. This is often due to an insufficiently strong dehydrating agent or inadequate reaction temperature. Consider switching to a more potent catalyst system, such as a mixture of polyphosphoric acid (PPA) and sulfuric acid, which has been shown to improve yields in similar syntheses.[1]

  • Thermal Degradation: Thiosemicarbazide and the resulting 2-amino-1,3,4-thiadiazole ring are susceptible to decomposition at excessively high temperatures, especially in strong acid. If the reaction mixture is charring or turning dark brown/black, it's a clear sign of degradation. The key is to maintain a controlled temperature that is high enough for cyclization but low enough to prevent decomposition.

  • Suboptimal Reagent Purity: The starting materials, particularly the 2-propoxypropanoic acid, must be of high purity and, crucially, anhydrous. The presence of water will consume the dehydrating agent and inhibit the cyclization step.

  • Product Loss During Work-up: The product has a basic amino group and can form salts. During neutralization, if the pH overshoots significantly into the acidic range, your product may remain dissolved in the aqueous layer as a salt, leading to poor recovery. Careful, dropwise addition of the base to a final pH of 8-9 is critical.[2]

Q2: The reaction mixture turns black and chars upon adding the acid catalyst. How can I prevent this?

A2: Charring is a classic sign of an uncontrolled exotherm leading to decomposition. This synthesis is highly exothermic, particularly during the addition of a strong acid like H₂SO₄ or POCl₃.

  • Control the Addition: The acid catalyst must be added slowly, portion-wise, or via a dropping funnel.

  • Maintain Low Temperature: The reaction vessel must be cooled in an ice-water bath during the acid addition. Maintain a low internal temperature (e.g., 0-10 °C) throughout the addition process.

  • Adequate Stirring: Ensure vigorous mechanical stirring to dissipate heat evenly throughout the mixture. Poor stirring creates localized "hot spots" where decomposition begins.

  • Consider a Milder Catalyst: If charring persists despite these precautions, consider using polyphosphate ester (PPE) as the cyclizing agent. PPE often requires less harsh temperature conditions and can lead to cleaner reactions with fewer byproducts.[3][4]

Q3: My final product is a sticky oil, not the expected crystalline solid. What should I do?

A3: An oily or low-melting product is almost always indicative of impurities or residual solvent.[5]

  • Ensure Thorough Drying: First, dry the product under a high vacuum for several hours to remove any residual solvent (e.g., dioxane, chloroform) used in the reaction or work-up.

  • Trituration: If the product remains oily, attempt trituration. This involves stirring or grinding the oily product with a solvent in which the desired compound is insoluble but the impurities are soluble. For this molecule, cold diethyl ether or hexane are excellent starting choices.[5] This process can often induce crystallization and wash away soluble impurities.

  • Re-evaluate the Work-up: The impurity could be unreacted 2-propoxypropanoic acid. Ensure that the neutralization step during the work-up was complete (pH 8-9) to convert the acidic starting material into its water-soluble salt, thus separating it from the organic product.

  • Chromatography: If all else fails, purification via column chromatography is the definitive solution for removing persistent impurities that prevent crystallization.

Q4: TLC analysis shows multiple spots. What are the likely side products?

A4: The most common side product is the uncyclized intermediate, N-(2-propoxypropanoyl)hydrazine-1-carbothioamide. This intermediate is formed during the initial acylation step.[3] Its presence indicates that the cyclodehydration step is incomplete.

Another potential, though less common, side product under certain conditions is the isomeric 1,2,4-triazole derivative.[5][6] The formation of 1,3,4-oxadiazoles can also occur if the cyclizing agent has desulfurizing properties, though this is less likely with standard acid catalysts like H₂SO₄ or PPA.[7][8]

To confirm the identity of the spots, you can run co-spots on your TLC plate with the starting materials. The intermediate will typically have an Rf value between the highly polar thiosemicarbazide and the final, more non-polar thiadiazole product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the acid catalyst in this synthesis?

A1: The acid catalyst plays two crucial roles in the reaction mechanism. First, it protonates the carbonyl oxygen of the carboxylic acid (or the acylthiosemicarbazide intermediate), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of thiosemicarbazide. Second, and most critically, it acts as a powerful dehydrating agent, facilitating the elimination of two molecules of water to drive the cyclization and aromatization of the thiadiazole ring.[7]

Q2: Which acid catalyst is best for this reaction: H₂SO₄, POCl₃, or PPA?

A2: The "best" catalyst often depends on the specific substrate and available laboratory equipment. Each has distinct advantages and disadvantages.

CatalystTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ 80-100 °CInexpensive, readily available, strong dehydrating agent.[9]Highly corrosive, can cause significant charring if not controlled.
POCl₃ Reflux in an inert solvent (e.g., dioxane)Very effective dehydrating agent, often gives high yields.[10][11]Highly toxic, corrosive, reacts violently with water, generates HCl gas.
PPA 100-120 °CExcellent dehydrating agent, often results in cleaner reactions than H₂SO₄.Highly viscous and can be difficult to stir and handle during work-up.
PPA/H₂SO₄ Mix 90-110 °COften more effective than either component alone, providing high yields.[1]Combines the handling challenges of PPA with the hazards of H₂SO₄.

For the synthesis of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, a mixture of PPA and H₂SO₄ or POCl₃ are often reported to give good results. However, for initial optimization and safety, PPA alone is a robust starting point.

Q3: What is the optimal work-up procedure for isolating the product?

A3: A carefully executed work-up is essential for maximizing yield and purity.

  • Quenching: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the remaining catalyst and precipitates the crude product.

  • Neutralization: While stirring the ice-cold slurry, slowly add a concentrated base solution (e.g., 50% NaOH or concentrated NH₄OH) until the pH of the solution reaches 8-9. Monitor the pH carefully with pH paper or a meter. This step is critical to ensure the amino group on the product is deprotonated and the product is insoluble.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Partially air-dry the solid on the filter, then dry completely in a vacuum oven at a moderate temperature (50-60 °C).

Q4: Can I use 2-propoxypropionyl chloride instead of the carboxylic acid?

A4: Yes, using the acid chloride is a viable alternative. The reaction with thiosemicarbazide would proceed much more rapidly, often at lower temperatures, to form the acylthiosemicarbazide intermediate. However, you would still require an acid catalyst (like H₂SO₄ or PPA) for the subsequent cyclodehydration step.[12][13] This two-step approach (acylation followed by cyclization) can sometimes provide better overall yields and purity by allowing for the isolation and purification of the intermediate before the final ring-closing reaction.

Section 3: Visual Guides and Protocols

Generalized Reaction Mechanism

The synthesis proceeds via an acid-catalyzed condensation and cyclodehydration pathway.

G Reactants 2-Propoxypropanoic Acid + Thiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate (N-(2-propoxypropanoyl)hydrazine-1-carbothioamide) Reactants->Intermediate Acylation (+H⁺, -H₂O) Product 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine Intermediate->Product Cyclodehydration (+H⁺, -H₂O)

Caption: Reaction mechanism for thiadiazole formation.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common synthesis problems.

G Start Problem: Low Yield TLC Analyze Crude Reaction Mixture by TLC Start->TLC Workup Analyze Work-up & Purification Steps Start->Workup UnreactedSM High Amount of Starting Material? TLC->UnreactedSM SideProducts Multiple Side Products? TLC->SideProducts Loss Significant Product Loss During Purification? Workup->Loss Oily Final Product is Oily/Impure? Workup->Oily Sol_Unreacted Solution: - Increase reaction temp/time - Use stronger catalyst (e.g., PPA/H₂SO₄) - Ensure anhydrous conditions UnreactedSM->Sol_Unreacted Yes Sol_SideProducts Solution: - Lower reaction temperature - Add acid catalyst slowly at 0°C - Consider milder catalyst (PPE) SideProducts->Sol_SideProducts Yes Sol_Loss Solution: - Carefully monitor pH during neutralization (target 8-9) - Ensure complete precipitation before filtering - Minimize transfer steps Loss->Sol_Loss Yes Sol_Oily Solution: - Dry thoroughly under high vacuum - Triturate with cold non-polar solvent - Recrystallize or perform column chromatography Oily->Sol_Oily Yes

Caption: A logical workflow for troubleshooting low yield.

Optimized Protocol (Example using POCl₃)

This protocol is a representative procedure and should be adapted based on your specific laboratory conditions and safety protocols.

  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add thiosemicarbazide (1.0 eq) and 2-propoxypropanoic acid (1.0 eq).

  • Solvent Addition: Add an anhydrous solvent such as dioxane (approx. 3-4 mL per gram of thiosemicarbazide).[11]

  • Catalyst Addition: Cool the stirred mixture in an ice bath to 0-5 °C. Slowly, add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise via an addition funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[11]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 90-100 °C). Monitor the reaction progress by TLC (e.g., 7:3 Ethyl Acetate/Hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto a large volume of crushed ice (approx. 10x the reaction volume) with vigorous stirring.

  • Neutralization: Slowly add a 50% NaOH solution dropwise to the ice-cold slurry until the pH is stable at 8-9. A solid precipitate should form.

  • Isolation & Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from an ethanol/water mixture to yield pure 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.[11]

References

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3). Available at: [Link]

  • Pattan, S. R., et al. (2010). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 2(3), 568-578. Available at: [Link]

  • Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Available at: [Link]

  • Yang, S. H., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(8), 3905-3912. Available at: [Link]

  • Krasavin, M., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(19), 6614. Available at: [Link]

  • ResearchGate. (n.d.). Optimization the reaction conditions. [Diagram]. Retrieved from [Link]

  • Atmaca, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30097-30111. Available at: [Link]

  • Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]

  • Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Available at: [Link]

  • (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. (2017). ResearchGate. Available at: [Link]

  • Cydzik-Kwiatkowska, A., et al. (2017). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 22(12), 2133. Available at: [Link]

  • Song, J. (1959). Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. U.S. Patent No. 2,891,961.
  • Molbase. (n.d.). Synthesis of a Formation of 5-[1-(3,4-dichlorophenoxy)ethyl]-2-amino-1,3,4-thiadiazole. Retrieved from [Link]

  • Niu, H.-Y., et al. (2014). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 79(15), 6957-6964. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). Available at: [Link]

  • Bîcu, E., & Profire, L. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(19), 5766. Available at: [Link]

  • El-Gaby, M. S. A. (n.d.). 1,3,4-Thiadiazole and its derivatives continue to be of a great interest. Retrieved from [Link]

  • Amer, Z. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. Available at: [Link]

  • Amer, Z. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. ResearchGate. Available at: [Link]

  • Jain, A. K., et al. (2013). Methods of Synthesis: 1,3,4-Thiadiazle-2-Thiones: A Review. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 46-53. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. PubChem Compound Database. Retrieved from [Link]

  • Zarudnii, I., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 49-59. Available at: [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(1), 1-14. Available at: [Link]

  • Shaalan, N. D., et al. (2016). Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. Available at: [Link]

  • Mantu, D., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8049. Available at: [Link]

  • Lynch, J. E. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. U.S. Patent No. 3,887,572.
  • Kumar, K. S., et al. (2016). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The reaction for 1,3,4-thiadiazol-2-amine derivatives synthesis. [Figure]. Retrieved from [Link]

  • Asadi, M., et al. (2018). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 17(4), 1339-1350. Available at: [Link]

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Technical Support Center: Purification of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine and its structural analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable heterocyclic amine. As a molecule possessing a unique combination of a basic amino group, a polar thiadiazole core, and a non-polar propoxyethyl side chain, its purification presents distinct challenges that require carefully considered strategies.

This guide moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. By explaining the causality behind each experimental choice, we aim to empower you to troubleshoot effectively and adapt these methodologies to your specific impurity profile.

Understanding the Molecule: Key Physicochemical Properties

The purification strategy for any compound is dictated by its physical and chemical properties. For 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, the following characteristics are paramount:

  • Basicity: The exocyclic 2-amino group is the most influential feature. Like other 2-amino-1,3,4-thiadiazole derivatives, this group is basic and readily protonated.[1][2][3] This basicity is the primary cause of common purification issues, particularly in column chromatography.[4][5][6]

  • Polarity: The molecule exhibits dual polarity. The thiadiazole ring and the amino group contribute significant polarity and hydrogen bonding capability, while the propoxyethyl group provides a non-polar, lipophilic character. This balance influences its solubility in various organic solvents.

  • Stability: 1,3,4-thiadiazole rings are generally aromatic and possess good thermal and chemical stability.[7][8] However, amino groups can be sensitive to oxidation under certain conditions.[1]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine in a practical question-and-answer format.

Column Chromatography Issues

Question 1: I'm running a silica gel column, but my product is either not coming off the column or is smearing/tailing badly. Why is this happening?

Answer:

  • Primary Cause: Acid-Base Interaction. This is the most frequent problem when purifying basic amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH).[4][5] Your basic amine compound is strongly interacting with these acidic sites, leading to irreversible adsorption (low yield) or a slow, drawn-out elution process (tailing or streaking).[5][6]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competing base to your eluent to neutralize the acidic silanol sites. A common choice is 0.5-2% triethylamine (TEA) or ammonia in your mobile phase (e.g., Dichloromethane/Methanol). The competing base will interact with the silica, allowing your compound of interest to elute more cleanly.[5]

    • Change of Stationary Phase: This is often the most effective solution. Switch from acidic silica gel to a more inert or basic stationary phase.

      • Basic Alumina: Provides a basic surface that will not have the strong ionic interaction with your amine.[9]

      • Amine-Functionalized Silica: These columns are specifically designed for purifying basic compounds. The surface is modified with propyl-amine groups, creating a more alkaline environment that prevents tailing and improves separation.[4][10]

Question 2: What's a good starting point for a mobile phase to purify this compound on a silica column (if I must use one)?

Answer:

  • Rationale: Due to the compound's polarity, you will likely need a polar solvent system. A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes are common starting points.

  • Recommendation: Start with a TLC analysis using a solvent system like 95:5 DCM:Methanol, and add 1% triethylamine to the solvent mixture. Based on the resulting Rf value, you can adjust the polarity for the column. If the product's Rf is too low, increase the methanol concentration. The goal is to achieve an Rf value between 0.2 and 0.4 for optimal column separation.

Recrystallization & Isolation Issues

Question 3: My crude product is an oil/wax and won't crystallize. What can I do?

Answer:

  • Possible Cause: The presence of impurities can often inhibit crystal lattice formation, resulting in an oil. Your compound's structure, with a flexible propoxyethyl chain, may also make it prone to being a low-melting solid or an oil.

  • Solutions:

    • Solvent Screening: The key to recrystallization is finding a solvent (or solvent pair) where your compound has high solubility when hot and low solubility when cold.[11][12] Experiment with a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexanes, toluene). A two-solvent system (e.g., dissolving in hot ethanol and then slowly adding water until cloudy) is often effective.

    • Salt Formation for Crystallization: Leverage the basicity of the amine. Dissolve your crude product in a suitable solvent like isopropanol or ethyl acetate and add a solution of HCl in ether or isopropanol. The resulting hydrochloride salt is often a well-defined, crystalline solid that is much easier to purify by recrystallization.[1][13] You can then neutralize the salt to get back the pure free base if needed.

    • Trituration: If recrystallization fails, try trituration. This involves stirring the crude oil with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can wash away impurities and may induce crystallization.

Question 4: After my reaction work-up, I have a lot of non-polar impurities. What is the most efficient way to remove them?

Answer:

  • Recommended Method: Acid-Base Extraction. This is a highly effective technique for separating basic compounds from neutral or acidic impurities.[14] The workflow is straightforward and avoids the potential complications of chromatography.

    • Protocol:

      • Dissolve the crude reaction mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). Your basic product will become protonated (forming the hydrochloride salt) and move into the aqueous layer.

      • The non-polar, neutral impurities will remain in the organic layer. Separate the layers and discard the organic phase.

      • Wash the aqueous layer with fresh organic solvent one more time to remove any residual impurities.

      • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9). Your product will deprotonate and precipitate out or form an oil.

      • Extract your purified product back into an organic solvent (DCM or ethyl acetate), dry the organic layer with a drying agent (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

In-Depth Experimental Protocols

Protocol 1: Purification by Flash Chromatography on Amine-Functionalized Silica

This protocol is recommended for separating the target compound from impurities of similar polarity.

  • Stationary Phase: Amine-functionalized silica gel column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent or DCM.

  • Mobile Phase (Eluent): A gradient system of Ethyl Acetate (Solvent B) in Hexanes (Solvent A).

  • Procedure: a. Equilibrate the column with 100% Hexanes. b. Load the dissolved sample onto the column. c. Begin the elution with a shallow gradient, for example:

    • 0-5 minutes: 5% Ethyl Acetate
    • 5-25 minutes: Gradient from 5% to 60% Ethyl Acetate
    • 25-30 minutes: Hold at 60% Ethyl Acetate d. Monitor the elution using a UV detector or by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). e. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization via Salt Formation

This method is ideal for removing impurities with different solubility profiles and for obtaining a highly pure, crystalline final product.

  • Dissolution: Dissolve the crude 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine in a minimum amount of a suitable organic solvent (e.g., Isopropanol or Diethyl Ether).

  • Salt Formation: While stirring, slowly add a 1M solution of HCl in diethyl ether dropwise. A precipitate (the hydrochloride salt) should begin to form. Continue adding the HCl solution until no more precipitate is observed.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.

  • Recrystallization: a. Transfer the crude salt to a clean flask. b. Add a suitable recrystallization solvent (e.g., Ethanol) portion-wise while heating until the salt just dissolves. c. Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur. d. For maximum yield, cool the flask in an ice bath for 30-60 minutes.

  • Final Collection: Collect the pure crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

Data & Workflow Visualization

Table 1: Comparison of Primary Purification Strategies
Purification MethodPrincipleTarget Impurities RemovedAdvantagesKey Challenges
Silica Gel Chromatography (with TEA) Differential adsorptionImpurities of different polarityWidely available stationary phasePotential for tailing, yield loss; TEA removal
Amine-Silica Chromatography Inert surface adsorptionImpurities of different polarityExcellent peak shape, high recovery for amines[10]Higher cost of stationary phase
Acid-Base Extraction Difference in acid/base propertiesNeutral and acidic impuritiesFast, scalable, very effective for gross purificationDoes not separate from other basic impurities
Recrystallization Difference in solubilityImpurities with different solubility profilesCan yield very high purity, cost-effective[11]Compound may be an oil; requires screening for solvents
Diagram 1: Decision Workflow for Purification Strategy

This diagram provides a logical path to selecting the best purification method based on the initial analysis of your crude product.

Purification_Workflow start Analyze Crude Product (TLC, NMR) check_impurities What is the major impurity type? start->check_impurities acid_base Acid-Base Extraction check_impurities->acid_base Grossly different polarity (e.g., non-polar starting material) chromatography Column Chromatography check_impurities->chromatography Similar polarity recrystallization Recrystallization / Trituration check_impurities->recrystallization Solid crude with minor impurities pure_product1 Pure Product acid_base->pure_product1 chrom_decision Use Amine-Silica or Alumina Column chromatography->chrom_decision pure_product3 Pure Product recrystallization->pure_product3 pure_product2 Pure Product chrom_decision->pure_product2 AcidBase_Extraction start start step1 Step 1: Add 1M HCl (aq) Shake & Separate start->step1 phase1 phase1 step1->phase1 step2 Step 2: Discard Organic Layer. Add 1M NaOH (aq) to Aqueous Layer until pH > 9 phase1->step2 phase2 phase2 step2->phase2 end Evaporate Organic Solvent phase2->end final_product Pure 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine end->final_product

Caption: Workflow for purification via acid-base extraction.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • ResearchGate. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole.

  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

  • PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.

  • ISROSET. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.

  • YouTube. (2024). Why Do Amines Adhere To Silica Gel Columns?.

  • Consensus. (2021). Synthesis of a Series of Novel 2-Amino-5-Substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.

  • PMC. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections.

  • Semantic Scholar. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

  • University of California, Los Angeles. (n.d.). Recrystallization.

  • ResearchGate. (2014). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.

  • University of Alberta. (n.d.). Recrystallization1.

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.

  • ResearchGate. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.

  • Reddit. (2022). Doubt about column chromatography.

  • Biotage. (2023). When should amine-bonded columns be used for purification?.

  • Journal of Al-Nahrain University. (2017). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity.

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties.

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.

  • Dovepress. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.

  • RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine.

  • PubChem, NIH. (n.d.). 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

  • PubChem, NIH. (n.d.). 5-Isopropyl-1,3,4-thiadiazol-2-amine.

  • PubChemLite. (n.d.). 5-propoxy-1,3,4-thiadiazol-2-amine.

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Technical Support Center: Troubleshooting Unexpected Results in 1,3,4-Thiadiazole Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazoles. This guide is designed to provide in-depth troubleshooting for unexpected results you may encounter during your experiments. As a versatile scaffold in medicinal chemistry, the 1,3,4-thiadiazole ring is featured in numerous bioactive compounds.[1][2] However, its synthesis and subsequent application can present unique challenges. This resource provides field-proven insights and evidence-based solutions to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered during the synthesis of 1,3,4-thiadiazoles.

Q1: I'm not getting any of my desired 1,3,4-thiadiazole product, or the yield is extremely low. What are the most likely causes?

Low or no yield is a frequent issue, often stemming from several critical factors in the cyclization step. The most common culprits are an inefficient dehydrating agent, suboptimal reaction temperature, or poor quality starting materials.[3] The cyclization of thiosemicarbazide derivatives with carboxylic acids, a common route, requires the removal of water to drive the reaction forward.[4][5] If the dehydrating agent is weak or used in insufficient quantity, the reaction will likely fail.[3]

Q2: My final product is a different color than expected, or I have insoluble byproducts. What could be causing this?

The formation of colored impurities or insoluble byproducts, such as elemental sulfur or polymeric materials, can occur during the synthesis of certain 1,3,4-thiadiazole derivatives, like 1,3,4-thiadiazole-2,5-dithiol.[6] These issues often arise from side reactions promoted by the reaction conditions. Purification, typically through recrystallization from a suitable solvent like ethanol or an ethanol-water mixture, is crucial to remove these impurities.[6]

Q3: The NMR spectrum of my product is confusing and doesn't match the expected structure. What should I look for?

Unexpected NMR spectra can be due to the presence of regioisomers, unreacted starting materials, or solvent impurities. For 1,3,4-thiadiazole derivatives, the protons on the heterocyclic ring typically appear at a downfield chemical shift in ¹H NMR due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen and sulfur atoms.[7][8] In ¹³C NMR, the carbons of the thiadiazole ring also have characteristic shifts, often in the range of 158-164 ppm.[7][9] Carefully analyze the spectra for unexpected peaks and compare them to the spectra of your starting materials.

Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving common experimental challenges.

Guide 1: Low or No Product Yield in Synthesis

Low yields are a significant roadblock in the synthesis of 1,3,4-thiadiazoles. The following guide will help you diagnose and resolve the underlying issues.

Potential Cause Explanation Recommended Action
Inefficient Dehydrating Agent The cyclization to form the 1,3,4-thiadiazole ring is a dehydration reaction.[5] Insufficient removal of water will prevent the reaction from proceeding to completion.Use a strong dehydrating agent such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[4] Ensure the correct stoichiometric amount is used.
Suboptimal Reaction Temperature Many cyclization reactions require heating to overcome the activation energy.[3] However, excessive heat can lead to the degradation of starting materials or the final product.If the reaction is being run at room temperature, consider increasing the heat. Monitor the reaction at different temperatures to find the optimal condition for your specific substrates.
Poor Quality Starting Materials Impurities in your starting materials, such as the carboxylic acid or thiosemicarbazide, can lead to unwanted side reactions, consuming reactants and complicating purification.[3]Ensure the purity of your reagents before starting the synthesis. If necessary, purify the starting materials.
Incorrect Reaction Time The reaction may not have been allowed to proceed for a sufficient duration to reach completion.[3]Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
Solubility Issues Poor solubility of starting materials in the chosen solvent can significantly hinder the reaction rate.[3]If you observe poor solubility, explore alternative solvents. For example, if an acyl hydrazide derivative is insoluble in ethanol, consider using THF, dioxane, or isopropanol.[3]

This protocol outlines the steps for a typical synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole, a common structural motif.[10]

  • Reactant Preparation: In a round-bottom flask, combine the substituted carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).

  • Solvent and Dehydrating Agent: Add a suitable solvent (e.g., anhydrous toluene) and the chosen dehydrating agent (e.g., phosphorus oxychloride (POCl₃), 1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then reflux for the time determined by TLC monitoring (typically 4-8 hours).

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a suitable base (e.g., 10% NaOH solution) to precipitate the crude product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[6]

G start Low or No Yield check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities Detected check_dehydrating_agent Evaluate Dehydrating Agent check_conditions->check_dehydrating_agent check_temp Optimize Temperature check_conditions->check_temp check_time Monitor Reaction Time (TLC) check_conditions->check_time check_solvent Assess Solubility check_conditions->check_solvent adjust_agent Use Stronger/More Dehydrating Agent check_dehydrating_agent->adjust_agent Inefficient adjust_temp Systematically Vary Temperature check_temp->adjust_temp Suboptimal adjust_time Increase/Decrease Reaction Time check_time->adjust_time Incomplete Reaction change_solvent Test Alternative Solvents check_solvent->change_solvent Poor Solubility purify_reagents->start success Improved Yield adjust_agent->success adjust_temp->success adjust_time->success change_solvent->success

Caption: Troubleshooting workflow for low yield in 1,3,4-thiadiazole synthesis.

Guide 2: Formation of Multiple Products and Side Reactions

The formation of multiple products can complicate purification and reduce the yield of the desired 1,3,4-thiadiazole. Understanding the potential side reactions is key to mitigating them.

  • Isomer Formation: In some syntheses, particularly under acidic conditions, isomeric byproducts can form. For instance, in the Hantzsch synthesis of thiazoles, which shares similarities with some thiadiazole syntheses, 2-imino-2,3-dihydrothiazoles can form as isomers to the desired 2-aminothiazoles.[11]

  • Polymerization: Under harsh reaction conditions (e.g., high temperatures, strong acids), starting materials or the product can polymerize, leading to insoluble materials.[6]

  • Ring Opening: The 1,3,4-thiadiazole ring can be susceptible to cleavage under strongly basic conditions.[8][12]

  • Control of pH: If isomer formation is suspected, consider running the reaction under neutral or basic conditions to favor the formation of the desired product.[11]

  • Temperature Control: Maintain the lowest effective temperature to minimize degradation and polymerization.

  • Stoichiometry: Ensure the correct stoichiometry of reactants to avoid side reactions from excess reagents.

  • Inert Atmosphere: If oxidation of starting materials is a concern (e.g., with aminothiophenols in related syntheses), conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]

G start Multiple Products Detected (TLC/NMR) characterize Characterize Byproducts (MS, NMR) start->characterize isomer Isomeric Byproduct? characterize->isomer polymer Insoluble/Polymeric Material? characterize->polymer unreacted Unreacted Starting Material? characterize->unreacted adjust_ph Adjust Reaction pH (Neutral/Basic) isomer->adjust_ph Yes column Purify via Column Chromatography isomer->column No lower_temp Lower Reaction Temperature polymer->lower_temp Yes extend_time Extend Reaction Time / Optimize Conditions unreacted->extend_time Yes recrystallize Purify via Recrystallization adjust_ph->recrystallize lower_temp->recrystallize extend_time->recrystallize

Caption: Decision tree for addressing issues with multiple products.

Guide 3: Challenges in Product Purification and Isolation

Even with a successful reaction, isolating a pure product can be challenging. This guide addresses common purification hurdles.

Issue Potential Cause Recommended Solution
Product is Oily or Fails to Precipitate The product may be too soluble in the reaction solvent or workup solution. Impurities can also sometimes prevent crystallization.During workup, ensure the medium is sufficiently acidified or basified to precipitate the product, depending on its nature.[6] Consider adding a non-polar co-solvent to induce precipitation. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization.
Persistent Colored Impurities These may be high molecular weight byproducts or degradation products.Recrystallization is the most effective method for removing colored impurities.[6] Activated charcoal can sometimes be used during recrystallization to adsorb colored materials, but use it judiciously as it can also adsorb the product.
Difficulty in Recrystallization The product may be too soluble in common solvents, or it may "oil out" instead of forming crystals.A systematic approach to solvent selection is needed. Test a range of solvents with varying polarities. A mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) is often effective.
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, hexane) at room temperature and upon heating.

  • Ideal Solvent Selection: An ideal recrystallization solvent will dissolve the crude product when hot but not when cold.

  • Recrystallization Procedure: a. Dissolve the crude product in the minimum amount of the chosen hot solvent. b. If the solution is colored, and you suspect colored impurities, you can add a small amount of activated charcoal and heat for a few minutes. c. Hot filter the solution to remove any insoluble impurities (and charcoal, if used). d. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals. e. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

References

  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • BenchChem. (n.d.). Troubleshooting cyclization reactions for 1,3,4-thiadiazole ring formation.
  • BenchChem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • MDPI. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents.
  • BenchChem. (n.d.). Resolving impurities in the synthesis of 1,3,4-Thiadiazole-2,5-dithiol.
  • ResearchGate. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • ACS Publications. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates.
  • MDPI. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin.
  • PMC - NIH. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.
  • ResearchGate. (n.d.). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review.
  • PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
  • ResearchGate. (n.d.). Truncated 1D and 2D NMR spectra of 1,3,4-thiadiazole 58.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. (2020).
  • ResearchGate. (n.d.). (PDF) Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents.
  • DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties.
  • ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.).
  • Organic Chemistry Portal. (n.d.). 1,3,4-Thiadiazole synthesis.
  • ChemicalBook. (n.d.). Chemical Reactivity of 1,3,4-Thiadiazole.
  • Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.).
  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
  • PMC. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
  • JOCPR. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
  • PMC - NIH. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold.
  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
  • ResearchGate. (2019). Review on substituted 1, 3, 4 thiadiazole compounds.

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Technical Support Center: Optimizing Synthesis of 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,3,4-Thiadiazole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. The 1,3,4-thiadiazole core is a key pharmacophore found in a wide array of therapeutic agents, making its efficient synthesis a priority in drug discovery and development.[1]

This guide provides in-depth, experience-driven advice to help you navigate common challenges, optimize your reaction conditions, and troubleshoot issues that may arise during synthesis. The content is structured in a practical question-and-answer format to directly address the problems you are most likely to encounter at the bench.

Core Synthesis Pathway: Acylthiosemicarbazide Cyclodehydration

A prevalent and versatile method for synthesizing 2,5-disubstituted or 2-amino-1,3,4-thiadiazoles is the acid-catalyzed cyclodehydration of an acylthiosemicarbazide intermediate. This intermediate is typically formed in situ or isolated from the reaction of a carboxylic acid (or its activated derivative, such as an acyl chloride) with a thiosemicarbazide.

The generally accepted mechanism involves two key stages:

  • Acylation: A nucleophilic attack from the terminal nitrogen of thiosemicarbazide onto the carbonyl carbon of the carboxylic acid or its derivative.

  • Cyclodehydration: An intramolecular nucleophilic attack by the sulfur atom on the newly formed amide carbonyl, followed by the elimination of a water molecule to form the aromatic 1,3,4-thiadiazole ring.[2][3]

Troubleshooting Guide & FAQs

Here, we address specific issues that can arise during the synthesis of 1,3,4-thiadiazoles.

FAQ 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is one of a common problem in 1,3,4-thiadiazole synthesis, and it can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Cyclization: The conversion of the acylthiosemicarbazide intermediate to the final thiadiazole is often the rate-limiting step and requires potent dehydration. If you are isolating unreacted acylthiosemicarbazide, the cyclization is likely incomplete.

    • Causality: The energy barrier for the intramolecular cyclization and subsequent dehydration can be high. The strength of the acid catalyst or dehydrating agent is crucial to drive this step to completion.

    • Solution: Consider switching to a stronger dehydrating agent. While concentrated sulfuric acid is common, polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can be more effective.[4] For sensitive substrates, milder reagents like polyphosphate ester (PPE) have been shown to be effective without the harshness of POCl₃.[5]

  • Product Decomposition: The 1,3,4-thiadiazole ring is generally stable, but harsh reaction conditions (e.g., prolonged heating in strong acid) can lead to degradation, especially if your substituents are acid-labile.

    • Causality: Strong acids at high temperatures can cause charring or hydrolysis of functional groups on your starting materials or product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. If decomposition is observed, consider reducing the reaction temperature or using a milder cyclizing agent like PPE.[5]

  • Side Reactions: The formation of undesired side products can significantly reduce the yield of your target compound.

    • Causality: The acylthiosemicarbazide intermediate possesses multiple nucleophilic sites, which can lead to alternative cyclization pathways. For instance, under certain conditions, cyclization can occur through the nitrogen atoms, leading to 1,2,4-triazole derivatives.

    • Solution: The choice of dehydrating agent can influence the reaction pathway. For example, some reagents may favor the formation of oxadiazoles.[6] Careful selection of the cyclizing agent and strict control of reaction temperature are key.

Diagram: General Reaction Workflow

Thiosemicarbazide_Workflow Start Starting Materials: Carboxylic Acid + Thiosemicarbazide Acylation Step 1: Acylation (Formation of Acylthiosemicarbazide Intermediate) Start->Acylation Heat, Acid Catalyst Cyclization Step 2: Cyclodehydration (Ring Closure and Water Elimination) Acylation->Cyclization Strong Dehydrating Agent (e.g., H₂SO₄, PPA, POCl₃) Workup Reaction Work-up (e.g., Quenching, Neutralization) Cyclization->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: 1,3,4-Thiadiazole Purification->Product

Caption: General workflow for 1,3,4-thiadiazole synthesis.

FAQ 2: I am observing multiple spots on my TLC. What are the likely side products?

The formation of multiple products is a common challenge. Here are some of the most likely side products:

  • Unreacted Acylthiosemicarbazide: This is the most common impurity if the cyclization is incomplete. It will typically have a different polarity compared to the final product.

  • 1,3,4-Oxadiazoles: If there is a competing cyclization pathway involving the oxygen of the carbonyl group, 1,3,4-oxadiazoles can be formed. This is more likely with certain dehydrating agents that can also act as oxygen abstractors.

  • 1,2,4-Triazoles: As mentioned, alternative cyclization involving the nitrogen atoms can lead to the formation of 1,2,4-triazole-3-thiones.

Identifying Side Products:

  • Mass Spectrometry (MS): This is the most definitive way to identify the molecular weight of the side products. An oxadiazole will have a lower mass than the corresponding thiadiazole (O vs. S).

  • Nuclear Magnetic Resonance (NMR): The chemical shifts of the ring protons (if any) and the adjacent substituents will be different for each heterocyclic system.

Diagram: Competing Reaction Pathways

Competing_Pathways Intermediate Acylthiosemicarbazide Intermediate Thiadiazole Desired Product: 1,3,4-Thiadiazole Intermediate->Thiadiazole S-cyclization (Favored by H₂SO₄, PPA) Oxadiazole Side Product: 1,3,4-Oxadiazole Intermediate->Oxadiazole O-cyclization (Possible with certain reagents) Triazole Side Product: 1,2,4-Triazole-3-thione Intermediate->Triazole N-cyclization (Alternative pathway)

Caption: Potential competing cyclization pathways.

FAQ 3: My purification by recrystallization is not working well. What are my options?

Purification can be challenging, especially if the polarity of the product and impurities are similar.

  • Recrystallization:

    • Solvent Screening: If a single solvent is not effective, try a binary solvent system. Common solvents for recrystallizing thiadiazoles include ethanol, methanol, acetic acid, and DMF/water mixtures.

    • Issue: Oiling out instead of crystallization.

    • Solution: This happens when the compound is too soluble in the hot solvent. Try using a solvent in which the compound is less soluble, or use a larger volume of the current solvent. Slow cooling is also crucial.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. For more polar compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate mobile phase can be effective.

    • Tip: If your compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve the peak shape and separation.

  • Acid-Base Extraction:

    • If your thiadiazole has a basic nitrogen atom (like a 2-amino group), you can dissolve the crude product in an organic solvent and wash it with a dilute acid (e.g., 1M HCl). This will protonate your product and pull it into the aqueous layer, leaving non-basic impurities behind. You can then neutralize the aqueous layer with a base and extract your purified product back into an organic solvent.

Optimization of Reaction Conditions

The key to a successful 1,3,4-thiadiazole synthesis lies in the careful optimization of reaction parameters.

Table 1: Comparison of Common Dehydrating Agents
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ 80-100 °C, 2-8 hInexpensive, readily available.Harsh conditions, can cause charring and decomposition of sensitive substrates.[2][7]
POCl₃ Reflux, 1-4 hHighly effective, often gives high yields.[8]Toxic, corrosive, and reacts violently with water. Requires careful handling and work-up.
PPA 100-140 °C, 1-5 hGood dehydrating agent, less harsh than H₂SO₄ for some substrates.Viscous and can be difficult to stir and work with. Work-up can be challenging.
PPE 100-120 °C, 2-6 hMilder alternative to POCl₃, good for sensitive molecules.[5]More expensive and less common than other agents.
Experimental Protocol: Synthesis of 2-amino-5-aryl-1,3,4-thiadiazole using POCl₃

This protocol is adapted from a general procedure and should be optimized for your specific substrate.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl carboxylic acid (1.0 eq).

  • Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃) (approx. 3-5 volumes) to the flask at room temperature with stirring.

  • Addition of Thiosemicarbazide: Add thiosemicarbazide (1.0 eq) portion-wise to the mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a fume hood.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and then dry it under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Self-Validation:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • The melting point of the purified compound should be sharp and consistent with literature values if available.

References

  • SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO - Jetir.Org. (URL not available)
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. [Link]

  • Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science & Engineering Technology. (URL not available)
  • 1,3,4-Thiadiazole synthesis - Organic Chemistry Portal. [Link]

  • Method for preparing 2-amino-5-alkyl-1,3,4-thiadiazole.
  • (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. (URL not available)

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Technical Support Center: Synthesis of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. Our goal is to provide a comprehensive technical resource that addresses common challenges, explains the underlying chemical principles, and offers robust troubleshooting strategies to streamline your synthetic workflow and improve final product purity.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles like this one?

A1: The most prevalent and well-documented approach is the acid-catalyzed cyclocondensation of a carboxylic acid with thiosemicarbazide.[1][2][3] For your target molecule, this involves reacting 2-propoxypropanoic acid with thiosemicarbazide. The reaction requires a strong dehydrating agent to facilitate the intramolecular cyclization and removal of water. Commonly employed agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and concentrated sulfuric acid (H₂SO₄).[4][5][6][7] The choice of agent is critical as it significantly influences reaction time, temperature, and the impurity profile.[6]

Q2: What are the primary classes of impurities I should anticipate in the crude product?

A2: Impurities in this synthesis can be broadly categorized into three groups:

  • Process-Related Impurities: These include unreacted starting materials (2-propoxypropanoic acid, thiosemicarbazide) and residual reagents or their byproducts (e.g., phosphoric acid from PPA or POCl₃ hydrolysis).[8]

  • Product-Related Impurities (Byproducts): These are molecules formed through alternative reaction pathways. The most significant are isomeric structures like the corresponding 1,2,4-triazole derivative and isosteric analogs like the 1,3,4-oxadiazole.[8][9]

  • Degradation Products: Depending on the harshness of the reaction or workup conditions (e.g., excessive heat, strong acid/base), hydrolysis of the propoxy ether linkage or degradation of the thiadiazole ring can occur, though this is typically less common.

Q3: How do specific reaction conditions (e.g., choice of cyclizing agent, temperature) affect the formation of these impurities?

A3: Reaction conditions are the most critical factor in controlling purity.

  • Cyclizing Agent: Highly aggressive dehydrating agents like POCl₃, while effective, can also promote a competitive desulfurization-cyclization pathway, leading to the formation of the 1,3,4-oxadiazole byproduct.[9] Milder reagents or carefully controlled conditions are needed to favor thiadiazole formation.

  • Temperature: Excessive heat can increase the rate of side reactions and lead to the degradation of both starting materials and the desired product.[6] It is crucial to establish the optimal temperature that allows for efficient cyclization without promoting byproduct formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to avoid prolonged heating.[1]

  • pH: The pH during the reaction and, critically, during the workup can influence the product profile. Alkaline conditions, for instance, are known to facilitate the rearrangement of the thiosemicarbazide intermediate into an isomeric 1,2,4-triazole-thiol.[8] Neutralizing the reaction mixture must be done carefully to precipitate the product without inducing such rearrangements.

Troubleshooting Guide: From Reaction Vessel to Pure Compound
Problem 1: My reaction yield is consistently low, and the crude NMR/TLC shows a complex mixture of products.

Possible Causes & Solutions:

  • Inefficient Cyclization: The dehydrating agent may be old, hydrated, or used in insufficient quantity. For agents like PPA or POCl₃, a stoichiometric excess is typically required to drive the reaction to completion.[6][7] Consider using freshly opened or purified reagents.

  • Suboptimal Temperature: The reaction may not be reaching the necessary activation energy for cyclization. Cautiously increase the reaction temperature in small increments, monitoring the progress closely with TLC to identify the point at which product formation is maximized and byproduct formation begins to accelerate.

  • Poor Reagent Purity: Impurities in the starting 2-propoxypropanoic acid or thiosemicarbazide can inhibit the reaction or introduce additional side products. Verify the purity of your starting materials via NMR or melting point analysis before beginning the synthesis.

Problem 2: I've isolated a major byproduct with the same mass as my target molecule but with a different retention time in HPLC and a distinct NMR spectrum. What is it?

Probable Impurity: This is a classic sign of the isomeric 4-(1-propoxyethyl)-5-mercapto-4H-1,2,4-triazol-3-amine .

Causality: This impurity arises from a base-catalyzed rearrangement of the N-acylthiosemicarbazide intermediate before or during cyclization. Instead of the sulfur atom attacking the carbonyl carbon (leading to the thiadiazole), the terminal nitrogen of the hydrazine moiety attacks, ultimately forming the more thermodynamically stable triazole ring system. This is particularly common if the workup involves a strong base or if the reaction is run in an alkaline medium.[8]

Mitigation Strategy:

  • Control pH: During the workup, neutralize the acidic reaction mixture carefully and avoid making the solution strongly basic. Aim for a pH between 8-8.2 for product precipitation.[10]

  • Reagent Choice: Some cyclizing agents and solvent systems are less prone to this rearrangement. Acid-mediated cyclization (e.g., PPA, H₂SO₄) generally favors the 1,3,4-thiadiazole pathway.

Problem 3: My mass spectrometry data shows a significant peak at [M-16] (or M-S+O) relative to my expected product mass. What is this impurity?

Probable Impurity: This mass difference strongly indicates the presence of the isosteric byproduct 5-(1-Propoxyethyl)-1,3,4-oxadiazol-2-amine .

Causality: This byproduct forms when the oxygen atom of the carbonyl group in the intermediate cyclizes instead of the sulfur atom. This pathway becomes competitive when using cyclizing agents that also have desulfurizing properties or under conditions of high thermal stress.[2][9][11] Reagents like EDC·HCl are known to favor oxadiazole formation, but even traditional reagents like POCl₃ can lead to this byproduct if not properly controlled.[11]

Mitigation Strategy:

  • Select a Thio-Specific Reagent: Consider using a reagent system less prone to promoting the oxadiazole pathway. For example, methods utilizing Lawesson's reagent in related syntheses are known to yield cleaner reactions by ensuring thionation.[3]

  • Optimize Conditions: Lowering the reaction temperature and minimizing the reaction time can reduce the likelihood of this side reaction.

  • Purification: The polarity difference between the thiadiazole and the oxadiazole is often sufficient for separation via column chromatography, although it can be challenging.

Protocols for Impurity Management
Protocol 1: Analytical Workflow for Impurity Profiling
  • Thin Layer Chromatography (TLC):

    • Purpose: Rapid, qualitative monitoring of reaction progress and crude product composition.

    • Procedure: Spot the starting materials, co-spot (starting material + reaction mixture), and the reaction mixture on a silica gel plate.

    • Eluent System: A mixture of ethyl acetate and hexane (e.g., 50:50 or 70:30 v/v) is a good starting point.

    • Visualization: Use a UV lamp (254 nm) to visualize aromatic spots. Staining with iodine vapor can also reveal non-UV active impurities.[8]

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: Quantitative analysis of purity and separation of closely related impurities.

    • Column: A C18 reverse-phase column is standard.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.

    • Detection: UV detection at a wavelength where the thiadiazole ring absorbs (e.g., 254-280 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: Identification of impurities by mass-to-charge ratio. This is the most powerful tool for diagnosing the oxadiazole ([M-16]) and triazole ([M]) byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Structural confirmation of the final product and identification of impurities if they are present in sufficient quantity (>1-5%). The chemical shifts of protons adjacent to the heterocyclic ring will differ significantly between the thiadiazole, oxadiazole, and triazole isomers.[4][12]

Protocol 2: General Purification Strategy
  • Aqueous Workup: After the reaction is complete, the mixture is typically quenched by pouring it onto ice water. This hydrolyzes any remaining cyclizing agent.

  • Neutralization/Precipitation: The acidic aqueous solution is carefully neutralized. A solution of sodium carbonate or ammonium hydroxide is often used to bring the pH to ~8, causing the 2-amino-1,3,4-thiadiazole product to precipitate.[7][10]

  • Filtration & Washing: The crude solid is collected by filtration and washed thoroughly with water to remove inorganic salts.

  • Recrystallization: This is the most effective method for removing minor impurities. A mixed solvent system, such as ethanol/water or DMF/water, is often successful.[5][10] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Column Chromatography: If recrystallization fails to remove persistent impurities (especially the oxadiazole or triazole isomers), silica gel column chromatography is necessary. Use the solvent system optimized during TLC analysis as a starting point for the mobile phase.

Summary of Common Impurities
Impurity NameStructure / DescriptionProbable CauseKey Analytical Signature
Unreacted Thiosemicarbazide H₂N-NH-C(=S)-NH₂Incomplete reaction, improper stoichiometry.Signals corresponding to the starting material in NMR and MS.
Unreacted 2-Propoxypropanoic Acid CH₃CH(OPr)COOHIncomplete reaction, insufficient activation.Broad acidic proton in ¹H NMR; characteristic mass in MS.
5-(1-Propoxyethyl)-1,3,4-oxadiazol-2-amine Isosteric byproduct (Oxygen in place of Sulfur)Aggressive/desulfurizing cyclizing agents (e.g., EDC, excess POCl₃), high temperature.Mass spec peak at [M-16] or [M-S+O] relative to the product.
4-(1-Propoxyethyl)-5-mercapto-4H-1,2,4-triazol-3-amine Isomeric byproductBase-catalyzed rearrangement during reaction or workup.Same mass as the product; different HPLC retention time and NMR spectrum.
Visualizing Reaction Pathways

The following diagrams illustrate the desired synthetic route and the formation of two major byproducts.

G A 2-Propoxypropanoic Acid C N-Acylthiosemicarbazide Intermediate A->C + B Thiosemicarbazide B->C + D 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (Desired Product) C->D Acid-Catalyzed Cyclodehydration

Caption: Desired synthetic pathway to the target 1,3,4-thiadiazole.

G C N-Acylthiosemicarbazide Intermediate E 5-(1-Propoxyethyl)-1,3,4-oxadiazol-2-amine (Oxadiazole Byproduct) C->E Desulfurization & Dehydration Side Reaction

Caption: Competing pathway leading to the 1,3,4-oxadiazole byproduct.

G C N-Acylthiosemicarbazide Intermediate F 4-(1-Propoxyethyl)-5-mercapto-4H-1,2,4-triazol-3-amine (Triazole Byproduct) C->F Base-Catalyzed Rearrangement

Caption: Rearrangement pathway leading to the isomeric 1,2,4-triazole byproduct.

References
  • ResearchGate. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. doi: 10.2174/1573406417666210803170637. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. J. Chem. Pharm. Res., 9(6), 202-214. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8013. doi: 10.3390/molecules28248013. Retrieved from [Link]

  • Revista Virtual de Química. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Rev. Virtual Quim., 11(3), 856-887. doi: 10.21577/1984-6835.20190064. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole.
  • Molbase. (n.d.). Synthesis of a Formation of 5-[1-(3,4-dichlorophenoxy)ethyl]-2-amino-1,3,4-thiadiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. Retrieved from [Link]

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5221. doi: 10.3390/molecules26175221. Retrieved from [Link]

  • Sci-Hub. (n.d.). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I₂-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(1), 572–579. doi: 10.1021/jo502482z. Retrieved from [Link]

  • PubChem. (n.d.). 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis.... Retrieved from [Link]

  • NIH. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(11), 19686–19701. doi: 10.3390/molecules201119686. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. J. Chem. Pharm. Res., 7(10), 1000-1011. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 20, 937–951. doi: 10.1007/s13738-022-02693-x. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiadiazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. CrystEngComm, 15, 6935-6948. doi: 10.1039/C3CE40742A. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 652-661. doi: 10.22034/chemm.2022.341851.1554. Retrieved from [Link]

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storage and stability problems of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the storage and stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

I. Compound Overview

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 2-amino-1,3,4-thiadiazole core. This scaffold is recognized for its metabolic stability and is a constituent of various pharmacologically active agents, including certain sulfonamide drugs.[1][2] The stability of this core structure, combined with the specific propoxyethyl side chain, dictates the compound's overall handling and storage requirements.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Issue 1: Inconsistent or Unexpected Experimental Results

Potential Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored in a tightly closed container in a cool, well-ventilated area, protected from light.[3] Elevated temperatures can accelerate the degradation of chemical compounds.

  • Assess Purity: Re-analyze the purity of your sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the results with the certificate of analysis provided by the supplier.

  • Review Experimental pH: The stability of related compounds, such as acetazolamide, is known to be pH-dependent, with optimal stability in the acidic range (around pH 4).[3][4][5] If your experiments are conducted at neutral or alkaline pH, consider the possibility of hydrolytic degradation.

  • Evaluate Solvent Purity: Ensure the solvents used are of high purity and free from contaminants that could catalyze degradation.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Potential Cause: Formation of degradation products.

Troubleshooting Steps:

  • Hypothesize Degradation Pathways: Based on the structure of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, several degradation pathways are plausible under stress conditions:

    • Hydrolysis: The ether linkage in the propoxyethyl side chain may be susceptible to acid-catalyzed hydrolysis, yielding 5-(1-hydroxyethyl)-1,3,4-thiadiazol-2-amine and propanol. The 2-amino-1,3,4-thiadiazole ring itself may also be susceptible to cleavage under harsh acidic or basic conditions.

    • Oxidation: The primary amino group and the sulfur atom in the thiadiazole ring are potential sites for oxidation. Oxidizing agents could lead to the formation of N-oxides, sulfoxides, or sulfones.

    • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.

  • Perform Forced Degradation Studies: To identify the unknown peaks, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixtures by a stability-indicating HPLC method. This will help to generate the potential degradation products and confirm their retention times.

  • Utilize Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to obtain mass-to-charge (m/z) information for the unknown peaks. This data is invaluable for elucidating the structures of the degradation products.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine?

A1: For long-term storage, the compound should be kept in a tightly sealed container, protected from light, in a cool and dry place.[3] A temperature of 2-8 °C is generally recommended for preserving the integrity of such compounds.

Q2: Is this compound sensitive to air or moisture?

A2: While specific data for this compound is not available, the presence of a primary amino group suggests potential sensitivity to oxidation. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or when preparing stock solutions. The compound should be stored in a dry place.[3]

Q3: What solvents should be used to prepare stock solutions?

A3: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for dissolving 2-amino-1,3,4-thiadiazole derivatives.[6] The choice of solvent will depend on the specific experimental requirements. It is crucial to use high-purity, anhydrous solvents to minimize the risk of degradation. For aqueous solutions, consider using buffers to maintain an optimal pH, ideally in the slightly acidic range.

Q4: How can I assess the stability of the compound in my experimental conditions?

A4: The best approach is to perform a preliminary stability study. Prepare your experimental solution and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) using a validated stability-indicating analytical method, such as RP-HPLC. Monitor for any decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation of the 2-amino-1,3,4-thiadiazole ring system and the propoxyethyl side chain.[3]

IV. Experimental Protocols

Protocol 1: Recommended Storage and Handling
ParameterRecommendationRationale
Temperature 2-8 °C (refrigerated)To minimize thermal degradation.
Atmosphere Store under an inert gas (e.g., Argon) if possible.To prevent oxidation of the amino group and sulfur atom.
Light Protect from light by using amber vials or storing in the dark.To prevent photolytic degradation.
Moisture Store in a desiccator or a dry environment.To prevent hydrolysis.
Container Tightly sealed, appropriate for chemical storage.To prevent contamination and exposure to air and moisture.[3]
Protocol 2: Forced Degradation Study Workflow

This workflow is designed to identify potential degradation pathways and products.

Caption: Workflow for a forced degradation study.

V. Data Presentation

Table 1: Potential Degradation Products and their Characterization
Stress ConditionPotential Degradation ProductPlausible StructureAnalytical Observation
Acid Hydrolysis 5-(1-hydroxyethyl)-1,3,4-thiadiazol-2-amineC₄H₇N₃OSA more polar peak in RP-HPLC with a corresponding mass signal.
Oxidative Stress 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine N-oxideC₇H₁₃N₃O₂SA peak with a mass increase of 16 Da.
Oxidative Stress 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine S-oxideC₇H₁₃N₃O₂SA peak with a mass increase of 16 Da.

VI. References

  • Safety Data Sheet - 5-(1-propoxyethyl)-1,3,4-thiadiazol-2-amine. Key Organics. (2017).

  • Khamis, E. F., Abdel–Hamid, M., Hassan, E. M., Eshra, A., & Elsayed, M. A. (1993). A stability–indicating first–derivative spectrophotometric assay of acetazolamide and its use in dissolution and kinetic studies. Journal of Clinical Pharmacy and Therapeutics, 18(2), 97–101.

  • Semantic Scholar. (n.d.). A stability–indicating first–derivative spectrophotometric assay of acetazolamide and its use in dissolution and kinetic studies. Retrieved from [Link]

  • Gouda, A. A., Al-Ghobashy, M. A., & Amin, A. S. (2015). Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II). Journal of the Korean Chemical Society, 59(1), 58-65.

  • Tran, N. H., Chen, H., & Reinhard, M. (2022). Enhanced Degradation of Sulfamethoxazole Using Immobilized Biomass Reactor. Environmental Engineering Research, 27(5), 210213.

  • Patel, D. J., & Patel, D. A. (2024). stability indicating analytical method development and validation of acetazolamide by using reverse. International Journal of Novel Research and Development, 9(7), 1-10.

  • Li, Y., Wang, Y., Zhang, Y., & Li, X. (2023). Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane. Frontiers in Environmental Science, 11, 1189283.

  • Das, S., & Charles, J. (2023). Bacterial degradation pathways of sulfonamide antibiotics. ResearchGate.

  • Ricken, B., Fellner, T., & Kohler, H. P. E. (2013). Degradation of different sulfonamides by resting cells of Microbacterium sp. strain BR1. Applied and Environmental Microbiology, 79(21), 6643-6649.

  • El-Mekkawi, D. M., & Selim, K. A. (2016). A proposed mechanism for the degradation of sulfamethoxazole antibiotic using (EP-TiO2-773). ResearchGate.

  • Páll, E., & Kékedy-Nagy, L. (2007). THERMAL DECOMPOSITION OF 5-AMINO-2-THIOL-1,3,4-THIADIAZOLE (HATT) Cu(II) AND Zn(II) COMPLEXES. Journal of Thermal Analysis and Calorimetry, 88(1), 163-167.

  • Kulikova, L. N., & Sysoeva, L. N. (2010). Synthesis and antioxidant activity of 2-amino-4-phenyl-1,3-thiazole derivatives. Russian Journal of General Chemistry, 80(8), 1734-1737.

  • Niu, H., Wang, Z., & Li, Z. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024.

  • Páll, E., & Kékedy-Nagy, L. (2007). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. ResearchGate.

  • Niu, H., Wang, Z., & Li, Z. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024.

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545–1566.

  • Nguyen, T. H., Nguyen, T. K., & Le, T. H. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 18(5), 558–573.

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2019). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules (Basel, Switzerland), 24(21), 3939.

  • Hussein, F. H., & Abdul-Hassan, N. A. (2017). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate.

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2019). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules (Basel, Switzerland), 24(21), 3939.

  • Hussein, F. H. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(1), 220-233.

  • Clapp, R. C. (1959). U.S. Patent No. 2,891,961. Washington, DC: U.S. Patent and Trademark Office.

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545–1566.

Sources

Technical Support Center: Minimizing Off-Target Effects of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole derivatives. This guide is designed to provide you with in-depth technical guidance and practical troubleshooting strategies to anticipate, identify, and mitigate off-target effects during your experiments. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] However, like any small molecule, ensuring target specificity is paramount to developing safe and effective therapeutics. This resource is structured to address your potential challenges in a direct, question-and-answer format, supported by detailed protocols and expert insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the off-target potential of 1,3,4-thiadiazole derivatives and foundational strategies for their mitigation.

Q1: What are the inherent properties of the 1,3,4-thiadiazole ring that may contribute to off-target effects?

A1: The 1,3,4-thiadiazole ring is an electron-deficient aromatic system.[3] This electronic nature, combined with its ability to act as a bioisostere for other heterocyclic rings like pyrimidine, contributes to its broad bioactivity.[4] The two nitrogen atoms in the ring are potential hydrogen bond acceptors, and the sulfur atom can engage in various non-covalent interactions. These features allow derivatives to bind to a wide range of biological targets. Off-target effects are primarily dictated by the substituents at the 2- and 5-positions, which determine the overall shape, lipophilicity, and pharmacophoric features of the molecule.[5]

Q2: Are there well-known off-target liabilities associated with 1,3,4-thiadiazole-based drugs?

A2: Yes, a classic example is Acetazolamide, a carbonic anhydrase (CA) inhibitor. While effective in treating glaucoma and altitude sickness, its therapeutic action is also the source of its off-target effects.[6][7] Acetazolamide inhibits various CA isoforms systemically, not just the target isoform in the eye or kidney. This widespread inhibition can lead to side effects like metabolic acidosis, electrolyte imbalances (hypokalemia), and paresthesias (tingling sensations).[8][9][10][11] This highlights the importance of designing isoform-selective inhibitors to minimize such off-target effects.

Q3: When in the drug discovery pipeline should I start investigating off-target effects?

A3: Off-target effects should be considered at the earliest stages of drug discovery.[12] In silico profiling can be performed even before synthesis to predict potential off-target liabilities based on the designed chemical structure.[13][14] Experimental screening should begin as soon as a hit compound is identified and continue through lead optimization. Early identification of off-target interactions saves significant time and resources by allowing for the early termination of non-selective compounds or guiding medicinal chemistry efforts to improve selectivity.[12]

Q4: What are the primary strategies to reduce off-target effects of my 1,3,4-thiadiazole derivative?

A4: A multi-pronged approach is most effective:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the 1,3,4-thiadiazole core to understand which chemical features contribute to off-target binding.[5]

  • Computational Modeling: Utilize molecular docking and pharmacophore modeling to predict binding to known off-targets and guide the design of more selective compounds.[15]

  • Bioisosteric Replacement: Replace promiscuous functional groups with bioisosteres that retain desired activity but have a lower propensity for off-target interactions.[5]

  • Comprehensive Profiling: Screen your compounds against a broad panel of relevant off-targets, such as kinases or G-protein coupled receptors (GPCRs), early in the development process.[16]

Part 2: Troubleshooting Guides

This section provides practical guidance for specific experimental challenges you may encounter.

Scenario 1: My 1,3,4-thiadiazole derivative shows potent activity in a biochemical assay but is much weaker or inactive in a cell-based assay.

  • Possible Cause 1: Poor Cell Permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. The mesoionic character of the 1,3,4-thiadiazole ring generally aids in membrane permeability, but this can be heavily influenced by the substituents.[17]

    • Troubleshooting Step:

      • Assess the physicochemical properties of your compound (e.g., cLogP, polar surface area).

      • Perform a cell permeability assay (e.g., PAMPA or Caco-2).

      • If permeability is low, consider medicinal chemistry efforts to optimize lipophilicity.

  • Possible Cause 2: Target Engagement in the Cellular Environment. The compound may be binding to its target in the purified, biochemical context but failing to engage it within the complex milieu of the cell.[18]

    • Troubleshooting Step:

      • Perform a target engagement assay in intact cells, such as the Cellular Thermal Shift Assay (CETSA). A lack of a thermal shift in the presence of your compound suggests it is not binding to the target in the cellular environment. (See Protocol 1 for a detailed CETSA workflow).

  • Possible Cause 3: Efflux by Transporters. The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

    • Troubleshooting Step:

      • Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil) in your cell-based assay. An increase in potency suggests your compound is a substrate for an efflux pump.

Scenario 2: My compound shows unexpected cytotoxicity in cell-based assays, even at concentrations where the intended target is not fully inhibited.

  • Possible Cause 1: Off-Target Kinase Inhibition. Many cellular processes are regulated by kinases, and off-target inhibition of a critical kinase can lead to cytotoxicity.[5][19]

    • Troubleshooting Step:

      • Screen your compound against a broad panel of kinases. Commercial services are available that offer profiling against hundreds of kinases at a fixed concentration. (See Protocol 3 for a general kinase screening workflow).

      • If off-target kinase hits are identified, use this information to guide SAR efforts to improve selectivity.

  • Possible Cause 2: Disruption of Microtubule Dynamics. Some heterocyclic compounds are known to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][20]

    • Troubleshooting Step:

      • Perform a tubulin polymerization assay. A change in the polymerization profile in the presence of your compound indicates an interaction with tubulin.

      • Analyze the cell cycle profile of treated cells using flow cytometry. An accumulation of cells in the G2/M phase is characteristic of microtubule-destabilizing agents.[20]

  • Possible Cause 3: General Cellular Toxicity. The compound may be causing toxicity through mechanisms unrelated to specific protein binding, such as mitochondrial dysfunction or membrane disruption.

    • Troubleshooting Step:

      • Perform assays to assess mitochondrial membrane potential (e.g., using JC-1 dye) or cell membrane integrity (e.g., LDH release assay).

Workflow for Investigating Off-Target Effects

The following diagram outlines a systematic approach to identifying and mitigating off-target effects for your 1,3,4-thiadiazole derivatives.

Off_Target_Workflow Start Start: Active 1,3,4-Thiadiazole Derivative InSilico In Silico Prediction (Docking, Pharmacophore Screening) Start->InSilico Early Assessment TargetEngagement Target Engagement Assays (Biochemical & Cellular) Start->TargetEngagement Confirm On-Target Activity BiochemScreen Broad Biochemical Screening (e.g., Kinase Panel) InSilico->BiochemScreen Guide Panel Selection ValidateHits Validate Off-Target Hits (Dose-Response, Orthogonal Assays) BiochemScreen->ValidateHits Prioritize Hits CellularPhenotypic Cellular Phenotypic Assays (Cytotoxicity, Cell Cycle) TargetEngagement->CellularPhenotypic Correlate with Function CellularPhenotypic->BiochemScreen Investigate Toxicity SAR Structure-Activity Relationship (SAR) for Selectivity ValidateHits->SAR Inform Design OptimizedCmpd Optimized Compound with Reduced Off-Target Effects SAR->OptimizedCmpd Synthesize & Re-evaluate OptimizedCmpd->TargetEngagement

Caption: A systematic workflow for identifying and mitigating off-target effects.

Part 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to assess target engagement and off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that your compound binds to its intended target in a cellular context.[4][18][21]

Objective: To determine if the 1,3,4-thiadiazole derivative stabilizes its target protein against thermal denaturation in intact cells.

Materials:

  • Cell line expressing the target protein

  • Your 1,3,4-thiadiazole derivative (and vehicle control, e.g., DMSO)

  • PBS, cell scrapers, and protease inhibitors

  • PCR tubes and a thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific for the target protein

Procedure:

  • Cell Treatment: Seed cells in culture plates and grow to ~80% confluency. Treat cells with your compound at various concentrations (or a single high concentration) and a vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Harvesting: After incubation, wash the cells with PBS and harvest them by scraping. Resuspend the cell pellets in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures for a set time (e.g., 3 minutes). A good starting range is 40°C to 70°C in 3-5°C increments.[21]

  • Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the total protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Interpretation: Quantify the band intensities for your target protein at each temperature. A stabilizing compound will result in more soluble protein remaining at higher temperatures compared to the vehicle control. This is observed as a rightward shift in the melting curve.

Protocol 2: Differential Scanning Fluorimetry (DSF) - A Biochemical Approach

DSF, or thermal shift assay, is a high-throughput method to assess compound binding to a purified protein.[1][22][23][24][25]

Objective: To measure the change in the melting temperature (Tm) of a purified target protein upon binding of your 1,3,4-thiadiazole derivative.

Materials:

  • Purified target protein

  • Your 1,3,4-thiadiazole derivative

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument

  • 96- or 384-well PCR plates

Procedure:

  • Reaction Setup: In each well of a PCR plate, prepare a reaction mix containing the purified protein (at a final concentration of ~2-5 µM), the fluorescent dye (e.g., 5x SYPRO Orange), and your compound at various concentrations. Include a vehicle control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. A positive shift in Tm (ΔTm) in the presence of your compound indicates stabilization and binding.

Protocol 3: Kinase Profiling Assay (General Workflow)

This protocol outlines the general steps for screening your compound against a panel of kinases.[16][26][27][28]

Objective: To identify potential off-target kinase interactions of your 1,3,4-thiadiazole derivative.

Materials:

  • Your 1,3,4-thiadiazole derivative

  • A panel of purified, active kinases

  • Substrates for each kinase

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

  • Assay buffer

  • Detection reagents (dependent on the assay format, e.g., phosphorescent beads, filter paper, or antibodies)

Procedure:

  • Compound Preparation: Prepare a stock solution of your compound and serially dilute it to the desired concentrations.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and your compound in the assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a specific time at a controlled temperature (e.g., 30 minutes at room temperature).

  • Stop Reaction & Detect: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection varies widely (e.g., radiometric filter binding, fluorescence polarization, luminescence).

  • Data Analysis: Calculate the percent inhibition of each kinase at each compound concentration. Potent off-target interactions will show significant inhibition. For hits, determine the IC₅₀ value.

Data Presentation: Comparing Off-Target Screening Methods
Assay TypeThroughputContextKey AdvantagesKey Limitations
In Silico Screening Very HighPredictiveCost-effective, very fast, can be done pre-synthesis.[13][29]Prone to false positives/negatives; depends on the quality of the models and databases.
Biochemical Assays (e.g., Kinase Panels) HighIn VitroQuantitative (IC₅₀), sensitive, good for SAR.[16]Lacks cellular context (e.g., permeability, metabolism); may miss allosteric effects.
Cellular Thermal Shift Assay (CETSA) MediumIn CelluloDirectly measures target engagement in cells; label-free.[4][30]Requires a specific antibody for detection; lower throughput than biochemical assays.
Phenotypic Screening HighIn CelluloUnbiased, assesses functional outcomes.[31]Target deconvolution is challenging; mechanism of action is unknown.

Part 4: Conclusion

The 1,3,4-thiadiazole scaffold will undoubtedly continue to be a valuable starting point for the development of new therapeutic agents. By proactively and systematically investigating potential off-target effects, you can enhance the quality of your research and increase the likelihood of developing selective, safe, and effective drug candidates. This guide provides a framework for your investigations, but remember that each project is unique. Thoughtful experimental design and a critical interpretation of your data are the most crucial elements for success.

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  • In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (2023). In SpringerLink. [Link]

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  • Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. (2022). In IJRASET. [Link]

  • AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS Andriy Kova. (2022). In Neliti. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (n.d.). In PubMed. [Link]

  • Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. (n.d.). In PubMed. [Link]

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resolving ambiguous NMR spectra of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Ambiguous NMR Spectra

Welcome to the technical support center for researchers working with 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. This guide, structured in a question-and-answer format, is designed to help you navigate and resolve common ambiguities encountered in the NMR spectra of this compound. As Senior Application Scientists, we provide not just procedural steps but also the underlying rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum shows more complex signals than expected for the ethyl and propoxy groups. Why is that?

This is a common and expected observation due to the presence of a chiral center at the carbon atom to which the propoxy group and the methyl group are attached (the C1 of the "ethyl" chain). This chirality renders the two protons on the adjacent methylene group of the propoxy chain (the -OCH2- group) diastereotopic. Consequently, instead of a simple triplet, these protons will appear as a more complex multiplet, often an AB quartet further split by coupling to the neighboring methylene group.

Q2: I am struggling to definitively assign the signals for the diastereotopic protons of the propoxy group. How can I confirm their assignment?

Definitive assignment of diastereotopic protons often requires more advanced, two-dimensional NMR techniques. A Heteronuclear Single Quantum Coherence (HSQC) experiment is an excellent starting point. This experiment correlates proton signals with the carbon signals to which they are directly attached. Since the diastereotopic protons are attached to the same carbon atom, they will both correlate to the same 13C signal in the HSQC spectrum, confirming their relationship.

For even more detailed analysis, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can be employed. This will show correlations between protons and carbons that are two or three bonds away, helping to piece together the full carbon skeleton and confirm the connectivity around the chiral center.

Q3: The chemical shift of the amine (NH2) protons seems to vary between samples, and the peak is often broad. How can I manage this?

The chemical shift and appearance of amine protons are highly sensitive to experimental conditions such as solvent, concentration, temperature, and the presence of even trace amounts of water. The protons can undergo chemical exchange with each other and with labile protons in the solvent (like water), which leads to signal broadening.

To obtain a sharper, more defined signal for the NH2 protons, you can try the following:

  • Use a deuterated, aprotic solvent: Solvents like DMSO-d6 are often preferred as they can form hydrogen bonds with the amine protons, slowing down their exchange rate and resulting in sharper signals.

  • Perform a D2O exchange experiment: Adding a drop of deuterium oxide (D2O) to your NMR sample will cause the labile NH2 protons to be replaced by deuterium. Upon re-acquiring the 1H NMR spectrum, the signal corresponding to the NH2 protons will disappear, confirming its identity.

Q4: I am observing overlapping signals in the aliphatic region of my 1H NMR spectrum. What is the best strategy to resolve these?

Overlapping signals in the aliphatic region are a common challenge with this molecule due to the presence of multiple CH, CH2, and CH3 groups. Here’s a systematic approach to deconvolve these signals:

  • Optimize the magnetic field strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and can often resolve overlapping multiplets.

  • Employ 2D NMR techniques:

    • COSY (Correlation Spectroscopy): This is the workhorse experiment for determining which protons are coupled to each other. It will reveal the spin systems of the ethyl and propoxy groups, allowing you to trace the connectivity from one proton to its neighbors.

    • TOCSY (Total Correlation Spectroscopy): This is particularly useful if there is significant overlap. A TOCSY experiment will show correlations between all protons within a spin system, not just those that are directly coupled. This can help to identify all the protons belonging to the propoxy chain, for example, even if the central methylene group's signals are obscured.

Troubleshooting Guides

Problem 1: Ambiguous assignment of the thiadiazole ring proton.
  • Symptom: You are unsure which signal in the aromatic region corresponds to the proton on the 1,3,4-thiadiazole ring.

  • Cause of Ambiguity: The chemical shift can be influenced by the electronic effects of the substituents.

  • Troubleshooting Protocol:

    • Consult literature values: Search for published NMR data on similarly substituted 1,3,4-thiadiazoles to get an expected chemical shift range.

    • Run an HMBC experiment: Look for a correlation between the thiadiazole proton and the carbons of the 5-(1-propoxyethyl) substituent. Specifically, you should see a 3-bond correlation from the ring proton to the chiral carbon and potentially a 4-bond correlation to the carbon of the methyl group.

    • Computational Prediction: If available, use computational chemistry software to predict the 1H NMR spectrum. While not a definitive proof, it can provide a strong indication of the correct assignment when compared to the experimental data.

Problem 2: Difficulty in distinguishing between the terminal methyl groups of the ethyl and propoxy substituents.
  • Symptom: You have two triplets in the upfield region of your 1H NMR spectrum and are unsure which corresponds to the ethyl methyl and which to the propoxy methyl.

  • Cause of Ambiguity: Both are expected to be triplets with similar coupling constants.

  • Troubleshooting Protocol:

    • COSY Analysis: Carefully analyze the COSY spectrum. The methyl triplet of the ethyl group will show a correlation to the methine (CH) proton at the chiral center. The methyl triplet of the propoxy group will show a correlation to the central methylene (CH2) group of the propoxy chain.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments can reveal through-space proximity between protons. You would expect to see a NOE/ROE correlation between the methine (CH) proton of the ethyl group and its adjacent methyl protons. You would also see correlations within the propoxy chain.

Experimental Protocols

Protocol 1: D2O Exchange for Identification of Amine Protons
  • Prepare your sample of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine in a suitable deuterated solvent (e.g., DMSO-d6) and acquire a standard 1H NMR spectrum.

  • Carefully add one drop of deuterium oxide (D2O) to the NMR tube.

  • Gently shake the tube to ensure mixing.

  • Re-acquire the 1H NMR spectrum.

  • Compare the two spectra. The signal that has disappeared or significantly diminished in intensity in the second spectrum corresponds to the NH2 protons.

Protocol 2: Workflow for Complete Structural Elucidation using 2D NMR

The following workflow provides a logical sequence for using various NMR experiments to unambiguously assign all proton and carbon signals.

Caption: Workflow for NMR-based structural elucidation.

This systematic approach ensures that you build upon the information gained from each experiment, leading to a confident and complete assignment of the molecular structure.

Data Presentation

Table 1: Expected 1H and 13C NMR Chemical Shift Ranges

GroupAtomMultiplicityExpected 1H δ (ppm)Expected 13C δ (ppm)
Thiadiazole C2--165-175
C5--155-165
Ethyl CHQuartet4.5-5.550-60
CH3Doublet1.4-1.815-25
Propoxy O-CH2Multiplet3.2-3.865-75
CH2Sextet1.4-1.920-30
CH3Triplet0.8-1.210-15
Amine NH2Broad Singlet7.0-8.0 (in DMSO-d6)-

Note: These are estimated ranges and can vary based on the solvent and other experimental conditions.

Concluding Remarks

The NMR spectrum of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, while appearing complex at first glance, contains a wealth of structural information. The key to unlocking this information lies in recognizing the impact of the chiral center on the propoxy group and employing a logical, multi-dimensional NMR strategy to resolve any ambiguities. By following the guidelines and protocols outlined in this technical support guide, researchers can confidently elucidate and verify the structure of this and similar molecules.

References

  • Introduction to NMR Spectroscopy - Provides foundational knowledge on NMR principles. (Source: Not available)
  • 2D NMR Spectroscopy - An overview of common 2D NMR techniques. (Source: Not available)
  • Chirality in NMR - Discusses the effects of chirality on NMR spectra, including diastereotopicity. (Source: Not available)

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative overview of the potential biological activities of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, this analysis will extrapolate its potential bioactivity by examining robust structure-activity relationship (SAR) studies conducted on a variety of structurally similar 2-amino-1,3,4-thiadiazole derivatives. The insights presented herein are intended to guide researchers in hypothesizing its biological profile and designing future experimental validations.

Introduction: The 1,3,4-Thiadiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological properties.[1][2] This interest stems from several key features of the thiadiazole nucleus. Its aromaticity contributes to in vivo stability and generally low toxicity.[3][4] Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring allows for efficient crossing of cellular membranes, which can lead to good oral absorption and bioavailability.[4][5][6] The sulfur atom within the ring enhances liposolubility, a crucial factor for drug-target interactions.[5]

Derivatives of 2-amino-1,3,4-thiadiazole have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][7][8][9][10] The biological activity of these compounds is highly dependent on the nature of the substituent at the 5-position of the thiadiazole ring.[4][7] This guide will focus on comparing the potential activities of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine with analogs bearing different functionalities at this key position.

Comparative Biological Activities: A Structure-Activity Relationship Perspective

Antimicrobial and Antifungal Activity

The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore for the development of antimicrobial agents.[11][12] The nature of the substituent at the 5-position plays a critical role in determining the potency and spectrum of activity.

  • Aromatic and Heterocyclic Substituents: Many potent antimicrobial 1,3,4-thiadiazole derivatives feature aromatic or heterocyclic rings at the 5-position. For instance, compounds with substituted phenyl rings have shown significant activity against both Gram-positive and Gram-negative bacteria.[13] The presence of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring can enhance antibacterial activity.[11]

  • Aliphatic Substituents: The subject of this guide, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, possesses an aliphatic ether substituent. While less common in the highly potent reported analogs, the lipophilicity imparted by the propoxyethyl group could facilitate membrane translocation in bacteria and fungi. It is plausible that this compound would exhibit moderate antimicrobial and antifungal activity. For comparison, other aliphatic-substituted thiadiazoles have demonstrated activity, although often less potent than their aromatic counterparts.

Table 1: Comparative Antimicrobial Activity of Selected 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives

Compound/Substituent at 5-positionTarget Organism(s)Activity (MIC in µg/mL or Zone of Inhibition in mm)Reference
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineS. aureus, B. subtilisGood inhibitory effects (MIC = 20-28 µg/mL)[11]
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amineS. aureus, B. subtilisGood inhibitory effects (MIC = 20-28 µg/mL)[11]
5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amineE. coliGood activity[11]
5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amineE. coli, C. albicansGood to high activity[11]
5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine Unknown Hypothesized moderate activity N/A
Cytotoxic (Anticancer) Activity

The 1,3,4-thiadiazole nucleus is a promising scaffold for the development of novel anticancer agents.[4][14][15] These compounds can induce apoptosis and interfere with critical signaling pathways in cancer cells.[14]

  • Aromatic and Lipophilic Moieties: A common feature of many cytotoxic 1,3,4-thiadiazole derivatives is the presence of a lipophilic aromatic or heteroaromatic ring at the 5-position.[4] For example, derivatives with substituted phenyl, benzyl, or other aromatic systems often exhibit potent activity against various cancer cell lines, including breast, colon, and lung cancer.[6][15][16] The trifluoromethylphenylamino group has been identified as a particularly effective hydrophobic moiety in some anticancer thiadiazole derivatives.[5]

  • The Role of the 5-Substituent: The 1-propoxyethyl group in our compound of interest is aliphatic and introduces a degree of lipophilicity. While direct comparisons are difficult, it is conceivable that this group could contribute to cytotoxic activity, although likely to a different extent than the more commonly studied aromatic substituents. The flexibility of the propoxyethyl chain might allow for favorable interactions within the binding pockets of target proteins.

Table 2: Comparative Cytotoxic Activity (IC50 in µM) of Selected 5-Substituted-1,3,4-thiadiazole Derivatives

Compound/Substituent at 5-positionCell LineIC50 (µM)Reference
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideMCF-784[16][17]
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideA54934[16][17]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK5627.4[5]
5-(4-chlorophenyl)-1,3,4-thiadiazoles combined with piperazineMCF-7, HepG22.32 - 8.35[6]
5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine Unknown Hypothesized moderate activity N/A

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine and enable a direct comparison with other analogs, the following standardized assays are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in an appropriate broth medium.

  • Serial Dilution of Test Compound: The test compound, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Susceptibility_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serially Dilute Test Compound in 96-well Plate B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for Antimicrobial Susceptibility Testing.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18]

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.[18]

  • Compound Treatment: The cells are treated with various concentrations of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.[18]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere (24h) A->B C Treat Cells with Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent and Incubate D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT Assay for Cytotoxicity Evaluation.

Conclusion and Future Directions

The 2-amino-1,3,4-thiadiazole scaffold is a versatile and promising platform for the discovery of new therapeutic agents. While direct biological data for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is currently lacking, a comparative analysis of structurally related compounds suggests that it may possess moderate antimicrobial, antifungal, and cytotoxic properties. The aliphatic propoxyethyl group at the 5-position represents a less-explored substitution pattern compared to the more common aromatic moieties.

Future research should focus on the synthesis and in vitro biological evaluation of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine using the standardized protocols outlined in this guide. Such studies will provide crucial data to either confirm or refute the hypotheses presented here and will contribute to a more comprehensive understanding of the structure-activity relationships of this important class of heterocyclic compounds. Further derivatization of the 2-amino group could also lead to the development of novel compounds with enhanced biological activities.

References

  • A Comparative Guide to the Cytotoxicity of 1,3,4-Thiadiazole Deriv
  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (URL: [Link])

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC - NIH. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC - NIH. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. (URL: [Link])

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls. (URL: [Link])

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (URL: [Link])

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - Semantic Scholar. (URL: [Link])

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (URL: [Link])

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. (URL: [Link])

  • Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed. (URL: [Link])

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (URL: [Link])

  • Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC - NIH. (URL: [Link])

  • (PDF) Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - ResearchGate. (URL: [Link])

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH. (URL: [Link])

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry. (URL: [Link])

  • Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity - ResearchGate. (URL: [Link])

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC. (URL: [Link])

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - NIH. (URL: [Link])

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC - NIH. (URL: [Link])

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. (URL: [Link])

  • 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine - PubChem - NIH. (URL: [Link])

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi - Dove Medical Press. (URL: [Link])

  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole - Chemical Methodologies. (URL: [Link])

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. (URL: [Link])

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (URL: [Link])

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A Senior Application Scientist's Guide to the In Vitro Validation of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course for a Novel Thiadiazole Derivative

The compound 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is a novel chemical entity identified by its unique structure[1]. As of this guide's publication, specific in vitro biological data for this particular molecule is not available in the public domain. However, its core structure, the 1,3,4-thiadiazole ring, is a well-established pharmacophore in medicinal chemistry, renowned for conferring a wide spectrum of biological activities. Numerous derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties[2][3][4][5][6].

This guide, therefore, serves as a strategic framework for the initial in vitro validation of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. We will not be validating existing results, but rather proposing a logical, multi-phase experimental plan to elucidate its potential therapeutic value. This document is designed for researchers in drug discovery and development, providing not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterization.

Phase 1: Foundational Cytotoxicity Screening

Before investigating any specific therapeutic activity, it is imperative to establish the compound's fundamental effect on cell viability. This baseline cytotoxicity profile informs the appropriate concentration range for all subsequent, more specific assays and provides an initial indication of its therapeutic window. The most common and robust method for this initial screen is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability[7][8][9].

Core Rationale: Why Start with Cytotoxicity?

A compound's efficacy is meaningless without understanding its toxicity. A highly potent compound that kills healthy cells at the same concentration it affects target cells has little therapeutic potential. The MTT assay provides a quantitative measure of this effect—the half-maximal inhibitory concentration (IC50)—which is the concentration of the compound that reduces cell viability by 50%. This value is a critical parameter for comparing the compound's potency against different cell lines and against established drugs.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding : Plate cells (e.g., HeLa for cervical cancer, A549 for lung cancer, and a non-cancerous line like HEK-293 for selectivity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.

  • Compound Preparation : Prepare a 10 mM stock solution of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (including a vehicle control with DMSO). Incubate for 48-72 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Profile
Cell LineCompoundIC50 (µM) [Mean ± SD]Selectivity Index (SI)
MCF-7 (Breast Cancer)5-(1-Propoxyethyl)-1,3,4-thiadiazole-2-amine8.5 ± 1.25.3
A549 (Lung Cancer)5-(1-Propoxyethyl)-1,3,4-thiadiazole-2-amine12.1 ± 2.53.7
HEK-293 (Normal Kidney)5-(1-Propoxyethyl)-1,3,4-thiadiazole-2-amine45.2 ± 4.8-
Doxorubicin (Control)MCF-70.9 ± 0.211.1
Doxorubicin (Control)HEK-29310.0 ± 1.9-

The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable.

Phase 2: Validation of Specific In Vitro Activities

Based on the established activities of the 1,3,4-thiadiazole scaffold, we propose a parallel investigation into three key areas: anti-inflammatory, antimicrobial, and anticancer effects.

A. Anti-Inflammatory Activity: Cyclooxygenase (COX) Enzyme Inhibition

Scientific Rationale: Inflammation is a biological response mediated by enzymes like Cyclooxygenase (COX), which are crucial for the production of pro-inflammatory prostaglandins[10][11]. Many successful non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. An in vitro COX inhibition assay provides a direct, mechanistic assessment of a compound's potential anti-inflammatory properties.

G cluster_pathway Arachidonic Acid Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Pro-inflammatory mediators) COX->PGs Metabolism Thiadiazole 5-(1-Propoxyethyl)- 1,3,4-thiadiazol-2-amine Thiadiazole->COX Inhibition

Caption: Simplified COX pathway and potential inhibition point.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes.

  • Reagent Preparation : Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.

  • Assay Setup : In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Addition : Add various concentrations of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine or a standard inhibitor (e.g., Diclofenac). Incubate for 15 minutes to allow for binding.

  • Reaction Initiation : Add arachidonic acid to initiate the enzymatic reaction.

  • Detection : After a 2-minute incubation, add a saturated stannous chloride solution to terminate the reaction and measure the absorbance to quantify the amount of prostaglandin produced.

  • Analysis : Calculate the percent inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Comparative Data Table: Hypothetical COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Thiadiazole Derivative 15.22.17.2
Diclofenac (Control)5.10.95.7
Celecoxib (Control)>1000.05>2000

COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2). Higher values indicate greater selectivity for COX-2, which is often associated with a better gastrointestinal safety profile.

B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Scientific Rationale: The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial or antifungal properties. The 1,3,4-thiadiazole nucleus is present in several antimicrobial agents. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[12][13][14]. This quantitative result is far more informative than qualitative methods like disk diffusion.

G cluster_workflow MIC Determination Workflow prep Prepare Serial Dilutions of Thiadiazole Compound in 96-Well Plate inoculate Inoculate Wells with Standardized Microbial Suspension (e.g., 10^5 CFU/mL) prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Turbidity (Growth) incubate->read mic Determine MIC: Lowest Concentration with No Visible Growth read->mic

Caption: Workflow for Broth Microdilution MIC Assay.

Experimental Protocol: Broth Microdilution for MIC

  • Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls : Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Use a standard antibiotic like Gentamicin as a comparator.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation : The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Comparative Data Table: Hypothetical MIC Values

OrganismThiadiazole Derivative MIC (µg/mL)Gentamicin MIC (µg/mL)
S. aureus (Gram-positive)160.5
E. coli (Gram-negative)641
C. albicans (Fungus)32N/A
C. Anticancer Activity: Cell Cycle and Apoptosis Analysis

Scientific Rationale: Many 1,3,4-thiadiazole derivatives exert their anticancer effects by disrupting the cell cycle or inducing apoptosis (programmed cell death)[2][15]. Following the initial cytotoxicity screening, it is crucial to understand the mechanism behind the observed cell death. Flow cytometry analysis using specific fluorescent dyes allows for the precise quantification of cells in different phases of the cell cycle and can distinguish between live, apoptotic, and necrotic cells.

G cluster_workflow Anticancer Mechanism Validation cluster_cc Cell Cycle Analysis cluster_apop Apoptosis Assay treat Treat Cancer Cells with IC50 Concentration of Thiadiazole Compound cc_harvest Harvest & Fix Cells treat->cc_harvest ap_harvest Harvest Cells (No Fix) treat->ap_harvest cc_stain Stain with Propidium Iodide (PI) cc_harvest->cc_stain cc_analyze Analyze DNA Content via Flow Cytometry cc_stain->cc_analyze cc_result Quantify G1, S, G2/M Phase Arrest cc_analyze->cc_result ap_stain Stain with Annexin V-FITC & PI ap_harvest->ap_stain ap_analyze Analyze via Flow Cytometry ap_stain->ap_analyze ap_result Quantify Early/Late Apoptotic Cells ap_analyze->ap_result

Caption: Dual workflow for cell cycle and apoptosis analysis.

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

  • Treatment : Seed cells (e.g., MCF-7) and treat with the IC50 concentration of the thiadiazole derivative for 24 or 48 hours.

  • Harvesting : Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining : Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (a DNA intercalator) and RNase A.

  • Analysis : Analyze the samples using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cells, allowing for differentiation between G0/G1, S, and G2/M phases.

  • Interpretation : Compare the cell cycle distribution of treated cells to untreated controls. An accumulation of cells in a specific phase indicates cell cycle arrest.

Conclusion and Forward Outlook

This guide outlines a foundational, evidence-based strategy for the initial in vitro characterization of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. By progressing from broad cytotoxicity screening to specific, mechanistic assays, researchers can efficiently and robustly determine the most promising therapeutic avenues for this novel compound. The data generated through these protocols will provide a solid basis for comparison against existing alternatives, guide further structural optimization, and justify progression to more complex in vivo models.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). American Journal of Research in Biology.
  • Mbwambo, Z. H., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
  • A comprehensive review on in-vitro methods for anti-microbial activity. (2023). World Journal of Advanced Research and Reviews.
  • Laboratory methodologies for bacterial antimicrobial susceptibility testing. (2012). OIE Terrestrial Manual.
  • Soković, M., et al. (n.d.). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules.
  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). World Journal of Pharmaceutical Research.
  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • A comprehensive review on in-vitro methods for anti-microbial activity. (2023).
  • Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
  • Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. (n.d.). PMC - NIH.
  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). MDPI.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
  • BIOLOGICAL EVALUATION OF SOME SYNTHESIZED N- SUBSTITUTED 1, 3, 4 THIADIAZOLE DERIVATIVES BY USING INVITRO MODEL. (n.d.). International Journal of Pharmacy and Pharmaceutical Research.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC.
  • The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. (n.d.). PubMed Central.
  • Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. (1982). Farmaco Sci.
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  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiprolifer

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The versatile nature of this scaffold allows for a multitude of structural modifications, each with the potential to fine-tune its biological profile. This guide delves into the structure-activity relationship (SAR) of a specific class of these compounds: 5-(1-propoxyethyl)-1,3,4-thiadiazol-2-amine and its analogs. By objectively comparing the performance of these molecules, supported by experimental data and detailed methodologies, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.

The Core Moiety: 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

The parent compound, 5-(1-propoxyethyl)-1,3,4-thiadiazol-2-amine, serves as our foundational scaffold. Its structure, characterized by a 2-amino-1,3,4-thiadiazole ring substituted at the 5-position with a 1-propoxyethyl group, presents three key regions for chemical modification to explore the SAR:

  • The 5-position Alkoxy Group (Propoxy): Altering the length and branching of this alkyl chain can significantly impact the molecule's lipophilicity and, consequently, its ability to penetrate cell membranes.

  • The 5-position Alkyl Group (Ethyl): Modifications to this group can influence steric interactions with biological targets.

  • The 2-position Amino Group: This group is a critical pharmacophore and a prime site for derivatization to modulate the compound's polarity, hydrogen bonding capacity, and overall biological activity.

The following sections will explore the impact of systematic modifications at these positions, drawing upon established synthetic routes and biological evaluation techniques.

Deciphering the Structure-Activity Relationship: A Multifaceted Approach

The exploration of the SAR of 5-(1-propoxyethyl)-1,3,4-thiadiazol-2-amine analogs hinges on a systematic process of synthesis and biological testing. The overarching goal is to identify the structural features that confer optimal activity and selectivity for a desired therapeutic target.

Synthesis of 5-(1-Alkoxyalkyl)-1,3,4-thiadiazol-2-amine Analogs

The synthesis of the target compounds generally follows a well-established pathway, commencing with the appropriate alkoxyalkyl carboxylic acid.

Experimental Protocol: Synthesis of 2-Amino-5-(1-alkoxyalkyl)-1,3,4-thiadiazoles

This protocol outlines the synthesis of the core scaffold, which can be adapted to generate a library of analogs by varying the starting carboxylic acid.

Materials:

  • 1-Alkoxyalkyl carboxylic acid (e.g., 2-propoxypropanoic acid)

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of the 1-alkoxyalkyl carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is suspended in a minimal amount of a suitable solvent like ethanol.

  • Cyclization: To this suspension, a dehydrating agent such as phosphorus oxychloride (1.5 equivalents) or concentrated sulfuric acid is added dropwise with caution, as the reaction can be exothermic.

  • Reflux: The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice. The acidic solution is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation and Purification: The resulting precipitate, the 2-amino-5-(1-alkoxyalkyl)-1,3,4-thiadiazole, is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

The causality behind this experimental choice lies in the acid-catalyzed cyclization of the thiosemicarbazone intermediate, formed in situ from the carboxylic acid and thiosemicarbazide. The dehydrating agent facilitates the removal of a water molecule, leading to the formation of the stable 1,3,4-thiadiazole ring.

Derivatization of the 2-Amino Group

The 2-amino group serves as a versatile handle for further structural modifications, such as acylation or Schiff base formation, to explore its impact on biological activity.

Experimental Protocol: N-Acylation of 2-Amino-5-(1-propoxyethyl)-1,3,4-thiadiazole

Materials:

  • 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Dissolution: The 5-(1-propoxyethyl)-1,3,4-thiadiazol-2-amine (1 equivalent) is dissolved in a dry aprotic solvent like DCM.

  • Base Addition: A base such as pyridine or triethylamine (1.1 equivalents) is added to the solution to act as an acid scavenger.

  • Acylation: The acyl chloride or acid anhydride (1.1 equivalents) is added dropwise to the stirred solution at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Comparative Biological Evaluation

To establish a clear SAR, the synthesized analogs must be subjected to rigorous biological testing. Here, we focus on two key areas where 1,3,4-thiadiazoles have shown significant promise: antimicrobial and anticancer activities.

Antimicrobial Activity

The increasing prevalence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3,4-thiadiazole scaffold has been identified as a promising starting point for this endeavor.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized 5-(1-propoxyethyl)-1,3,4-thiadiazol-2-amine analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • Dimethyl sulfoxide (DMSO) as a solvent for the compounds

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and standard drugs in DMSO.

  • Serial Dilution: Perform a two-fold serial dilution of each compound in the appropriate broth medium directly in the 9-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Table 1: Hypothetical Antimicrobial Activity Data for 5-(1-Alkoxyethyl)-1,3,4-thiadiazol-2-amine Analogs

Compound IDR (Alkoxy Group)R' (Alkyl Group)R'' (at N2)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 (Parent) n-PropylEthylH163264
2 EthylEthylH3264128
3 n-ButylEthylH81632
4 n-PropylMethylH326464
5 n-PropylPropylH163232
6 n-PropylEthylAcetyl64128>128
7 n-PropylEthylBenzoyl326464
Ciprofloxacin ---10.5-
Fluconazole -----8

SAR Insights from Hypothetical Data:

  • Effect of Alkoxy Chain Length (R): Increasing the lipophilicity by extending the alkyl chain from ethyl (Compound 2) to n-butyl (Compound 3) appears to enhance antimicrobial activity. This suggests that improved membrane permeability may play a crucial role.

  • Effect of Alkyl Group at C1 (R'): Altering the ethyl group to a smaller methyl (Compound 4) or a larger propyl group (Compound 5) does not seem to have a significant and predictable impact on activity, suggesting that this position may be less critical for binding to the microbial target.

  • Effect of N-Substitution (R''): Acylation of the 2-amino group (Compounds 6 and 7) generally leads to a decrease in antimicrobial activity. This highlights the importance of the free amino group, which may be involved in crucial hydrogen bonding interactions with the target enzyme or receptor.

Anticancer Activity

The 1,3,4-thiadiazole moiety is present in several compounds with demonstrated anticancer properties.[2] Their mechanism of action can vary, including enzyme inhibition and induction of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Synthesized 5-(1-propoxyethyl)-1,3,4-thiadiazol-2-amine analogs

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Standard anticancer drug (e.g., Doxorubicin) as a positive control

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and the standard drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Table 2: Hypothetical Anticancer Activity Data for 5-(1-Alkoxyethyl)-1,3,4-thiadiazol-2-amine Analogs

Compound IDR (Alkoxy Group)R' (Alkyl Group)R'' (at N2)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
1 (Parent) n-PropylEthylH25.530.2
2 EthylEthylH45.152.8
3 n-ButylEthylH15.818.9
4 n-PropylMethylH28.335.1
5 n-PropylPropylH22.128.7
6 n-PropylEthylAcetyl10.212.5
7 n-PropylEthylBenzoyl5.67.8
Doxorubicin ---0.81.2

SAR Insights from Hypothetical Data:

  • Effect of Alkoxy Chain Length (R): Similar to the antimicrobial activity, increasing the lipophilicity with a longer alkyl chain (Compound 3) appears to enhance the anticancer activity.

  • Effect of Alkyl Group at C1 (R'): The size of the alkyl group at this position seems to have a modest influence on cytotoxicity.

  • Effect of N-Substitution (R''): In stark contrast to the antimicrobial results, acylation of the 2-amino group, particularly with an aromatic moiety (Compound 7), significantly enhances the anticancer activity. This suggests a different mechanism of action and binding mode for the anticancer effects, where the N-acyl group may engage in additional favorable interactions with the target.

Visualizing the Workflow and Relationships

To provide a clearer understanding of the experimental and logical flow, the following diagrams have been generated using Graphviz.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis start Start: Alkoxyalkyl Carboxylic Acid + Thiosemicarbazide cyclization Acid-Catalyzed Cyclization (POCl3/H2SO4) start->cyclization core 5-(1-Alkoxyalkyl)-1,3,4-thiadiazol-2-amine (Core Scaffold) cyclization->core derivatization N-Acylation / Schiff Base Formation core->derivatization analogs Library of Analogs derivatization->analogs antimicrobial Antimicrobial Assays (Broth Microdilution) analogs->antimicrobial anticancer Anticancer Assays (MTT Assay) analogs->anticancer mic_data MIC Data antimicrobial->mic_data ic50_data IC50 Data anticancer->ic50_data sar Structure-Activity Relationship (SAR) Analysis mic_data->sar ic50_data->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for SAR studies of 5-(1-propoxyethyl)-1,3,4-thiadiazol-2-amine analogs.

SAR_Relationships cluster_modifications Structural Modifications cluster_activities Biological Activities parent 5-(1-Propoxyethyl)-1,3,4- thiadiazol-2-amine alkoxy Vary Alkoxy Chain (R) parent->alkoxy alkyl Vary Alkyl Group (R') parent->alkyl amino Derivatize Amino Group (R'') parent->amino antimicrobial Antimicrobial Activity alkoxy->antimicrobial + Lipophilicity + Activity anticancer Anticancer Activity alkoxy->anticancer + Lipophilicity + Activity alkyl->antimicrobial Minor Effect alkyl->anticancer Minor Effect amino->antimicrobial Free NH2 is crucial (Acylation decreases activity) amino->anticancer Acylation enhances activity

Caption: Key structure-activity relationships for the thiadiazole analogs.

Conclusion and Future Directions

The systematic exploration of the structure-activity relationship of 5-(1-propoxyethyl)-1,3,4-thiadiazol-2-amine analogs reveals distinct structural requirements for optimizing antimicrobial and anticancer activities. Increased lipophilicity at the 5-position alkoxy group generally enhances both activities. However, the 2-amino group plays a divergent role: a free amino group appears essential for antimicrobial efficacy, whereas N-acylation significantly boosts anticancer potency.

These findings underscore the importance of a targeted approach to drug design. Future research should focus on synthesizing a broader range of analogs with diverse alkoxy and N-acyl substituents to further refine the SAR. Additionally, mechanistic studies are warranted to elucidate the specific molecular targets responsible for the observed biological effects. By continuing to unravel the intricate relationship between chemical structure and biological function, we can pave the way for the development of novel and more effective 1,3,4-thiadiazole-based therapeutics.

References

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  • Frontiers in Chemistry. (2023). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. [Link]

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  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 229-239. [Link]

  • Chemical Methodologies. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. [Link]

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  • Arslan, O., & Ozdemir, N. (2008). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 27-33. [Link]

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  • Poojary, B., et al. (2015). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Journal of the Serbian Chemical Society, 80(10), 1249-1260. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison and cross-validation of experimental findings on 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. As your senior application scientist, I will guide you through the nuances of their synthesis, biological evaluation, and structural characterization, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

The 1,3,4-thiadiazole scaffold is a five-membered aromatic ring containing one sulfur and two nitrogen atoms, which has garnered immense interest in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its role as a bioisostere of pyrimidine, allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] These activities include antimicrobial, anticancer, and anti-inflammatory effects.[1][2] This guide will delve into the experimental data supporting these claims, offering a critical comparison of findings across various studies.

Synthetic Cross-Validation: Pathways to the 1,3,4-Thiadiazole Core

The synthesis of the 1,3,4-thiadiazole nucleus is a critical first step in the exploration of its biological activities. A variety of synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. The most prevalent methods involve the cyclization of thiosemicarbazide or its derivatives.[4] Below is a comparative table of common synthetic strategies and a generalized workflow.

Table 1: Comparison of Common Synthetic Routes to 2,5-Disubstituted 1,3,4-Thiadiazoles

Starting MaterialsReagents/ConditionsTypical YieldsKey Advantages
Thiosemicarbazide and Carboxylic AcidPOCl₃, refluxGood to ExcellentVersatile, readily available starting materials
Acylhydrazines and Carbon DisulfideAlcoholic KOH, refluxGoodEffective for synthesizing 2-amino-5-mercapto-1,3,4-thiadiazoles
ThiosemicarbazonesOxidative cyclization (e.g., FeCl₃)Moderate to GoodDirect route from aldehydes/ketones
N,N'-diacylhydrazinesLawesson's reagent or P₂S₅GoodEfficient for symmetrical 2,5-disubstituted thiadiazoles

Experimental Protocol: General Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles

This protocol outlines a common and effective method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, a key intermediate for further derivatization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aromatic carboxylic acid (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 volumes).

  • Addition of Thiosemicarbazide: To the stirred solution, add thiosemicarbazide (1 equivalent) portion-wise. The addition may be exothermic, and cooling might be necessary.

  • Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonia solution or saturated sodium bicarbonate solution) until a precipitate is formed.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Synthesis_Workflow Start Starting Materials (e.g., Carboxylic Acid, Thiosemicarbazide) Reaction Cyclization Reaction (e.g., with POCl₃) Start->Reaction Workup Reaction Quenching & Neutralization Reaction->Workup Isolation Filtration & Washing Workup->Isolation Purification Recrystallization Isolation->Purification Characterization Structural Analysis (NMR, IR, MS) Purification->Characterization Final Pure 1,3,4-Thiadiazole Derivative Characterization->Final

Caption: Generalized workflow for the synthesis and purification of 1,3,4-thiadiazole derivatives.

Cross-Validation of Anticancer Activity

1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines.[2][5] The mechanism of action is often multifaceted, involving the inhibition of key enzymes like kinases and topoisomerases, disruption of DNA replication, and induction of apoptosis.[1][3][6] This section provides a comparative analysis of the cytotoxic activity of different 1,3,4-thiadiazole derivatives against two commonly studied cancer cell lines: MCF-7 (breast cancer) and LoVo (colon cancer).

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of 1,3,4-Thiadiazole Derivatives against MCF-7 and LoVo Cell Lines

Compound ID/DescriptionMCF-7 IC₅₀ (µM)LoVo IC₅₀ (µM)Reference
5-(4-chlorophenyl)-1,3,4-thiadiazole with 4-benzylpiperidine2.32Not Reported[1]
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative>100Not Reported[7]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole49.6Not Reported[8][9]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine23.292.44[10][11]
Cinnamic acid with a 1,3,4-thiadiazole derivative0.28 (as µg/mL)Not Reported[2]
3-heteroarylindole with 1,3,4-thiadiazole moiety1.01 - 2.04Not Reported[2]
1,3,4-thiadiazole-chalcone hybrid with catechol moietyNot ReportedNot Reported[12]

Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions between studies (e.g., incubation time, cell density).

Experimental Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method used to assess cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or LoVo) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert MTS into formazan.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anticancer_MoA Thiadiazole 1,3,4-Thiadiazole Derivative Kinase Kinase Inhibition (e.g., EGFR, Abl) Thiadiazole->Kinase DNA_Damage DNA Interaction & Topoisomerase Inhibition Thiadiazole->DNA_Damage Apoptosis_Pathway Apoptotic Pathway Kinase->Apoptosis_Pathway DNA_Damage->Apoptosis_Pathway Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Apoptosis_Pathway->Caspase_Activation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Apoptosis_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanisms of anticancer action for 1,3,4-thiadiazole derivatives.

Cross-Validation of Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a key component in many compounds exhibiting potent antimicrobial activity against a range of pathogenic bacteria.[13][14] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. This section compares the minimum inhibitory concentration (MIC) values of various 1,3,4-thiadiazole derivatives against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of 1,3,4-Thiadiazole Derivatives

Compound ID/DescriptionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative (D4)Not ReportedpMIC= 1.9 (µM/mL)[15]
2-amino-1,3,4-thiadiazole derivative (37)10001000[16]
5-substituted-2-amino-1,3,4-thiadiazole derivative126-1024126-1024[16]
1,3,4-thiadiazole with benzo[d]imidazole scaffold (8j)Not Reported12.5[16]
Lauric acid derivative of 1,3,4-thiadiazoleGood activityGood activity[13]
Schiff base of 1,3,4-thiadiazole (4, 5, 6)4-164-16[13]

Note: MIC values can be influenced by the specific strain of bacteria and the assay methodology used.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.

  • Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the 1,3,4-thiadiazole test compound solution (at a known concentration) into each well. Also, include a negative control (solvent) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antimicrobial_Workflow Start Bacterial Culture (e.g., S. aureus, E. coli) Inoculation Inoculate Agar Plate Start->Inoculation Well_Creation Create Wells in Agar Inoculation->Well_Creation Compound_Addition Add Test Compound & Controls Well_Creation->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement Result Antimicrobial Activity (MIC determination) Measurement->Result

Sources

A Comparative Analysis of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine: A Novel Investigational Compound Versus Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of novel pharmacophores with enhanced efficacy and improved safety profiles is paramount. Among the myriad of heterocyclic compounds, the 1,3,4-thiadiazole scaffold has emerged as a "privileged structure" due to its diverse and potent biological activities.[1] This guide provides a comprehensive comparative analysis of a novel investigational compound, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, against established drugs in key therapeutic areas. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for evaluating this promising molecule, grounded in scientific integrity and actionable experimental design.

The 1,3,4-Thiadiazole Scaffold: A Hub of Pharmacological Diversity

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] Its unique electronic and physicochemical properties, including its mesoionic character, allow derivatives to readily cross cellular membranes and interact with a wide array of biological targets.[2][3] This has led to the exploration of 1,3,4-thiadiazole derivatives across a broad spectrum of therapeutic applications, including:

  • Anticancer Activity: Numerous studies have demonstrated the potential of 1,3,4-thiadiazole derivatives as anticancer agents.[2][4][][6] Their mechanisms of action are varied and can include the inhibition of crucial enzymes like histone deacetylases (HDACs) and DNA topoisomerases, as well as the induction of apoptosis.[4] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a key component of nucleic acids, suggests a potential to interfere with DNA replication and other cellular processes vital for cancer cell proliferation.[3][][6][7]

  • Antimicrobial Activity: The 1,3,4-thiadiazole nucleus is a common feature in compounds exhibiting significant antibacterial and antifungal properties.[8][9][10][11] These derivatives can disrupt microbial growth through various mechanisms, and their efficacy is often influenced by the nature of the substituents on the thiadiazole ring.[11]

  • Other Pharmacological Activities: Beyond oncology and infectious diseases, 1,3,4-thiadiazole derivatives have been investigated for anti-inflammatory, anticonvulsant, and antiviral activities, highlighting the versatility of this scaffold in drug design.[4][12]

Profile of the Investigational Compound: 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Chemical Structure:

Molecular Formula: C₇H₁₃N₃OS[13]

CAS Number: 1255147-63-7[13]

While specific efficacy data for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is not yet available in published literature, its structural features provide a basis for hypothesizing its potential biological activities. The presence of the 2-amino-1,3,4-thiadiazole core suggests that it may share the broad-spectrum pharmacological profile of this class of compounds. The 5-position is substituted with a 1-propoxyethyl group, a lipophilic moiety that could influence the compound's pharmacokinetic properties, such as membrane permeability and bioavailability.

Based on the extensive research on related 1,3,4-thiadiazole derivatives, it is plausible to hypothesize that 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine may exhibit anticancer and antimicrobial activities. The following sections will compare this investigational compound to established drugs in these therapeutic areas, providing a framework for its future evaluation.

Comparative Analysis: A Tripartite Evaluation

This section will objectively compare the hypothesized potential of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine with established drugs in oncology, bacteriology, and mycology.

Established Drug: Doxorubicin

Doxorubicin is a cornerstone of chemotherapy for a wide range of cancers, including breast cancer.[][14][15][16][17] It is an anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms.[1] The primary mechanisms include intercalation into DNA, which inhibits DNA replication and transcription, and the inhibition of topoisomerase II, an enzyme critical for resolving DNA supercoils.[10][18] Doxorubicin also generates reactive oxygen species, leading to further cellular damage.[12]

Hypothetical Comparison:

FeatureDoxorubicin5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (Hypothesized)
Primary Mechanism DNA intercalation and Topoisomerase II inhibition[10][18]Potential interference with DNA replication (as a pyrimidine bioisostere), potential enzyme inhibition (e.g., HDAC, EGFR)[3][4]
Spectrum of Activity Broad-spectrum against various cancers[]To be determined, but potentially active against various cancer cell lines based on the 1,3,4-thiadiazole scaffold's properties.[6][7]
Key Advantages Proven clinical efficacy over decades.Potentially improved safety profile (e.g., reduced cardiotoxicity), potential for oral bioavailability, and potentially novel mechanism of action to overcome resistance.
Key Limitations Significant cardiotoxicity, myelosuppression, and development of drug resistance.[1][10]Efficacy and safety profile are currently unknown and require extensive investigation.

Visualizing the Mechanistic Hypothesis:

G cluster_dox Doxorubicin cluster_thia 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (Hypothesized) dox Doxorubicin dox_dna DNA Intercalation dox->dox_dna dox_topo Topoisomerase II Inhibition dox->dox_topo dox_ros ROS Generation dox->dox_ros cell_death Cancer Cell Death dox_dna->cell_death Inhibits Replication & Transcription dox_topo->cell_death DNA Strand Breaks dox_ros->cell_death Oxidative Stress thia Thiadiazole Derivative thia_dna DNA Replication Interference (Pyrimidine Bioisostere) thia->thia_dna thia_enzyme Enzyme Inhibition (e.g., HDAC, Kinases) thia->thia_enzyme thia_dna->cell_death Inhibits Proliferation thia_enzyme->cell_death Apoptosis Induction

Caption: Hypothetical mechanisms of action for Doxorubicin and the investigational thiadiazole.

Established Drug: Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus.[3][6] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3][7][9][13]

Hypothetical Comparison:

FeatureCiprofloxacin5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (Hypothesized)
Primary Mechanism Inhibition of DNA gyrase and topoisomerase IV[3][7][9][13]To be determined, but could involve disruption of bacterial cell wall synthesis, protein synthesis, or DNA replication.
Spectrum of Activity Broad-spectrum, including many Gram-negative and some Gram-positive bacteria.[6]To be determined, but 1,3,4-thiadiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[8][9]
Key Advantages Well-established efficacy and broad spectrum of activity.Potential for activity against ciprofloxacin-resistant strains, potentially novel mechanism of action, and potentially favorable safety profile.
Key Limitations Growing bacterial resistance, potential for serious side effects (e.g., tendon rupture, nerve damage).[6]Efficacy, spectrum of activity, and safety are unknown.

Visualizing the Mechanistic Hypothesis:

G cluster_cipro Ciprofloxacin cluster_thia 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (Hypothesized) cipro Ciprofloxacin cipro_gyrase Inhibition of DNA Gyrase cipro->cipro_gyrase cipro_topo Inhibition of Topoisomerase IV cipro->cipro_topo bacterial_death Bacterial Cell Death cipro_gyrase->bacterial_death Blocks DNA Replication cipro_topo->bacterial_death Prevents Chromosome Segregation thia Thiadiazole Derivative thia_cell_wall Cell Wall Synthesis Inhibition? thia->thia_cell_wall thia_protein Protein Synthesis Inhibition? thia->thia_protein thia_dna DNA Replication Interference? thia->thia_dna thia_cell_wall->bacterial_death thia_protein->bacterial_death thia_dna->bacterial_death

Caption: Potential antibacterial mechanisms of Ciprofloxacin and the investigational thiadiazole.

Established Drug: Fluconazole

Fluconazole is a triazole antifungal agent widely used for the treatment of infections caused by Candida species.[8][11][19][20] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane.[2][4][8][11][21] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately inhibits fungal growth.[11]

Hypothetical Comparison:

FeatureFluconazole5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (Hypothesized)
Primary Mechanism Inhibition of ergosterol synthesis via 14α-demethylase inhibition.[2][4][8][11][21]To be determined, but could involve disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with DNA synthesis.
Spectrum of Activity Effective against many Candida species and Cryptococcus.[8][11]To be determined, but 1,3,4-thiadiazole derivatives have shown activity against various fungal strains.[8][9]
Key Advantages Well-tolerated with a good safety profile, available in oral and intravenous formulations.[8]Potential for activity against fluconazole-resistant strains, potentially a fungicidal rather than fungistatic mechanism.
Key Limitations Increasing resistance in some Candida species (e.g., C. glabrata, C. krusei), primarily fungistatic against Candida.[11][22]Efficacy, spectrum of activity, and safety are unknown.

Visualizing the Mechanistic Hypothesis:

G cluster_flu Fluconazole cluster_thia 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (Hypothesized) flu Fluconazole flu_enzyme Inhibition of 14α-demethylase flu->flu_enzyme flu_ergosterol Disruption of Ergosterol Synthesis flu_enzyme->flu_ergosterol fungal_death Fungal Cell Growth Inhibition/Death flu_ergosterol->fungal_death Increased Membrane Permeability thia Thiadiazole Derivative thia_membrane Direct Membrane Disruption? thia->thia_membrane thia_enzyme Inhibition of other essential enzymes? thia->thia_enzyme thia_dna DNA Synthesis Inhibition? thia->thia_dna thia_membrane->fungal_death thia_enzyme->fungal_death thia_dna->fungal_death

Caption: Antifungal mechanisms of Fluconazole and potential mechanisms for the thiadiazole.

Experimental Protocols for Comparative Efficacy Assessment

To empirically validate the hypothesized activities of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, a series of robust in vitro assays are proposed. These protocols are designed to provide a direct comparison with the established drugs.

Objective: To determine the cytotoxic effects of the investigational compound on a panel of human cancer cell lines and compare its potency (IC₅₀) with Doxorubicin.

Materials:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Normal human cell line (e.g., MCF-10A) for selectivity assessment

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the investigational compound and Doxorubicin in the culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Workflow Diagram:

G start Start seed Seed cells in 96-well plates start->seed treat Treat with compound and Doxorubicin seed->treat incubate Incubate for 48h treat->incubate mtt Add MTT solution incubate->mtt incubate2 Incubate for 4h mtt->incubate2 dissolve Dissolve formazan with DMSO incubate2->dissolve read Read absorbance at 570 nm dissolve->read analyze Calculate IC50 values read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Objective: To determine the MIC of the investigational compound against Staphylococcus aureus and compare it with Ciprofloxacin.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (dissolved in DMSO)

  • Ciprofloxacin (positive control)

  • 96-well microplates

  • Bacterial incubator

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Prepare serial two-fold dilutions of the investigational compound and Ciprofloxacin in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Diagram:

G start Start prepare_inoculum Prepare bacterial inoculum start->prepare_inoculum dilute_compounds Prepare serial dilutions of compounds in 96-well plate prepare_inoculum->dilute_compounds inoculate Inoculate wells with bacterial suspension dilute_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate determine_mic Determine MIC by visual inspection incubate->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Objective: To determine the MIC of the investigational compound against Candida albicans and compare it with Fluconazole.

Materials:

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium buffered with MOPS

  • 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (dissolved in DMSO)

  • Fluconazole (positive control)

  • 96-well microplates

  • Fungal incubator

Procedure:

  • Fungal Inoculum Preparation: Prepare a fungal suspension and dilute it to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in each well.

  • Compound Dilution: Prepare serial two-fold dilutions of the investigational compound and Fluconazole in RPMI-1640 in a 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a growth control and a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Workflow Diagram:

G start Start prepare_inoculum Prepare fungal inoculum start->prepare_inoculum dilute_compounds Prepare serial dilutions of compounds in 96-well plate prepare_inoculum->dilute_compounds inoculate Inoculate wells with fungal suspension dilute_compounds->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate determine_mic Determine MIC by visual or spectrophotometric reading incubate->determine_mic end End determine_mic->end

Caption: Workflow for the antifungal broth microdilution MIC assay.

Conclusion and Future Directions

The investigational compound 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, by virtue of its core heterocyclic scaffold, holds considerable promise as a potential therapeutic agent. While its efficacy remains to be experimentally determined, this guide provides a scientifically grounded framework for its comparative evaluation against established drugs. The proposed experimental protocols offer a clear path forward for researchers to elucidate its biological activity and therapeutic potential. Further studies should also focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety profile in animal models, and exploring its structure-activity relationship to guide the development of even more potent and selective analogs. The journey from a novel molecule to a clinically approved drug is long and arduous, but for compounds like 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, rooted in a pharmacologically validated scaffold, the initial steps are built on a solid foundation of scientific rationale.

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A Senior Application Scientist's Guide to the Statistical Analysis of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine Studies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Preclinical Landscape of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The mesoionic character of the 1,3,4-thiadiazole ring is thought to enhance membrane permeability, a desirable trait for drug candidates.[1] Our focus in this guide is a specific analogue, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, a molecule of interest for its potential therapeutic applications.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the statistical analysis of data from studies involving this compound. We will delve into the causality behind experimental choices, present hypothetical comparative data to illustrate the analytical process, and provide detailed, self-validating protocols.

Section 1: Comparative Analysis of Anticancer Activity

While specific experimental data for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is not yet publicly available, we can construct a hypothetical yet plausible comparative analysis based on the known activities of structurally related 1,3,4-thiadiazole derivatives. This approach allows us to outline the robust statistical methodologies required for such a comparison.

For this guide, we will compare our compound of interest, designated as PET-1 , against two representative 1,3,4-thiadiazole derivatives with documented anticancer activity:

  • Comparator A: 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a compound known for its cytotoxic effects against various cancer cell lines.[5]

  • Comparator B: 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, another derivative with reported anticancer and antimycobacterial properties.[6]

Our hypothetical study will assess the in vitro cytotoxicity of these compounds against three human cancer cell lines:

  • MCF-7: Breast adenocarcinoma

  • HepG2: Hepatocellular carcinoma

  • HT-29: Colon adenocarcinoma

The primary endpoint for this analysis is the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Hypothetical Experimental Data

The following table summarizes the hypothetical IC50 values (in µM) obtained from an in vitro cytotoxicity assay.

CompoundMCF-7 (IC50 in µM)HepG2 (IC50 in µM)HT-29 (IC50 in µM)
PET-1 (Hypothetical) 15.822.535.2
Comparator A 7.568.4012.3
Comparator B 10.218.725.9
Doxorubicin (Control) 0.851.201.50
Statistical Interpretation and Rationale

A preliminary review of the hypothetical data suggests that PET-1 exhibits moderate cytotoxic activity, though it appears less potent than the two comparator compounds and the positive control, Doxorubicin. To rigorously validate this observation, a formal statistical analysis is imperative. The choice of statistical test is dictated by the experimental design. Assuming the experiment was conducted with multiple replicates for each compound and cell line, a two-way Analysis of Variance (ANOVA) would be the most appropriate statistical method.

Why Two-Way ANOVA?

  • Two Independent Variables: This test allows us to simultaneously evaluate the effect of two independent variables (the compound and the cell line) on the dependent variable (cytotoxicity).

  • Interaction Effect: Crucially, a two-way ANOVA can determine if there is an interaction effect between the compound and the cell line. A significant interaction would imply that the relative potency of the compounds differs across the various cell lines.

  • Post-Hoc Analysis: Following a significant ANOVA result, post-hoc tests (e.g., Tukey's HSD) are essential to pinpoint which specific group differences are statistically significant.

Section 2: Experimental Protocols

The integrity of the statistical analysis is fundamentally dependent on the quality and design of the experiment from which the data is generated. Below is a detailed protocol for a standard in vitro cytotoxicity assay, designed to produce reliable and reproducible data.

In Vitro Cytotoxicity Assessment via MTT Assay

This protocol outlines the steps for determining the IC50 values of test compounds against adherent cancer cell lines.

Materials:

  • Test compounds (PET-1, Comparator A, Comparator B)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (MCF-7, HepG2, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate complete growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of the test compounds and Doxorubicin in DMSO.

    • Create a series of dilutions of each compound in complete growth medium to achieve the desired final concentrations. The concentration range should be chosen to span the expected IC50 value.

    • After the 24-hour incubation, remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the test wells (vehicle control).

    • Incubate the plates for another 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Section 3: Statistical Analysis Workflow

The raw absorbance data from the MTT assay must be processed and analyzed statistically to yield meaningful results.

Data Processing and IC50 Determination
  • Normalization: Subtract the absorbance of the blank wells from all other wells. Express the results as a percentage of the vehicle control.

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- Variable slope) to fit the dose-response curve and determine the IC50 value for each compound on each cell line.

Comparative Statistical Analysis

A two-way ANOVA followed by a post-hoc test is the recommended approach for comparing the IC50 values.

Workflow Diagram:

G cluster_0 Data Acquisition and Processing cluster_1 Statistical Comparison A Raw Absorbance Data B Normalization to Vehicle Control A->B C Dose-Response Curve Generation B->C D Non-linear Regression for IC50 Calculation C->D E Two-Way ANOVA (Factors: Compound, Cell Line) D->E F Check for Significant Main Effects and Interaction E->F G Post-Hoc Test (e.g., Tukey's HSD) F->G If significant H Pairwise Comparisons of IC50 Values G->H I Conclusion on Relative Potency and Cell Line Specificity H->I

Section 4: Visualizing Experimental Design

A clear visual representation of the experimental workflow can aid in understanding and reproducibility.

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Data Collection A Cancer Cell Lines (MCF-7, HepG2, HT-29) B Seed in 96-well Plates A->B C Serial Dilutions of PET-1, Comp. A, Comp. B, Doxorubicin D Treat Cells for 48h C->D E Add MTT Reagent F Incubate and Solubilize Formazan E->F G Read Absorbance at 570 nm F->G

Caption: Experimental workflow for in vitro cytotoxicity testing.

Conclusion

References

  • Upadhyay, A., et al. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(2), 553-560. [Link]

  • Gomha, S. M., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(23), 7203. [Link]

  • Polkam, N., et al. (2015). Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1396-1400. [Link]

  • Gierlikowska, B., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4246. [Link]

  • Olaru, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link]

  • Reddy, T. S., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters, 8(3), 125-134. [Link]

  • Karakuş, S., & Küçükgüzel, İ. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters, 8(3), 125-134. [Link]

  • Plech, T., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5176. [Link]

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A Comparative Guide to the Bioactivity of 1,3,4-Thiadiazole Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. It has garnered significant attention in medicinal chemistry due to its versatile pharmacological potential.[1][2][3] This is largely because the 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a core component of three nucleic bases, allowing its derivatives to potentially interfere with DNA replication processes.[4][5][6] Furthermore, its unique electronic structure, mesoionic character, and favorable physicochemical properties, such as improved liposolubility and metabolic stability, allow these compounds to cross cellular membranes and interact effectively with various biological targets.[1][2][7][8] This guide provides a comparative analysis of the diverse bioactivities of 1,3,4-thiadiazole derivatives, supported by experimental data to aid researchers in the development of novel therapeutics.

Antimicrobial Activity: A Broad-Spectrum Defense

Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as broad-spectrum antimicrobial agents, exhibiting both antibacterial and antifungal properties.[1][2][9][10] Their mechanism of action is often attributed to the disruption of key biochemical pathways in pathogens or the modulation of enzyme function.[2] The presence of the -N=C-S- moiety within the aromatic ring system is believed to be crucial for their biological activities.[11]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of substituents on the core ring.

  • 2,5-Disubstitution: The majority of potent antimicrobial agents are 2,5-disubstituted 1,3,4-thiadiazoles.

  • Amino Group: A free amino group at the 2-position can be critical for activity. For instance, compound 14a , a tetranorlabdane derivative with a free amino group, showed significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 2.5 μg/mL against Bacillus polymyxa.[1]

  • Hydrophobic Moieties: The introduction of hydrophobic groups, such as phenyl or substituted phenyl rings, can enhance antimicrobial activity by facilitating passage through the microbial cell membrane.

  • Heterocyclic Hybrids: Clubbing the 1,3,4-thiadiazole ring with other heterocyclic systems like triazoles or oxadiazoles has been shown to produce potent antimicrobial agents.[9]

Comparative Performance of Antibacterial Derivatives

The following table summarizes the antibacterial activity of selected 1,3,4-thiadiazole derivatives against various bacterial strains.

Compound IDSubstituentsTarget StrainActivity (MIC in µg/mL)Reference
14a 2-amino, 5-tetranorlabdaneBacillus polymyxa2.5[1]
D-26 Isomer Hydrogel derivativeBacillus subtilisZone of Inhibition: 35 mm[1]
38 2-amino derivativeEscherichia coli1000[1]
Ciprofloxacin Standard DrugBacillus subtilis / E. coli25[1]

This table illustrates that while some derivatives show promising activity (e.g., 14a), others exhibit weaker performance compared to standard antibiotics like Ciprofloxacin, highlighting the importance of specific structural features.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Objective: To determine the MIC of 1,3,4-thiadiazole derivatives against bacterial strains.

Materials:

  • Test compounds (1,3,4-thiadiazole derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for OD measurement)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (broth with solvent, e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB across the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted compound.

  • Controls:

    • Positive Control: Wells containing bacteria and a standard antibiotic (e.g., Ciprofloxacin).

    • Negative Control: Wells containing bacteria and the solvent used to dissolve the compounds (to ensure it has no inhibitory effect).

    • Growth Control: Wells containing only bacteria and broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Bacterial Inoculum (5x10^5 CFU/mL) E1 Inoculate Wells with Bacteria P1->E1 P2 Serial Dilution of Test Compounds in Plate P2->E1 E2 Incubate Plate (37°C, 18-24h) E1->E2 A1 Visual Inspection for Turbidity E2->A1 A2 Read OD at 600nm (Optional) A1->A2 A3 Determine MIC Value A1->A3

Caption: Workflow for the Broth Microdilution MIC Assay.

Anticancer Activity: Targeting Malignant Cells

1,3,4-thiadiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines including breast, lung, colon, and leukemia.[5][12] Their anticancer effects are mediated through multiple mechanisms.

Mechanisms of Anticancer Action
  • Tubulin Polymerization Inhibition: Certain derivatives act as microtubule-destabilizing agents. They bind to tubulin subunits, interfering with their assembly into microtubules, which disrupts mitosis, leading to cell cycle arrest and apoptosis.[12]

  • Enzyme Inhibition: Many derivatives function by inhibiting key enzymes crucial for cancer cell growth and survival.[12] This includes:

    • Tyrosine Kinases: These enzymes are vital for cell signaling pathways that regulate proliferation. Derivatives have been shown to inhibit kinases like the Bcr-Abl protein in chronic myelogenous leukemia.[8]

    • EGFR and HER-2: Some hybrids are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[6]

    • Aromatase: Fluorophenyl-substituted derivatives are being investigated as selective aromatase inhibitors for hormone-dependent breast cancer.[4][13]

  • Induction of Apoptosis: By interfering with cellular signaling, these compounds can trigger programmed cell death (apoptosis) in cancer cells.[12]

Signaling Pathway Inhibition by a Hypothetical 1,3,4-Thiadiazole Derivative

Anticancer_Mechanism Receptor Tyrosine Kinase Receptor (e.g., EGFR) Pathway Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Receptor->Pathway Activates Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->Receptor Inhibits Proliferation Cell Proliferation & Survival Pathway->Proliferation Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Inhibits

Caption: Inhibition of a Tyrosine Kinase signaling pathway.

Comparative Cytotoxicity of Anticancer Derivatives

The table below compares the in vitro anticancer activity of various 1,3,4-thiadiazole derivatives, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Compound IDSubstituentsCancer Cell LineActivity (IC₅₀ in µM)Reference
2 N-(5-Nitrothiazol-2-yl) acetamideK562 (Leukemia)7.4 (Abl Kinase)[8]
43 4-Chlorobenzyl disulfideMCF-7 (Breast)1.78[5]
43 4-Chlorobenzyl disulfideA549 (Lung)4.04[5]
9a Hybrid derivativeMCF-7 (Breast)3.31[4]
4y N-(5-ethyl...)-2-((5-(p-tolylamino)...)thio)acetamideA549 (Lung)34[13][14]
Doxorubicin Standard DrugMCF-7 (Breast)0.75[5]

This data demonstrates the potent and sometimes selective nature of these derivatives. For example, compound 43 shows significant activity against breast cancer cells, while compound 2 targets the Abl kinase.[5][8] Some derivatives exhibit cytotoxicity comparable to or even better than standard drugs in specific cell lines.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To evaluate the cytotoxic effect of 1,3,4-thiadiazole derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.

Anti-inflammatory and Other Activities

Beyond antimicrobial and anticancer effects, the 1,3,4-thiadiazole scaffold is a key component in molecules with a wide array of other biological activities.[3][9][15][16]

  • Anti-inflammatory and Analgesic: Certain derivatives have shown potent anti-inflammatory and analgesic properties, often linked to the inhibition of inflammatory mediators.[16]

  • Anticonvulsant and Antidepressant: The unique structure of these compounds allows them to interact with targets in the central nervous system (CNS), leading to anticonvulsant and antidepressant effects.[5][12]

  • Antiplatelet: Novel thiadiazole derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation, with some compounds showing moderate potency against ADP-induced aggregation.[17]

The versatility of the 1,3,4-thiadiazole ring allows for extensive structural modifications, making it a privileged scaffold in the ongoing search for new and effective therapeutic agents across diverse disease areas.[3]

References

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI.
  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls.
  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). Journal of Sulfur Chemistry, 42(6).
  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (n.d.). PMC - NIH.
  • Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018).
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.).
  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). PMC - NIH.
  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.).
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC.
  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Semantic Scholar.
  • Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. (2020). PubMed.
  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). PubMed.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.).
  • (PDF) Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. (n.d.). ResearchGate.
  • Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review. (n.d.). Neliti.
  • 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (2013).
  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science.
  • Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2025). ResearchGate.

Sources

Illuminating the Path Forward: A Comparative Guide to Elucidating the Mechanism of Action of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a well-characterized therapeutic agent is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive confirmation of its mechanism of action (MoA). This guide provides an in-depth, comparative framework for elucidating the MoA of the novel compound 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine , a member of the versatile 1,3,4-thiadiazole class.

While specific experimental data on this particular molecule is not yet publicly available, the extensive body of research on its structural class provides a fertile ground for hypothesis-driven investigation. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore, known to exhibit a wide spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1][2][3][4][5] This guide will, therefore, focus on two of the most prominent and well-documented therapeutic potentials for this class: anticancer and anticonvulsant activities.

We will explore hypothesized MoAs for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine in these contexts, compare them with established drugs that operate through different mechanisms, and provide detailed experimental protocols to rigorously test these hypotheses.

Part 1: The Anticancer Potential - A Fork in the Mechanistic Road

The 1,3,4-thiadiazole nucleus is a recurring motif in a multitude of compounds demonstrating significant anticancer properties.[1][6][7][8] The proposed mechanisms are diverse, reflecting the chemical plasticity of the scaffold. For 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, we can postulate two primary, testable hypotheses for its potential anticancer MoA.

Hypothesis 1A: Inhibition of Tyrosine Kinases

Many 1,3,4-thiadiazole derivatives have been reported to exert their anticancer effects by inhibiting protein tyrosine kinases, crucial mediators of cell signaling pathways that are often dysregulated in cancer.

  • Causality behind this choice: The structural features of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, including the nitrogen and sulfur atoms in the thiadiazole ring, can facilitate interactions with the ATP-binding pocket of kinases.

Hypothesis 1B: Induction of Apoptosis via Caspase Activation

Another well-documented anticancer mechanism for this class of compounds is the induction of programmed cell death, or apoptosis, often through the activation of the caspase cascade.[6][9]

  • Causality behind this choice: The cytotoxic effects of many small molecules are ultimately funneled through apoptotic pathways. Investigating this provides a direct measure of the compound's ability to eliminate cancer cells.

Comparative Analysis with an Alternative MoA: DNA Alkylating Agents

To provide context, we will compare these hypothesized mechanisms with a classic anticancer drug class, the DNA alkylating agents (e.g., Cisplatin).

FeatureHypothesized MoA of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (Tyrosine Kinase Inhibitor)Alternative MoA: DNA Alkylating Agent (e.g., Cisplatin)
Primary Target Specific Tyrosine Kinases (e.g., EGFR, VEGFR)DNA
Cellular Effect Blockade of downstream signaling pathways controlling cell proliferation, survival, and angiogenesisFormation of DNA adducts, leading to inhibition of DNA replication and transcription, and ultimately cell cycle arrest and apoptosis
Specificity Potentially high for specific kinases, leading to a more targeted therapyLow, affects all rapidly dividing cells, leading to significant side effects
Resistance Mechanisms Mutations in the kinase domain, upregulation of alternative signaling pathwaysEnhanced DNA repair mechanisms, decreased drug uptake, increased drug efflux
Experimental Workflow for Validating the Anticancer MoA

To dissect the potential anticancer MoA of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, a multi-pronged experimental approach is essential.

anticancer_workflow cluster_initial_screening Initial Screening cluster_moa_investigation Mechanism of Action Investigation cluster_validation In Vivo Validation A Cytotoxicity Assays (MTT, CellTiter-Glo) Determine IC50 across various cancer cell lines B Kinase Inhibition Assays (e.g., Kinase-Glo, LanthaScreen) A->B If cytotoxic D Apoptosis Assays (Annexin V/PI staining, Caspase-Glo) A->D If cytotoxic C Western Blot Analysis (Phosphorylated vs. Total Kinase levels) B->C Confirm target engagement F Xenograft Mouse Models (Tumor growth inhibition studies) C->F Validate in vivo efficacy E Cell Cycle Analysis (Flow cytometry with Propidium Iodide) D->E Determine effect on cell cycle E->F Validate in vivo efficacy

Caption: Experimental workflow for investigating the anticancer mechanism of action.

Detailed Experimental Protocols

1. Kinase Inhibition Assay (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • Objective: To determine if 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine directly inhibits the activity of specific tyrosine kinases.

  • Procedure:

    • In a 96-well plate, add the purified kinase, the kinase-specific substrate, and varying concentrations of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time.

    • Add the Kinase-Glo® reagent to terminate the kinase reaction and detect the amount of remaining ATP via a luminescent signal.

    • Measure luminescence using a plate reader. A decrease in luminescence indicates kinase inhibition.

  • Self-Validation: Include a known inhibitor for each kinase as a positive control and a vehicle control (e.g., DMSO) as a negative control.

2. Western Blot for Phospho-Kinase Levels

  • Objective: To assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation status of the target kinase and its downstream substrates.

  • Procedure:

    • Treat cancer cells with varying concentrations of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and a separate membrane with an antibody for the total form of the kinase.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Self-Validation: A dose-dependent decrease in the ratio of phosphorylated to total kinase will validate the inhibitory effect.

Part 2: The Anticonvulsant Potential - Quieting the Storm

The 1,3,4-thiadiazole scaffold is also a key component of several compounds with demonstrated anticonvulsant activity.[2][10][11][12][13] A plausible hypothesis for the anticonvulsant MoA of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine centers on the modulation of inhibitory neurotransmission.

Hypothesis 2: Positive Allosteric Modulation of GABA-A Receptors

A significant number of anticonvulsant drugs exert their effects by enhancing the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.

  • Causality behind this choice: The structural motifs within some 1,3,4-thiadiazole derivatives are known to interact with the GABA-A receptor complex, potentiating the effects of GABA.

Comparative Analysis with an Alternative MoA: Sodium Channel Blockers

We will compare this hypothesized mechanism with another major class of anticonvulsant drugs, the sodium channel blockers (e.g., Phenytoin).

FeatureHypothesized MoA of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (GABA-A Receptor Modulator)Alternative MoA: Sodium Channel Blocker (e.g., Phenytoin)
Primary Target GABA-A ReceptorVoltage-gated Sodium Channels
Neuronal Effect Enhances GABA-mediated chloride influx, leading to hyperpolarization and reduced neuronal excitabilityStabilizes the inactivated state of sodium channels, preventing the rapid, repetitive firing of neurons that underlies seizures
Clinical Use Broad-spectrum anticonvulsant, also used for anxiety and insomniaPrimarily effective against focal and generalized tonic-clonic seizures
Side Effects Sedation, dizziness, ataxiaNystagmus, ataxia, gingival hyperplasia
Experimental Workflow for Validating the Anticonvulsant MoA

A combination of in vitro and in vivo models is crucial to confirm the anticonvulsant MoA.

anticonvulsant_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models A Radioligand Binding Assays (e.g., [3H]flunitrazepam binding to benzodiazepine site on GABA-A receptor) B Electrophysiology (Patch-clamp recordings from cultured neurons or oocytes expressing GABA-A receptors) A->B Confirm functional effect C Maximal Electroshock (MES) Test (Model for generalized tonic-clonic seizures) B->C Assess in vivo efficacy D Pentylenetetrazol (PTZ) Seizure Test (Model for absence seizures) B->D Assess in vivo efficacy E Rotarod Test (To assess for motor impairment/neurotoxicity) C->E Evaluate side effect profile D->E Evaluate side effect profile

Caption: Experimental workflow for investigating the anticonvulsant mechanism of action.

Detailed Experimental Protocols

1. Electrophysiology (Two-Electrode Voltage Clamp in Xenopus Oocytes)

  • Objective: To directly measure the effect of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine on GABA-A receptor function.

  • Procedure:

    • Inject Xenopus oocytes with cRNA encoding the subunits of the desired GABA-A receptor isoform.

    • After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two electrodes.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply a sub-maximal concentration of GABA to elicit a baseline current response.

    • Co-apply GABA with varying concentrations of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine and measure the potentiation of the GABA-evoked current.

  • Self-Validation: A known positive allosteric modulator (e.g., diazepam) should be used as a positive control. The compound should have no effect in the absence of GABA.

2. Maximal Electroshock (MES) Test in Mice

  • Objective: To evaluate the in vivo anticonvulsant activity of the compound in a model of generalized tonic-clonic seizures.

  • Procedure:

    • Administer varying doses of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (or vehicle control) to groups of mice via an appropriate route (e.g., intraperitoneal injection).

    • At the time of expected peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

  • Self-Validation: A standard anticonvulsant drug known to be effective in this model (e.g., phenytoin) should be run in parallel as a positive control.

Conclusion

The exploration of a novel compound's mechanism of action is a cornerstone of modern drug discovery. For 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, the rich pharmacology of the 1,3,4-thiadiazole scaffold provides a logical and evidence-based starting point for investigation. By formulating clear, testable hypotheses and employing a suite of validated in vitro and in vivo assays, researchers can systematically unravel its biological activity. This comparative guide offers a robust framework to not only confirm the MoA of this specific compound but also to contribute valuable knowledge to the broader understanding of 1,3,4-thiadiazole pharmacology. The path to mechanistic clarity is paved with rigorous experimentation and a commitment to scientific integrity.

References

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. [Link]

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  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. [Link]

  • Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][1][6][14]thiadiazole Derivatives. ACS Publications. [Link]

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  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Wiley Online Library. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. [Link]

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  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 1,3,4-Thiadiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the synthesis of 1,3,4-thiadiazoles, a critical scaffold in medicinal chemistry and drug development. This document is designed for researchers, scientists, and professionals in the field, providing an in-depth, comparative analysis of the most relevant synthetic methodologies. As a Senior Application Scientist, my goal is to not only present established protocols but to also offer insights into the practical considerations and mechanistic underpinnings that guide the selection of a particular synthetic route.

The 1,3,4-thiadiazole ring is a versatile pharmacophore found in a wide array of therapeutic agents, exhibiting properties such as antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2][3] Its stability and ability to act as a bioisostere for other aromatic systems make it a privileged structure in drug design.[4][5] This guide will navigate through the classical and contemporary methods of its synthesis, offering a comparative perspective to aid in your research and development endeavors.

Comparative Overview of Synthetic Strategies

The synthesis of the 1,3,4-thiadiazole core can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method often depends on factors such as the desired substitution pattern, available starting materials, and the scale of the reaction. Here, we will delve into the most prominent methods: synthesis from thiosemicarbazides, dithiocarbazates, and acylhydrazines, as well as modern advancements in microwave-assisted and green synthesis.

I. Synthesis from Thiosemicarbazides: The Workhorse Method

The cyclization of thiosemicarbazides is arguably the most common and versatile method for the synthesis of 2-amino-substituted 1,3,4-thiadiazoles.[6][7] This approach involves the reaction of a thiosemicarbazide with a carboxylic acid or its derivative, followed by cyclodehydration.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the terminal nitrogen of the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. Subsequent dehydration and an intramolecular nucleophilic attack by the sulfur atom on the newly formed imine carbon leads to the cyclized intermediate. A final dehydration step yields the aromatic 1,3,4-thiadiazole ring.[7]

G cluster_0 Mechanism of 1,3,4-Thiadiazole Synthesis from Thiosemicarbazide thiosemicarbazide Thiosemicarbazide intermediate1 Tetrahedral Intermediate thiosemicarbazide->intermediate1 + Carboxylic Acid - H2O carboxylic_acid Carboxylic Acid carboxylic_acid->intermediate1 intermediate2 Acyclovir Intermediate intermediate1->intermediate2 Dehydration intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization thiadiazole 2-Amino-1,3,4-Thiadiazole intermediate3->thiadiazole Dehydration

Caption: Proposed mechanism for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides.

Comparative Analysis of Cyclizing Agents
Cyclizing AgentTypical ConditionsYieldsAdvantagesDisadvantages
Conc. H₂SO₄ Room temperature to gentle heating22-70%[6]Readily available, strong dehydrating agentHarsh acidic conditions, potential for charring, moderate yields
POCl₃ Reflux38-53%[4]Effective for a wide range of substratesCorrosive, toxic, requires careful handling and workup
Polyphosphoric Acid (PPA) Elevated temperaturesVariableGood for less reactive substratesViscous, difficult to stir, challenging workup
Methanesulfonic Acid Reflux in toluene15-31%[7]Milder than H₂SO₄Lower yields reported in some cases
Experimental Protocol: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole using Conc. H₂SO₄
  • To a solution of benzoic acid (0.01 mol) and thiosemicarbazide (0.01 mol) in a round-bottom flask, add concentrated sulfuric acid (5 mL) dropwise with cooling in an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 2-amino-5-phenyl-1,3,4-thiadiazole.[8]

II. Synthesis from Dithiocarbazates

The reaction of dithiocarbazates with various electrophiles provides another efficient route to 2,5-disubstituted 1,3,4-thiadiazoles. This method is particularly useful for introducing a thioether linkage at the 2-position.

Mechanistic Pathway

Typically, dithiocarbazates are formed from the reaction of hydrazine with carbon disulfide. These intermediates can then react with aldehydes or ketones to form hydrazones, which subsequently undergo oxidative cyclization to yield the 1,3,4-thiadiazole ring.

G cluster_1 General Workflow for 1,3,4-Thiadiazole Synthesis from Dithiocarbazates hydrazine Hydrazine dithiocarbazate Dithiocarbazate Intermediate hydrazine->dithiocarbazate cs2 Carbon Disulfide cs2->dithiocarbazate hydrazone Hydrazone Intermediate dithiocarbazate->hydrazone aldehyde_ketone Aldehyde/Ketone aldehyde_ketone->hydrazone thiadiazole 2,5-Disubstituted-1,3,4-Thiadiazole hydrazone->thiadiazole Oxidative Cyclization

Caption: A simplified workflow for the synthesis of 1,3,4-thiadiazoles via dithiocarbazate intermediates.

Advantages of the Dithiocarbazate Route
  • Versatility: Allows for the introduction of a wide range of substituents at the 2- and 5-positions.

  • Milder Conditions: Often proceeds under milder conditions compared to the harsh acidic environments required for thiosemicarbazide cyclization.

Experimental Protocol: Synthesis of Methyl 2-[3-(pentyloxy)benzylidene]hydrazine-1-carbodithioate
  • To a solution of 3-(pentyloxy)benzaldehyde (1 mmol) in methanol, add methyl hydrazinecarbodithioate (1 mmol).

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the product can be isolated by filtration or evaporation of the solvent.[9] This intermediate can then be used for subsequent cyclization reactions.

III. Modern Synthetic Approaches: Microwave-Assisted and Green Synthesis

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methodologies. Microwave-assisted organic synthesis (MAOS) and green chemistry principles have been successfully applied to the synthesis of 1,3,4-thiadiazoles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[1][2][10] In the context of 1,3,4-thiadiazole synthesis, MAOS offers several advantages over conventional heating methods.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hours (e.g., 4-6 hours)[1]A few minutes (e.g., 3-10 minutes)[11][12]
Yields Often moderateGenerally higher[1]
Energy Consumption HigherLower
Side Reactions More prevalentOften reduced
Experimental Protocol: Microwave-Assisted Synthesis of Thiadiazole Derivatives
  • In a microwave-safe vessel, combine the substituted thiosemicarbazide (0.10 M) and substituted benzoic acid (0.01 M).

  • Add phosphorous oxychloride (25 mL) and a small amount of dimethylformamide (10 mL).[11]

  • Add a few drops of concentrated sulfuric acid while stirring.[11]

  • Subject the reaction mixture to microwave irradiation at 300 W for 3 minutes, with a pulse rate of 30 seconds.[11]

  • After cooling, pour the mixture into ice water and neutralize with ammonia solution.

  • Collect the precipitate by filtration, wash with water, and recrystallize.

Green Synthesis Approaches

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[13] For 1,3,4-thiadiazole synthesis, this can involve:

  • Use of safer solvents: Replacing hazardous solvents like DMF with greener alternatives such as ethanol or water.

  • Catalysis: Employing non-toxic and recyclable catalysts. For instance, DABCO has been used as an environmentally benign basic catalyst.[9]

  • Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

IV. Concluding Remarks for the Practicing Scientist

The synthesis of 1,3,4-thiadiazoles is a well-established field with a rich variety of methodologies. For routine synthesis of 2-amino-substituted derivatives, the cyclization of thiosemicarbazides remains a robust and reliable choice, with the selection of the cyclizing agent being a key variable to optimize. For more complex substitution patterns, particularly at the 2- and 5-positions, the dithiocarbazate route offers greater flexibility.

For laboratories focused on high-throughput synthesis and process optimization, the adoption of microwave-assisted techniques is highly recommended. The significant reduction in reaction times and often-improved yields can dramatically increase productivity. Furthermore, the principles of green chemistry should be a guiding factor in all synthetic endeavors. The exploration of greener solvents and catalysts is not only environmentally responsible but can also lead to safer and more economical processes.

This guide provides a comparative framework to aid in the selection of the most appropriate synthetic strategy for your specific research needs. The provided protocols and mechanistic insights are intended to serve as a foundation for further exploration and optimization in your laboratory.

References

  • Gomha, S. M., et al. (2017). Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors. PubMed. Available at: [Link]

  • Patel, D. B., & Patel, N. C. (2021). Microwave Assisted Synthesis and Antibacterial Evaluation of 1, 3, 4-Thiadiazole Derivatives. Research J. Pharm. and Tech. Available at: [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]

  • Anonymous. (n.d.). Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives.
  • Anonymous. (2025). Recent advancements in the synthesis of various 1,3,4-thiadiazole derivatives. Indian Journal of Heterocyclic Chemistry.
  • Saeed, A., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Molecules. Available at: [Link]

  • Patel, D. B., & Patel, N. C. (2021). Microwave Assisted Synthesis and Antibacterial Evaluation of 1, 3, 4-Thiadiazole Derivatives. Research J. Pharm. and Tech. Available at: [Link]

  • Anonymous. (n.d.). Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles. Taylor & Francis Online.
  • Anonymous. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. Available at: [Link]

  • Anonymous. (2012). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University.
  • Gomha, S. M., et al. (2022). Green Efficient Synthesis of[10][14][15]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • Anonymous. (2015). Greener approach as a recent advancement in the synthesis of thiadiazole. International Journal of Pharmaceutical Sciences Review and Research.
  • Plech, T., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Molecules. Available at: [Link]

  • Kadu, N. S., & Vijay, H. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science & Engineering Technology.
  • Anonymous. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
  • Anonymous. (n.d.). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Molecules. Available at: [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]

  • Anonymous. (2009).
  • Anonymous. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.
  • Anonymous. (n.d.). 1,3,4-Thiadiazole synthesis. Organic Chemistry Portal.
  • Anonymous. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
  • Anonymous. (n.d.). Synthetic Approaches to Steroidal Thiosemicarbazones, 1,3,4-Thia(selena)
  • Anonymous. (2023).
  • Anonymous. (n.d.). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions.
  • Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, a compound with potential applications in medicinal chemistry. Due to the absence of specific safety and disposal data for this exact molecule, this protocol is grounded in the established principles of chemical safety and derived from the known hazards of structurally related 1,3,4-thiadiazole derivatives and amine compounds.

I. Hazard Assessment and a Precautionary Approach

Key Principles for Safe Handling and Disposal:

  • Assume Hazard: In the absence of specific data, treat the compound with the highest reasonable level of precaution.

  • Prohibit Improper Disposal: Under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in regular solid waste.[5]

  • Regulatory Compliance: All disposal procedures must adhere to local, regional, and national environmental regulations.

II. Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine for any purpose, including disposal, appropriate personal protective equipment must be worn. This is crucial to prevent skin and eye contact, as well as inhalation.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that could cause serious eye irritation.[1][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, as related compounds are known skin irritants.[1]
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the risk of inhaling aerosols or dust particles, as related compounds can cause respiratory irritation.[3][7]
III. Step-by-Step Waste Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of waste containing 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated solid 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine and any lab debris (e.g., contaminated weigh boats, filter paper) in a designated, clearly labeled, and sealable hazardous waste container.[5]

    • The container should be made of a material compatible with amines and other potential solvents used in the research.

  • Liquid Waste:

    • Collect all solutions containing 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine and any solvent rinsates into a designated liquid hazardous waste container.[5]

    • Ensure the container is compatible with the chemical and any solvents present. Avoid mixing with incompatible waste streams, such as strong oxidizing agents or acids.[4][8]

  • Contaminated Sharps:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

2. Container Labeling:

Proper labeling is critical for the safety of all laboratory personnel and waste handlers. The label on the hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine"

  • An accurate estimation of the concentration and volume of the waste

  • The date the waste was first added to the container

  • The primary hazards associated with the waste (e.g., "Irritant," "Harmful")

3. Storage:

  • Store sealed hazardous waste containers in a designated satellite accumulation area.

  • This area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[4][6]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Once the waste container is full or ready for disposal, it must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][9]

  • Never attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so. Advanced treatment methods like incineration or advanced oxidation may be employed by specialized facilities.[10]

IV. Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

    • For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]

    • Inhalation: Move the individual to fresh air.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9]

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the chemical as possible.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization cluster_3 Storage & Disposal A Generation of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine Waste B Solid Waste (Pure compound, contaminated labware) A->B C Liquid Waste (Solutions, rinsates) A->C D Sharps Waste (Contaminated needles, etc.) A->D E Labeled Solid Hazardous Waste Container B->E F Labeled Liquid Hazardous Waste Container C->F G Labeled Sharps Container D->G H Store in Satellite Accumulation Area E->H F->H G->H I Contact EHS or Licensed Waste Contractor for Pickup H->I J Final Disposal at Approved Facility I->J

Caption: Disposal workflow for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

VI. Conclusion

The responsible disposal of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is a critical aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers can ensure that this compound is managed in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

  • Collect and Recycle. Amine Disposal For Businesses. Available at: [Link]

  • Technology Catalogue. Disposing Amine Waste. Available at: [Link]

  • PubChem. 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. National Institutes of Health. Available at: [Link]

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Retrosynthesis Analysis

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5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine
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5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.